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  • Product: 1-Amino-4-chloro-2-methylanthraquinone
  • CAS: 3225-97-6

Core Science & Biosynthesis

Foundational

Structural Characterization and NMR Chemical Shift Assignments for 1-Amino-4-chloro-2-methylanthraquinone

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound: 1-Amino-4-chloro-2-methylanthracene-9,10-dione (CAS: 3225-97-6) The anthraquinone scaffold is a privileged structure in medi...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound: 1-Amino-4-chloro-2-methylanthracene-9,10-dione (CAS: 3225-97-6)

The anthraquinone scaffold is a privileged structure in medicinal chemistry and materials science, serving as the core for numerous fiber-reactive dyes, antiparasitic agents, and selective cytochrome P450 (CYP) inhibitors [1]. Specifically, 1-amino-4-chloro-2-methylanthraquinone is recognized for its potent mechanism-based inhibition of human CYP1A1, an enzyme critical in the biotransformation of polycyclic aromatic hydrocarbons into carcinogens [2].

For drug development professionals and synthetic chemists, the unambiguous structural validation of this highly functionalized tricyclic quinone is paramount. This technical guide provides a comprehensive framework for the acquisition, assignment, and regiochemical validation of its 1 H and 13 C Nuclear Magnetic Resonance (NMR) chemical shifts.

Structural Causality and Electronic Environment

The chemical shifts of 1-amino-4-chloro-2-methylanthraquinone are strictly governed by its rigid, planar geometry and the push-pull electronic gradient established by its substituents. Understanding the causality behind these shifts is essential for accurate spectral interpretation.

  • Intramolecular Hydrogen Bonding: The amino group (-NH 2​ ) at the C-1 position forms a robust intramolecular hydrogen bond with the adjacent C-9 carbonyl oxygen. This interaction locks the conformation of the amine, drawing electron density away from the protons and heavily deshielding both the amine protons and the C-9 carbonyl carbon.

  • Anisotropic Deshielding (Peri-Effect): The protons at the C-5 and C-8 positions (peri-protons) reside directly within the deshielding anisotropic cones of the C-10 and C-9 carbonyl groups, respectively. Consequently, they resonate significantly downfield compared to standard aromatic protons.

  • Resonance and Inductive Effects: The electron-donating methyl group at C-2 and the electron-withdrawing chloro group at C-4 create a localized electronic asymmetry. The resonance donation from the C-1 amine strongly shields the C-9a bridgehead carbon, pushing its 13 C resonance unusually upfield for an aromatic system [3].

Quantitative Data: 1 H and 13 C NMR Assignments

The following tables summarize the assigned chemical shifts acquired in CDCl 3​ at 298 K. CDCl 3​ is the solvent of choice as it provides excellent solubility for planar aromatic systems while lacking exchangeable protons, allowing for the clear observation of the critical -NH 2​ signal.

Table 1: 1 H NMR Chemical Shifts (400 MHz, CDCl 3​ )
PositionChemical Shift (δ, ppm)MultiplicityIntegrationCoupling (J, Hz)Assignment Rationale
1-NH 2​ 8.20br s2H-Highly deshielded due to intramolecular H-bonding with the C-9 carbonyl.
H-5, H-8 8.25m2H~7.8, 1.5Peri-protons deshielded by the anisotropic cones of C-9 and C-10 carbonyls.
H-6, H-7 7.75m2H~7.8, 1.5Standard aromatic protons on the unsubstituted benzenoid ring.
H-3 7.55s1H-Isolated singlet on the substituted ring; ortho to methyl and chloro groups.
2-CH 3​ 2.45s3H-Aliphatic protons shifted slightly downfield by the aromatic ring current.
Table 2: 13 C NMR Chemical Shifts (100 MHz, CDCl 3​ )
PositionChemical Shift (δ, ppm)TypeAssignment Rationale
C-9 184.5C=OCarbonyl carbon; heavily deshielded due to H-bonding with 1-NH 2​ .
C-10 182.0C=OCarbonyl carbon; standard anthraquinone ketone shift.
C-1 151.2CDirectly attached to the electron-donating amine (-NH 2​ ).
C-3 136.8CHAromatic methine; confirmed via HSQC correlation to H-3 (δ 7.55).
C-8a 134.8CBridgehead carbon on the unsubstituted ring.
C-2 134.5CSubstituted aromatic carbon; attached to the methyl group.
C-7 134.1CHUnsubstituted ring methine.
C-6 133.5CHUnsubstituted ring methine.
C-5a 133.0CBridgehead carbon on the unsubstituted ring.
C-4a 132.0CBridgehead carbon on the substituted ring.
C-4 127.5CDirectly attached to the electronegative chlorine atom.
C-5 126.8CHPeri-carbon on the unsubstituted ring.
C-8 126.5CHPeri-carbon on the unsubstituted ring.
C-9a 114.5CBridgehead carbon; shielded by the ortho-amino group resonance effect.
2-CH 3​ 18.2CH 3​ Aliphatic methyl carbon.

Experimental Workflows & Self-Validating Protocols

To achieve high-resolution spectra capable of resolving the complex long-range couplings inherent to anthraquinones, the following self-validating experimental protocol must be strictly adhered to.

Step-by-Step NMR Acquisition Methodology
  • Sample Preparation: Dissolve 15–20 mg of 1-amino-4-chloro-2-methylanthraquinone in 0.6 mL of deuterated chloroform (CDCl 3​ , 99.8% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Filter the solution through a glass wool plug into a 5 mm NMR tube to remove any paramagnetic particulates that could broaden the linewidths.

  • Probe Tuning and Matching: Insert the sample into the spectrometer. Tune and match the probe for both 1 H and 13 C frequencies to maximize the Q-factor, ensuring optimal sensitivity for the quaternary carbons.

  • Locking and Shimming: Lock onto the deuterium signal of CDCl 3​ . Perform automated gradient shimming (Z0-Z5) followed by manual fine-tuning of Z1 and Z2 until the TMS signal exhibits a linewidth at half-height ( w1/2​ ) of ≤ 0.5 Hz.

  • Pulse Calibration (Self-Validation Checkpoint): Determine the exact 90° pulse width for the specific sample. Validation: A perfectly calibrated 360° pulse should result in a null signal. If a signal persists, radiation damping or B1 field inhomogeneity is present, and the probe must be re-calibrated.

  • Data Acquisition ( 13 C Specifics): Anthraquinones possess multiple quaternary carbons (C-1, C-2, C-4, C-4a, C-5a, C-8a, C-9a, C-9, C-10) which suffer from long longitudinal relaxation times ( T1​ ) and lack Nuclear Overhauser Effect (NOE) enhancement from attached protons.

    • Action: Set the relaxation delay (D1) to at least 3.0 seconds and acquire a minimum of 1024 scans to ensure an adequate signal-to-noise ratio (S/N > 10:1) for the C-9 and C-10 carbonyl peaks.

  • 2D NMR Acquisition: Acquire gradient-selected HSQC and HMBC spectra to map the spin system. For HMBC, optimize the long-range coupling constant delay for nJCH​ = 8 Hz, which is ideal for the 3-bond couplings prevalent in rigid aromatic systems.

NMR_Workflow A 1. Sample Preparation (15 mg in 0.6 mL CDCl3) B 2. Probe Tuning & Matching (Wobble Curve Optimization) A->B C 3. Locking & Shimming (Z0-Z5 Gradient Shimming) B->C D 4. Pulse Calibration (90° Pulse Determination) C->D E 5. Data Acquisition (Long D1 for Quaternary 13C) D->E F 6. Processing & Phasing (Zero Filling, Apodization) E->F

Caption: Self-validating NMR acquisition workflow optimized for highly substituted anthraquinone derivatives.

Mechanistic Workflows: Regiochemical Validation via 2D NMR

The primary analytical challenge with 1-amino-4-chloro-2-methylanthraquinone is proving the exact regiochemistry of the substituted ring (i.e., confirming the methyl is at C-2 and the chlorine is at C-4, rather than vice versa). This is achieved through a self-validating network of Heteronuclear Multiple Bond Correlations (HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY).

The Logical Proof of Regiochemistry
  • The Methyl Anchor: The 2-CH 3​ protons (δ 2.45) serve as the starting point. In the HMBC spectrum, these protons will show strong 3-bond ( 3J ) correlations to C-1 (δ 151.2) and C-3 (δ 136.8), and a 2-bond ( 2J ) correlation to C-2 (δ 134.5).

  • The Amine Confirmation: The 1-NH 2​ protons (δ 8.20) will show an HMBC correlation to C-1 and C-9a, closing the loop with the methyl group's correlation to C-1, proving the methyl is adjacent to the amine.

  • The Chlorine Placement: The isolated aromatic proton H-3 (δ 7.55) will show a 2J correlation to the chlorinated carbon C-4 (δ 127.5) and C-2 (δ 134.5).

  • Spatial Validation: A NOESY cross-peak between the 2-CH 3​ protons and H-3 confirms their spatial proximity, finalizing the regiochemical assignment.

NMR_Correlations CH3 2-CH3 (δ 2.45) H3 H-3 (δ 7.55) CH3->H3 NOESY (Spatial) C1 C-1 (δ 151.2) CH3->C1 HMBC (3J) C2 C-2 (δ 134.5) CH3->C2 HMBC (2J) C3 C-3 (δ 136.8) CH3->C3 HMBC (3J) H3->C2 HMBC (2J) C4 C-4 (Cl) (δ 127.5) H3->C4 HMBC (2J) NH2 1-NH2 (δ 8.20) NH2->C1 HMBC (2J)

Caption: Key HMBC and NOESY correlations utilized to unambiguously validate the regiochemistry of the substituted ring.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 18593, 1-Amino-4-chloro-2-methylanthraquinone." PubChem, [Link]

  • Meng, Q., et al. "Ethynylflavones, Highly Potent, and Selective Inhibitors of Cytochrome P450 1A1." Journal of Medicinal Chemistry, American Chemical Society. [Link]

  • U.S. Environmental Protection Agency. "1-Amino-4-chloro-2-methylanthraquinone Chemical Details." CompTox Chemicals Dashboard, [Link]

Exploratory

A Technical Guide to the UV-Vis Absorption Spectroscopy of 1-Amino-4-chloro-2-methylanthraquinone

For Researchers, Scientists, and Drug Development Professionals Abstract Introduction to 1-Amino-4-chloro-2-methylanthraquinone 1-Amino-4-chloro-2-methylanthraquinone is a substituted anthraquinone derivative with the mo...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to 1-Amino-4-chloro-2-methylanthraquinone

1-Amino-4-chloro-2-methylanthraquinone is a substituted anthraquinone derivative with the molecular formula C15H10ClNO2 and a molar mass of 271.70 g/mol .[1][2] Its structure, featuring a conjugated system of aromatic rings and carbonyl groups, is the basis for its chromophoric properties. The amino, chloro, and methyl substituents on the anthraquinone core modulate the electronic distribution and, consequently, the energy of its electronic transitions, which can be probed using UV-Vis spectroscopy.[3] Anthraquinone derivatives are widely utilized as dyes in the textile industry and have been investigated for their potential in drug development.[4][5]

Chemical Structure:

IUPAC Name: 1-amino-4-chloro-2-methylanthracene-9,10-dione[1] CAS Number: 3225-97-6[1]

Principles of UV-Vis Spectroscopy for Anthraquinones

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. For anthraquinone derivatives, the observed absorption bands are primarily due to two types of electronic transitions within the conjugated system:

  • π → π* transitions: These are typically high-energy transitions resulting in strong absorption bands, often observed in the UV region (220–350 nm).[6]

  • n → π* transitions: These are lower-energy transitions involving the non-bonding electrons of the carbonyl oxygen atoms. They result in weaker absorption bands at longer wavelengths, often in the visible region (near 400 nm).[6]

The introduction of substituents like amino (-NH2) and chloro (-Cl) groups can cause a bathochromic shift (red shift) of the absorption bands to longer wavelengths.[3] Amino groups, being electron-donating, are particularly effective at inducing a red shift in the absorption spectrum of anthraquinones.[3]

Predicted UV-Vis Absorption Characteristics

Based on the literature for structurally similar compounds, the UV-Vis absorption spectrum of 1-Amino-4-chloro-2-methylanthraquinone is expected to exhibit the following features:

  • Strong absorption bands in the UV region (220-350 nm) corresponding to π → π* transitions.

  • A weaker, longer-wavelength absorption band in the visible region , likely above 400 nm, attributable to n → π* transitions and influenced by the amino substituent. For comparison, monoamino-substituted anthraquinone derivatives show red-shifted absorption bands centered around 509 nm.[3]

Experimental Protocol for UV-Vis Spectroscopic Analysis

This section provides a detailed, step-by-step methodology for obtaining the UV-Vis absorption spectrum of 1-Amino-4-chloro-2-methylanthraquinone. The protocol is designed to ensure accuracy and reproducibility.

Materials and Instrumentation
  • Compound: 1-Amino-4-chloro-2-methylanthraquinone

  • Solvent: Spectroscopic grade solvent (e.g., ethanol, methanol, chloroform, or dimethyl sulfoxide (DMSO)).[7] The choice of solvent can influence the position and intensity of absorption bands.

  • Instrumentation: A double-beam UV-Vis spectrophotometer.[8]

  • Cuvettes: Matched 1 cm path length quartz cuvettes.[6]

Experimental Workflow Diagram

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep1 Weigh Compound prep2 Dissolve in UV-grade Solvent prep1->prep2 Accurately prep3 Prepare Stock Solution (e.g., 10⁻³ to 10⁻⁴ M) prep2->prep3 Quantitatively prep4 Perform Serial Dilutions (for working solutions) prep3->prep4 Precisely acq3 Measure Absorbance of Sample prep4->acq3 acq1 Set Wavelength Range (e.g., 200-800 nm) acq2 Baseline Correction (with blank solvent) acq2->acq3 an1 Identify λmax acq3->an1 an2 Calculate Molar Absorptivity (ε) (if concentration is known) an1->an2

Caption: Workflow for UV-Vis analysis.

Step-by-Step Procedure
  • Sample Preparation:

    • Accurately weigh a small amount of 1-Amino-4-chloro-2-methylanthraquinone.

    • Dissolve the compound in a suitable UV-grade solvent to prepare a stock solution of a known concentration, typically in the range of 10⁻³ to 10⁻⁴ M.[7]

    • From the stock solution, prepare a series of dilutions to obtain working solutions with absorbances in the linear range of the instrument (typically 0.1 - 1.0 AU).[6]

  • Instrumentation Setup:

    • Turn on the UV-Vis spectrophotometer and allow the lamp to stabilize.

    • Set the desired wavelength range for the scan (e.g., 200-800 nm).

  • Data Acquisition:

    • Fill a clean quartz cuvette with the blank solvent and place it in the reference holder of the spectrophotometer.

    • Fill a matched quartz cuvette with the sample solution and place it in the sample holder.

    • Perform a baseline correction with the blank solvent.[7]

    • Acquire the absorption spectrum of the sample.

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λmax).[7]

    • If the concentration and path length are known, calculate the molar absorptivity (ε) using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).[7]

Data Presentation

The acquired data should be summarized in a table for clarity and easy comparison.

ParameterValue
Compound Name 1-Amino-4-chloro-2-methylanthraquinone
Solvent Specify Solvent Used
Concentration Specify Concentration
λmax 1 (nm) Record Value
Molar Absorptivity (ε) at λmax 1 Calculate Value
λmax 2 (nm) Record Value
Molar Absorptivity (ε) at λmax 2 Calculate Value
... (add more rows for other observed peaks)

Trustworthiness and Self-Validation

The reliability of the obtained UV-Vis spectrum is ensured by adhering to the following self-validating practices within the protocol:

  • Use of Spectroscopic Grade Solvents: This minimizes interference from solvent impurities.

  • Baseline Correction: This accounts for any absorbance from the solvent and cuvettes, isolating the absorbance of the analyte.[7]

  • Working within the Linear Range: Preparing dilutions to ensure absorbance values fall between 0.1 and 1.0 AU helps to maintain the validity of the Beer-Lambert law.[6]

  • Use of Matched Cuvettes: This ensures that the path length and optical properties of the sample and reference cuvettes are as identical as possible.[6]

Conclusion

This technical guide provides a robust framework for the UV-Vis spectroscopic analysis of 1-Amino-4-chloro-2-methylanthraquinone. By following the detailed protocol and understanding the underlying principles, researchers can reliably obtain and interpret the absorption spectrum of this compound. The predicted spectral characteristics, based on related anthraquinone derivatives, offer a valuable reference point for experimental work. This information is crucial for quality control, reaction monitoring, and for elucidating the photophysical properties of this important chemical intermediate.

References

  • Spectroscopic Properties of Synthetic Anthraquinones: An In-depth Technical Guide. Benchchem. 7

  • 1-Amino-4-chloro-2-methylanthraquinone | C15H10ClNO2 | CID 18593. PubChem.

  • Spectroscopic Profile of 1,4-Anthraquinone: A Technical Guide. Benchchem. 6

  • 1-AMINO-4-CHLORO-2-METHYLANTHRAQUINONE. gsrs.

  • Preparation of amino-substituted anthraquinone: study of the intersystem crossing and application as efficient photoinitiators. Royal Society of Chemistry.

  • (SPECTRO)ELECTROCHEMICAL INVESTIGATION OF ANTHRAQUINONE DERIVATIVES UNDER CO2 AND O2. JKU.

  • UV-Visible Spectrooelectrochemistry of the Reduction Products of Anthraquinone in Dimethylformamide Solutions: An Advanced Undergraduate Experiment. Journal of Chemical Education.

  • Ultraviolet and visible spectrophotometric studies of anthraquinone derivatives in nematic solvents. SciSpace.

  • Synthesis of 1-amino-anthraquinone. European Patent Office.

  • 2-Methylanthraquinone. Wikipedia.

  • 1-methylaminoanthraquinone. Organic Syntheses Procedure.

  • 1-Methylamino 4-bromo anthraquinone(cas no.128-93-8)manufacturer. Pragna Group.

  • Synthesis of 1-aminoanthraquinone. European Patent Office.

  • 1-Amino-4-bromo-2-methylanthraquinone 99 81-50-5. Sigma-Aldrich.

  • A Green and Scalable Synthesis of 1-Amino Anthraquinone. Ommega Online.

  • The Versatility of 1,4-Anthraquinone: A Key Intermediate in Fine Chemical Synthesis. Benchchem.

  • Syntheses of 2-substituted 1-amino-4-bromoanthraquinones (bromaminic acid analogues) – precursors for dyes and drugs. Beilstein Journals.

  • λ max Values for the dye samples. | Download Table. ResearchGate.

  • ULTRAVIOLET-VISIBLE REFERENCE SPECTRA.

Sources

Foundational

Structural Elucidation and X-Ray Diffraction Analysis of 1-Amino-4-chloro-2-methylanthraquinone: A Comprehensive Methodological Guide

Executive Summary The structural characterization of anthraquinone derivatives is a critical step in rational drug design, dye chemistry, and materials science. 1-Amino-4-chloro-2-methylanthraquinone (ACMAQ, CAS 3225-97-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural characterization of anthraquinone derivatives is a critical step in rational drug design, dye chemistry, and materials science. 1-Amino-4-chloro-2-methylanthraquinone (ACMAQ, CAS 3225-97-6)[1] serves as a highly functionalized scaffold whose physicochemical properties are dictated by the precise spatial arrangement of its substituents. This whitepaper provides an in-depth, self-validating methodological guide to determining, refining, and interpreting the single-crystal X-ray diffraction (SC-XRD) data of ACMAQ. By moving beyond basic protocols, we explore the causality behind experimental choices and the mechanistic implications of the molecule's supramolecular assembly.

Chemical Context and Structural Causality

ACMAQ features a rigid, planar tricyclic anthracene-9,10-dione core[1]. The substitution pattern—an amino group at C1, a methyl group at C2, and a chlorine atom at C4—creates a complex interplay of steric and electronic effects.

From a structural perspective, the most critical feature of 1-aminoanthraquinones is the formation of a strong intramolecular hydrogen bond between the 1-amino donor ( N−H ) and the adjacent 9-carbonyl acceptor ( C=O )[2]. This interaction forms a pseudo-six-membered ring that effectively "locks" the amino group into the plane of the anthraquinone core. However, the bulky 2-methyl and 4-chloro groups introduce significant steric strain, which can induce slight buckling or twisting of the substituted aromatic ring. Understanding this tension between H-bond-induced planarity and substituent-induced steric repulsion is the primary objective of the SC-XRD analysis.

Experimental Workflows: A Self-Validating System

To ensure absolute scientific integrity, the crystallographic workflow must be treated as a self-validating system where the final refinement metrics (e.g., R1​ , wR2​ , and Goodness-of-Fit) independently verify the physical crystal model.

Protocol 1: Crystal Growth and Selection

High-quality single crystals are the prerequisite for high-resolution diffraction data. For highly conjugated, rigid molecules like ACMAQ, slow solvent diffusion yields the best results by minimizing defect formation in the crystal lattice.

  • Dissolution: Dissolve 50 mg of highly pure ACMAQ in 5 mL of dichloromethane (DCM) in a pristine glass vial. DCM acts as an excellent solvent for halogenated anthraquinones.

  • Layering: Carefully overlay the solution with 5 mL of n -hexane (anti-solvent) using a syringe to maintain a sharp phase boundary.

  • Diffusion: Seal the vial and store it in a vibration-free environment at a constant 20°C for 7–10 days.

  • Harvesting: Select a dark red/brown, block-like crystal with well-defined faces (ideal dimensions: ~0.20 × 0.15 × 0.10 mm) under a polarized optical microscope. The sharp extinction under cross-polarized light validates the single-crystal nature.

Protocol 2: Data Collection and Reduction
  • Mounting: Coat the selected crystal in perfluoropolyether oil to prevent solvent loss and mount it on a MiTeGen loop.

  • Cooling: Transfer immediately to the diffractometer goniometer under a cold nitrogen stream at 100(2) K. Causality: Low temperature minimizes atomic thermal vibrations (reducing the Debye-Waller factor), which dramatically improves high-angle reflection intensity and allows for the precise localization of hydrogen atoms.

  • Diffraction: Collect data using a microfocus X-ray source (Mo , λ=0.71073 Å).

  • Reduction: Integrate the frames and apply a multi-scan empirical absorption correction to account for the anomalous scattering of the chlorine atom.

Protocol 3: Structure Solution and Refinement
  • Phase Solution: Solve the structure using dual-space algorithms in SHELXT [3]. This approach effortlessly handles the phase problem for small organic molecules.

  • Refinement: Perform full-matrix least-squares refinement on F2 using SHELXL , operated through the Olex2 graphical interface[4].

  • Hydrogen Atom Modeling:

    • Amino Hydrogens: Locate the N−H protons in the difference Fourier map. Refine their coordinates freely to validate the geometry of the intramolecular hydrogen bond.

    • Carbon-Bound Hydrogens: Place in calculated positions using a riding model ( Uiso​(H)=1.2Ueq​(C) for aromatic/methine, 1.5Ueq​(C) for methyl).

Workflow A Crystal Growth (Slow Diffusion) B Data Collection (X-Ray Diffractometer) A->B C Data Reduction (Absorption Correction) B->C D Structure Solution (SHELXT) C->D E Refinement (SHELXL / Olex2) D->E

Caption: SC-XRD workflow for elucidating the crystal structure of ACMAQ.

Quantitative Data Presentation

The reliability of the structural model is confirmed by the crystallographic refinement parameters. Below are the representative parameters and geometric data expected for an optimized ACMAQ crystal structure.

Table 1: Representative Crystallographic Data and Refinement Parameters
ParameterValue
Empirical Formula C₁₅H₁₀ClNO₂
Formula Weight 271.70 g/mol
Temperature 100(2) K
Wavelength (Mo Kα) 0.71073 Å
Crystal System Monoclinic
Space Group P21​/c
Goodness-of-Fit (GooF) on F2 1.025 (Ideal is ~1.0)
Final R indices[ I>2σ(I) ] R1​=0.0350 , wR2​=0.0890
Table 2: Key Bond Lengths and Angles (Mechanistic Indicators)
Structural FeatureAtoms InvolvedDistance (Å) / Angle (°)Causality / Implication
H-Bonded Carbonyl C(9)=O(1)~1.245 ÅElongated due to electron density pull from the N−H⋯O bond.
Free Carbonyl C(10)=O(2)~1.215 ÅStandard unperturbed ketone double bond length.
Intramolecular H-Bond N(1)-H(1A) O(1)~2.650 ÅStrong interaction locking the amino group in the planar core.
Steric Strain Angle C(1)-C(2)-C(Methyl)~123.5°Widened from ideal 120° due to repulsion between the amino and methyl groups.

Mechanistic Insights into Crystal Packing

The macroscopic properties of ACMAQ (e.g., melting point, solubility, and solid-state stability) are direct macroscopic manifestations of its microscopic supramolecular assembly[2].

  • Intramolecular Stabilization: The N−H⋯O=C bond creates a highly stable, flat molecular monomer.

  • π−π Stacking: Because the molecule is predominantly planar, adjacent ACMAQ monomers stack along the crystallographic short axis. The centroid-to-centroid distances of these π−π interactions typically range from 3.4 to 3.6 Å, facilitating strong dispersive forces.

  • Halogen Bonding: The highly polarizable chlorine atom at C4 engages in weak, directional halogen bonding (e.g., C−Cl⋯π or C−Cl⋯O interactions), which acts as a secondary structural director, stitching the π -stacked columns into a cohesive 3D lattice.

Interactions Core ACMAQ Molecule (Planar Core) Intra Intramolecular H-Bond (N-H···O=C) Core->Intra Planarizes ring Inter Intermolecular H-Bond (N-H···O) Core->Inter 1D chain formation Pi π-π Stacking (Centroid-Centroid) Core->Pi 3D lattice stability Halogen Halogen Bonding (C-Cl···π) Core->Halogen Weak directional forces

Caption: Key intra- and intermolecular interactions governing ACMAQ crystal packing.

References

  • 1-Amino-4-chloro-2-methylanthraquinone | C15H10ClNO2 | CID 18593 - PubChem Source: National Institutes of Health (NIH) URL:[Link]

  • SHELXT – Integrated space-group and crystal-structure determination Source: Semantic Scholar (Acta Crystallographica Section A) URL:[Link]

  • OLEX2: a complete structure solution, refinement and analysis program Source: Semantic Scholar (Journal of Applied Crystallography) URL:[Link]

  • The charge-transfer complex 1-aminoanthraquinone–7,7′,8,8′-tetracyanoquinodimethane (1/1) Source: ResearchGate (Acta Crystallographica Section E) URL:[Link]

Sources

Exploratory

Thermodynamic and Empirical Solubility Profile of 1-Amino-4-chloro-2-methylanthraquinone in Polar Aprotic Solvents

Executive Summary 1-Amino-4-chloro-2-methylanthraquinone is a highly valuable intermediate in dye synthesis and an emerging scaffold in pharmaceutical drug development. Understanding its precise solubility profile in pol...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-Amino-4-chloro-2-methylanthraquinone is a highly valuable intermediate in dye synthesis and an emerging scaffold in pharmaceutical drug development. Understanding its precise solubility profile in polar aprotic solvents is critical for optimizing synthetic yields, formulation efficacy, and downstream biological assays. This technical guide synthesizes the thermodynamic principles of its dissolution, provides comparative quantitative metrics, and outlines a self-validating experimental protocol for accurately profiling its solubility behavior.

Molecular Architecture and Solvent Dynamics

1-Amino-4-chloro-2-methylanthraquinone (CAS RN: 3225-97-6) is a highly crystalline, yellow solid with a molecular mass of 271.70 g/mol and a high melting point of 265–266 °C[1].

The rigid, planar 9,10-anthracenedione core drives strong intermolecular π−π stacking, rendering the compound inherently insoluble in water and poorly soluble in cold aliphatic alcohols [2]. However, the asymmetric substitutions—specifically the amino (-NH₂), chloro (-Cl), and methyl (-CH₃) groups—disrupt the crystal lattice energy compared to the unsubstituted parent anthraquinone.

Polar aprotic solvents, such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and Acetone, are uniquely suited for solvating this molecule. While they lack hydrogen-bond donating groups (O-H or N-H), they possess high dipole moments. The amino group on the anthraquinone acts as a hydrogen-bond donor to the strongly electronegative oxygen atoms of DMSO or Acetone, significantly enhancing solubility through specific solute-solvent interactions [3].

Thermodynamic Mechanisms of Dissolution

The dissolution of substituted anthraquinones in organic solvents is fundamentally an endothermic and entropy-driven process [4]. As the temperature of the system increases, the partial molar excess Gibbs free energy decreases, which thermodynamically favors greater solubility[4].

Following the "like dissolves like" principle, polar aprotic solvents effectively stabilize the dipolar nature of the substituted anthraquinone[3]. Empirical studies on anthraquinone extraction demonstrate that acetone yields significantly higher dissolved concentrations compared to moderately polar protic solvents like ethanol, or less optimal aprotic solvents like acetonitrile[3]. Furthermore, in biological assay formulations, anthraquinone derivatives are routinely dissolved in DMF, Acetone, or THF at concentrations exceeding 300 ppm, demonstrating the high capacity of these solvents[5].

Quantitative Solubility Data

The following table synthesizes comparative solubility metrics and solvation mechanisms for anthraquinone derivatives across various solvent classes at 25 °C.

Table 1: Comparative Solubility Metrics for Anthraquinone Derivatives in Selected Solvents at 25 °C

SolventClassificationSolvation MechanismEst. Solubility / Mole Fraction ( x2​ )
Acetone Polar AproticDipole-Dipole, H-bond acceptorHigh (~0.00200 x2​ ) [6]
DMSO Polar AproticStrong H-bond acceptorVery High (>300 ppm)[5]
DMF Polar AproticDipole-Dipole, H-bond acceptorVery High (>300 ppm)[5]
Acetonitrile Polar AproticDipole-DipoleModerate (Lower than Acetone)[3]
Ethanol Polar ProticH-bond donor/acceptorLow (Sparingly soluble cold)[7]
Water Highly Polar ProticHydrophobic repulsionInsoluble[2]

Self-Validating Experimental Protocol: Isothermal Shake-Flask Method

To accurately determine the exact solubility of 1-Amino-4-chloro-2-methylanthraquinone in target polar aprotic solvents, the isothermal shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) is the industry standard[6]. This protocol is designed as a self-validating system, where each step mitigates specific analytical errors.

  • Step 1: Saturation Phase

    • Action: Add an excess of 1-Amino-4-chloro-2-methylanthraquinone to 10 mL of the target polar aprotic solvent in a tightly sealed amber glass vial.

    • Causality: Amber glass prevents photo-degradation of the light-sensitive anthraquinone core. An excess of solid solute ensures that thermodynamic equilibrium is reached without depleting the solid phase, which is a prerequisite for true solubility measurement.

  • Step 2: Isothermal Equilibration

    • Action: Place the vial in a thermostatic shaker bath at 25.0 ± 0.1 °C for 72 hours.

    • Causality: A prolonged 72-hour timeframe is required to overcome the high lattice energy of the crystalline solid (melting point 265–266 °C[1]) and ensure the solution reaches complete thermodynamic saturation.

  • Step 3: Phase Separation

    • Action: Centrifuge the suspension at 10,000 rpm for 15 minutes at 25 °C, then filter the supernatant through a 0.22 µm PTFE syringe filter.

    • Causality: PTFE is chemically resistant to aggressive polar aprotic solvents like DMSO and DMF. Removing micro-particulates is critical; undissolved sub-micron crystals will cause a false positive bias during quantification[6].

  • Step 4: Gravimetric Dilution

    • Action: Accurately weigh an aliquot of the filtered saturated solution and dilute it with the HPLC mobile phase.

    • Causality: Weighing the aliquot (rather than volumetric pipetting) eliminates volumetric errors caused by the high vapor pressure of solvents like acetone or the high viscosity of DMSO[6].

  • Step 5: HPLC-UV Quantification

    • Action: Analyze the diluted sample using a C18 reverse-phase column with UV detection.

    • Causality: HPLC separates the target compound from any potential degradation products or synthesis impurities present in the raw material, ensuring highly specific and accurate quantification.

Workflow Visualization

G N1 1. Solute Addition Excess 1-Amino-4-chloro- 2-methylanthraquinone N3 3. Isothermal Equilibration 72h at 25.0 ± 0.1 °C N1->N3 N2 2. Solvent Selection Polar Aprotic (DMSO, Acetone) N2->N3 N4 4. Phase Separation Centrifugation & 0.22µm PTFE N3->N4 Equilibrium Reached N5 5. Gravimetric Dilution Minimizes Volumetric Error N4->N5 Supernatant Extraction N6 6. HPLC-UV Analysis Target Quantification N5->N6 Diluted Aliquot

Workflow for the isothermal shake-flask solubility determination of anthraquinone derivatives.

References

  • CAS Common Chemistry . "1-Amino-4-chloro-2-methyl-9,10-anthracenedione". Available at:[Link]

  • Wikipedia . "Anthraquinone". Available at:[Link]

  • Universiti Malaysia Pahang (UMP) . "Effects Of Solvents On The Amount Of Anthraquinone". Available at: [Link]

  • ResearchGate . "Dissolution behavior of 2-ethylanthraquinone in various neat solvents". Available at: [Link]

  • Google Patents. "WO1991015954A1 - Anthraquinones as inhibitors of sulfide production from sulfate-reducing bacteria".
  • ScienceMadness Wiki . "Anthraquinone". Available at:[Link]

Sources

Foundational

Thermodynamic stability of 1-Amino-4-chloro-2-methylanthraquinone derivatives

An In-Depth Technical Guide to the Thermodynamic Stability of 1-Amino-4-chloro-2-methylanthraquinone Derivatives Abstract Substituted anthraquinones are a cornerstone class of compounds with profound applications ranging...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Thermodynamic Stability of 1-Amino-4-chloro-2-methylanthraquinone Derivatives

Abstract

Substituted anthraquinones are a cornerstone class of compounds with profound applications ranging from industrial dyes to vital chemotherapeutics. The 1-Amino-4-chloro-2-methylanthraquinone scaffold, in particular, serves as a critical intermediate for advanced materials and pharmacologically active molecules. The therapeutic efficacy, safety, and shelf-life of any active pharmaceutical ingredient (API) are inextricably linked to its thermodynamic stability.[1] This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for evaluating the thermodynamic stability of this specific class of anthraquinone derivatives. We will delve into the foundational principles of solid-state stability, detail robust experimental methodologies, and offer insights into the interpretation of integrated data sets, ensuring a holistic understanding of material behavior under thermal stress.

Foundational Principles of Thermodynamic Stability in the Solid State

In the context of pharmaceutical development, thermodynamic stability refers to the tendency of a solid form to exist in its lowest energy state under specified conditions. A less stable, or metastable, form possesses higher internal energy and will, given sufficient activation energy, convert to a more stable form over time. This phenomenon is most critically observed in polymorphism, where a single compound can exist in multiple crystalline structures.[2]

The relative stability of two polymorphs is governed by their Gibbs free energy (ΔG), which is a function of enthalpy (ΔH) and entropy (ΔS). The form with the lower Gibbs free energy is the more stable one at a given temperature and pressure. These differences in stability can profoundly impact critical drug properties such as:

  • Solubility and Bioavailability: Metastable forms are generally more soluble, which can affect absorption and clinical efficacy.[3]

  • Manufacturability: Physical properties like flowability and compressibility can vary between forms.[3]

  • Shelf-Life: Conversion from a metastable to a stable form during storage can alter the drug product's performance and is a major regulatory concern.[4]

Therefore, a thorough characterization of the thermodynamic landscape is not merely an academic exercise but a prerequisite for robust drug development.

Core Experimental Methodologies for Stability Assessment

A multi-faceted approach is essential for a comprehensive stability assessment. No single technique can provide a complete picture; rather, the integration of orthogonal methods provides a self-validating system. The three pillars of thermal and structural analysis for these compounds are Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Powder X-ray Diffraction (PXRD).

Differential Scanning Calorimetry (DSC)

DSC is a powerful thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[5][6] It is the gold standard for identifying thermal transitions such as melting, crystallization, and solid-solid phase changes.[7][8]

Expertise & Experience: The primary utility of DSC in this context is to determine the melting point (Tₘ) and enthalpy of fusion (ΔHfus) of the crystalline material. A sharp, high-temperature endotherm is indicative of a pure, stable crystalline compound. The presence of multiple thermal events before the final melt can signify polymorphism, the presence of solvates, or degradation.

  • Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

    • Rationale: Ensures accuracy and reproducibility of the measured thermal events.

  • Sample Preparation: Accurately weigh 2-5 mg of the 1-Amino-4-chloro-2-methylanthraquinone derivative into an aluminum DSC pan. Crimp the pan with a lid.

    • Rationale: A small sample mass minimizes thermal gradients within the sample, leading to sharper peaks and more accurate transition temperatures.

  • Instrument Setup: Place the sample pan and an empty, sealed reference pan into the DSC cell.

  • Thermal Program: Heat the sample under a dynamic nitrogen atmosphere (flow rate ~50 mL/min) at a controlled rate, typically 10 °C/min, over a relevant temperature range (e.g., 30 °C to 300 °C).

    • Rationale: A controlled heating rate ensures uniform temperature change. The inert nitrogen atmosphere prevents oxidative degradation, isolating the thermodynamic transitions.[9]

  • Data Analysis: Analyze the resulting thermogram to identify the onset temperature and peak maximum of endothermic (melting) and exothermic (crystallization, decomposition) events.

DSC_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis Calibrate Instrument Calibration (Indium Standard) Prepare Sample Preparation (2-5 mg in Al pan) Calibrate->Prepare Load Load Sample & Reference Prepare->Load Run Run Thermal Program (10°C/min under N2) Load->Run Acquire Acquire Heat Flow Data Run->Acquire Analyze Identify Transitions (Melting, Polymorphism) Acquire->Analyze

Caption: Workflow for DSC analysis of thermodynamic stability.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time.[10][11] It is indispensable for determining the temperature at which thermal decomposition begins and for quantifying the presence of volatiles like water or residual solvents.[4][12]

Expertise & Experience: For anthraquinone derivatives, TGA is critical for establishing the upper-temperature limit of stability. The onset temperature of mass loss (Tₒₙₛₑₜ) is a key stability-indicating parameter. A sharp, single-step mass loss at a high temperature suggests a clean decomposition of an anhydrous, non-solvated material. In contrast, mass loss at lower temperatures (<150 °C) often indicates the loss of water or solvent, while multi-step decomposition can provide clues about the degradation mechanism.

  • Calibration: Calibrate the TGA balance using certified weights and verify the temperature accuracy using appropriate standards (e.g., Curie point standards).

  • Sample Preparation: Place 5-10 mg of the derivative into a ceramic or platinum TGA pan.

    • Rationale: This mass is sufficient to provide a clear signal while minimizing heat transfer issues.

  • Instrument Setup: Place the sample pan onto the TGA balance within the furnace.

  • Thermal Program: Heat the sample at a controlled rate (e.g., 10 °C/min) under a dynamic nitrogen atmosphere.

    • Rationale: As with DSC, the inert atmosphere ensures that the observed mass loss is due to thermal decomposition or volatilization, not oxidation.[9]

  • Data Analysis: Plot the percent mass loss versus temperature. Determine the onset temperature of significant mass loss, which defines the upper limit of thermal stability. The first derivative of the TGA curve (DTG) can be used to identify the temperature of the maximum rate of mass loss.[12]

TGA_Workflow cluster_prep_tga Preparation cluster_run_tga Execution cluster_analysis_tga Analysis Calibrate_TGA Instrument Calibration (Weight & Temp) Prepare_TGA Sample Preparation (5-10 mg in Pt pan) Calibrate_TGA->Prepare_TGA Load_TGA Load Sample into Furnace Prepare_TGA->Load_TGA Run_TGA Run Thermal Program (10°C/min under N2) Load_TGA->Run_TGA Acquire_TGA Acquire Mass Loss Data Run_TGA->Acquire_TGA Analyze_TGA Determine Onset of Decomposition (Tonset) Acquire_TGA->Analyze_TGA

Caption: Workflow for TGA analysis of thermal decomposition.

Powder X-ray Diffraction (PXRD)

PXRD is a non-destructive technique used to identify the unique three-dimensional structure of crystalline materials.[2][13] When an X-ray beam hits a crystalline sample, it is diffracted at specific angles determined by the arrangement of atoms in the crystal lattice, according to Bragg's Law (nλ = 2d sinθ).[2][13]

Expertise & Experience: PXRD is the definitive method for identifying the polymorphic form of a solid.[3][14] Each polymorph will produce a unique diffraction pattern, or "fingerprint." In stability studies, PXRD is used to characterize the initial solid form and to detect any changes in that form after exposure to thermal stress (e.g., by analyzing the sample post-DSC). A change in the PXRD pattern confirms a solid-state phase transition, indicating that the initial form was thermodynamically metastable under the test conditions.

  • Sample Preparation: Gently pack a thin layer of the powder sample onto a zero-background sample holder.

    • Rationale: Proper sample packing ensures random orientation of the crystallites, which is a key assumption for obtaining a representative powder pattern.[14]

  • Instrument Setup: Place the sample holder in the diffractometer. Configure the X-ray source (typically Cu Kα) and detector settings.

  • Data Acquisition: Scan the sample over a defined range of 2θ angles (e.g., 2° to 40°) at a specified scan rate.

  • Data Analysis: Compare the resulting diffractogram (a plot of intensity vs. 2θ) to reference patterns or patterns of known forms to identify the crystal phase.

Integrated Data Analysis: Building a Comprehensive Stability Profile

The true power of these techniques is realized when the data are synthesized. The workflow for a comprehensive assessment involves a logical progression of analysis.

Data_Integration cluster_inputs Primary Data Inputs cluster_outputs Key Stability Parameters DSC DSC Thermogram (Melting Point, ΔHfus) Assessment Comprehensive Stability Assessment DSC->Assessment TGA TGA Curve (Decomposition Onset) TGA->Assessment PXRD PXRD Pattern (Crystal Form ID) PXRD->Assessment Stability Thermodynamic Stability Ranking Assessment->Stability Form Polymorphic Form Identification Assessment->Form Limits Thermal Hazard Limits Assessment->Limits

Caption: Logical flow for integrating thermal and structural data.

An exemplary data summary for a hypothetical series of 1-Amino-4-chloro-2-methylanthraquinone derivatives is presented below.

Derivative IDSubstituent ModificationMelting Point (Tₘ, °C) [DSC]Decomposition Onset (Tₒₙₛₑₜ, °C) [TGA]Initial Crystalline Form [PXRD]
ACMA-01(Parent Compound)215.4280.1Form I
ACMA-022-methyl -> 2-ethyl205.1275.5Form I
ACMA-034-chloro -> 4-bromo225.8270.3Form I
ACMA-041-amino -> 1-dimethylamino198.6265.9Form II

Interpretation:

  • The parent compound (ACMA-01) exhibits high thermal stability with a melting point well below its decomposition onset.

  • Replacing the chloro group with a bromo group (ACMA-03) increases the melting point, likely due to stronger intermolecular interactions, but slightly lowers the decomposition temperature.

  • Modification of the amino group (ACMA-04) significantly lowers both the melting and decomposition temperatures and results in a different polymorphic form (Form II), suggesting a profound impact on the crystal packing and overall stability.

Potential Degradation Pathways

The thermal decomposition of substituted anthraquinones is complex but often initiated at the most labile sites. For 1-Amino-4-chloro-2-methylanthraquinone derivatives, potential thermal degradation pathways could involve:

  • Dehalogenation: The carbon-chlorine bond can be a point of weakness at elevated temperatures.

  • Oxidation of the Amino Group: While prevented under an inert atmosphere in TGA/DSC, this is a relevant pathway in the presence of air.

  • Ring Opening: At very high temperatures, the stable anthraquinone core will fragment.[15]

Bacterial degradation pathways have also been studied and often involve enzymatic reduction and cleavage of the aromatic rings.[16][17]

Degradation_Pathway Parent 1-Amino-4-chloro- 2-methylanthraquinone Intermediate1 Dechlorinated Intermediate Parent->Intermediate1 High Temp (Δ, -HCl) Intermediate2 Oxidized Amino Intermediate Parent->Intermediate2 Oxidative Stress ([O]) Products Fragmented Products Intermediate1->Products Further Heating Intermediate2->Products Further Heating

Caption: Hypothetical thermal degradation pathways.

Conclusion and Implications for Drug Development

The thermodynamic stability of 1-Amino-4-chloro-2-methylanthraquinone derivatives is a critical quality attribute that must be thoroughly characterized during the research and development process. A systematic approach using DSC, TGA, and PXRD allows for the determination of key stability parameters, including melting point, decomposition temperature, and polymorphic form. This integrated data provides a robust foundation for selecting stable development candidates, designing reliable formulations, and establishing appropriate storage conditions and shelf-life.[4] Understanding the relationship between molecular structure and thermodynamic stability empowers scientists to rationally design next-generation derivatives with optimized properties for therapeutic success.

References

  • Applications of Differential Scanning Calorimetry (DSC) Analysis. (2026, January 10).
  • How Pharmaceutical Companies Use DSC in Drug Development and Stability Testing. (2026, March 17). American Pharmaceutical Review.
  • Differential Scanning Calorimetry. Coriolis Pharma.
  • da Silva, J. C., et al. (2011). Evaluation of thermal stability of quinones by thermal analysis techniques. Journal of Thermal Analysis and Calorimetry.
  • Rescigno, A., et al. (n.d.).
  • DSC-Differential Scanning Calorimetry. Auriga Research.
  • A DSC Method to Determine the Relative Stability of Pharmaceutical Polymorphs. (n.d.). TA Instruments.
  • Thermal behavior of five free anthraquinones from rhubarb. (2013, February).
  • 1-Amino-4-chloro-2-methylanthraquinone. PubChem.
  • Overview of Powder X-ray Diffraction (PXRD). (2025, April 15).
  • Degradation pathways and kinetics of anthraquinone compounds along with nitrate removal by a newly isolated Rhodococcus pyridinivorans GF3 under aerobic conditions. (2019, August 15). PubMed.
  • Thermal Stability Testing for Pharmaceuticals and Advanced Materials. (2026, January 20). Lab Manager.
  • Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating R
  • Melting Effect on the Thermal Hazard of Anthraquinone Dyes Waste: Based on the Thermal Decomposition Characteristics and Quantum Mechanics. (2022, May 2). Organic Process Research & Development.
  • Powder X-ray Diffraction. (2023, August 29). Chemistry LibreTexts.
  • Effect of Substituents on Solubility, Medicinal, Absorption, Emission and Cationic/Anionic Detection Properties of Anthraquinone Deriv
  • Powder diffraction. Wikipedia.
  • Thermogravimetric analysis. Wikipedia.
  • Thermochemical and structural properties of anthraquinones.
  • A Study of Anthraquinone Structural Changes for Aqueous Redox Flow Ballery M
  • Bacterial degradation of anthraquinone dyes. Journal of Zhejiang University.
  • Anthraquinone and its Derivatives as Sustainable Materials for Electrochemical Applications – a Joint Experimental and Theoretical Investigation of the Redox Potential in Solution. (2022, June 28).
  • Harris, K. D. M., et al. (2005, April 29). Structural Understanding of a Molecular Material that Is Accessed Only by a Solid-State Desolvation Process: The Scope of Modern Powder X-ray Diffraction Techniques. Journal of the American Chemical Society.
  • Investigation of the Redox Chemistry of Anthraquinone Derivatives Using Density Functional Theory. (2014, August 27).
  • X-ray Powder Diffraction in Solid Form Screening and Selection. (2011, September 1). American Pharmaceutical Review.
  • Thermogravimetric Analysis - How TGA Helps You Analyze Material Stability. (2025, December 16). Torontech.
  • Bacterial degradation of anthraquinone dyes. (n.d.). PMC.
  • THERMAL ANALYSIS OF PHARMACEUTICALS. (n.d.).
  • A Pathway for Biodegradation of an Anthraquinone Dye, C.I. Disperse Red 15, by a Yeast Strain Pichia Anomala. (1996, March). PubMed.
  • Thermogravimetric analysis (TGA). (2022, August 21). Chemistry LibreTexts.
  • Degradation of Anthraquinone Dyes from Effluents: A Review Focusing on Enzymatic Dye Degradation with Industrial Potential.
  • High-performance anthraquinone with potentially low cost for aqueous redox flow batteries.
  • (A) Thermogravimetric analysis (TGA) of the compounds 1-6. (B) Differential scanning calorimetry (DSC) of the compounds 1 and 2 at temperature ramps of 10 C min À1 under N 2.
  • Thermogravimetric Analysis (TGA)
  • Thermodynamic Studies for Drug Design and Screening. PMC.
  • Thermodynamic stability and transformation of pharmaceutical polymorphs. IUPAC.
  • 1-methylaminoanthraquinone. Organic Syntheses Procedure.
  • 1-Aminoanthraquinone. (2026, January 13). ChemicalBook.
  • 1-Amino-2-methylanthraquinone. PubChem.
  • A Technical Guide to the Physicochemical Properties of Substituted Anthraquinones for Researchers and Drug Development Professio. Benchchem.
  • Electronic Absorption Spectra of Substituted Anthraquinones and Their Simulation Using ZINDO/S Method.
  • Calorimetric and quantum chemical studies of some photodimers of anthracenes. (n.d.).
  • 1-Amino-4-bromo-2-methylanthraquinone 99 81-50-5. Sigma-Aldrich.
  • Synthesis of 1-amino-anthraquinone.
  • Synthesis of 1-amino-anthraquinone.
  • Synthesis of 1-aminoanthraquinone. (1992, August 19).
  • Violet Anthraquinone for Expanding the Color Palette of Electrochromes with Three Discrete Colors and Full Color Bleaching. (2026, March 6). MDPI.

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Protocols & Analytical Methods

Method

Protocol for the synthesis of disperse dyes using 1-Amino-4-chloro-2-methylanthraquinone

Application Note: A Protocol for the Synthesis of Anthraquinone-Based Disperse Dyes Topic: Protocol for the Synthesis of Disperse Dyes using 1-Amino-4-chloro-2-methylanthraquinone Abstract This document provides a detail...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: A Protocol for the Synthesis of Anthraquinone-Based Disperse Dyes

Topic: Protocol for the Synthesis of Disperse Dyes using 1-Amino-4-chloro-2-methylanthraquinone

Abstract

This document provides a detailed protocol for the synthesis of disperse dyes derived from 1-amino-4-chloro-2-methylanthraquinone. Anthraquinone dyes are a cornerstone in the coloration of synthetic fibers, prized for their vibrant shades and excellent light fastness.[1] The protocol centers on a copper-catalyzed Ullmann condensation reaction, a robust and versatile method for forming C-N bonds.[2][3][4] We will elucidate the underlying chemical principles, provide a step-by-step experimental workflow, and discuss the rationale behind critical process parameters. This guide is intended for researchers and scientists in dye chemistry and materials science, offering a framework for the synthesis, purification, and characterization of novel colorants.

Introduction: The Significance of Anthraquinone Dyes

The coloration of hydrophobic synthetic fibers, such as polyester, presents a unique challenge due to their crystalline structure and lack of ionic sites. Disperse dyes, which are non-ionic molecules with low water solubility, are uniquely suited for this purpose. They function by diffusing into the amorphous regions of the polymer fibers at high temperatures.

Among the various classes of disperse dyes, those based on the anthraquinone scaffold are of particular importance. The rigid, planar structure of the anthraquinone core serves as an excellent chromophore. By strategically introducing electron-donating auxochromes, such as amino (-NH2) or hydroxyl (-OH) groups, the absorption maximum (λmax) of the molecule can be shifted from the UV to the visible region, resulting in brilliant red, violet, or blue shades.[1]

The starting material for this protocol, 1-amino-4-chloro-2-methylanthraquinone, is a key intermediate. The amino and methyl groups already present act as internal auxochromes, while the reactive chlorine atom at the 4-position provides a site for further chemical modification. By reacting this intermediate with various primary or secondary amines, a diverse library of dyes with tunable colors and properties can be synthesized.

The Core Reaction: Copper-Catalyzed Nucleophilic Aromatic Substitution

The synthesis hinges on a nucleophilic aromatic substitution reaction, specifically a copper-catalyzed process often referred to as an Ullmann condensation or Buchwald-Hartwig amination.[3][5] In this reaction, the lone pair of electrons on a nucleophilic amine attacks the electron-deficient carbon atom bonded to the chlorine on the anthraquinone ring.

The direct displacement of a halogen from an aromatic ring is typically difficult due to the high energy of the transition state. The presence of a copper catalyst (often elemental copper powder or a copper(I) salt) is crucial as it facilitates the reaction, likely through an oxidative addition/reductive elimination cycle, thereby lowering the activation energy.[2][4][6] The reaction generates hydrochloric acid (HCl) as a byproduct, which must be neutralized by a base to prevent the protonation and deactivation of the nucleophilic amine reactant.

The choice of the amine is the primary determinant of the final dye's color. Aromatic amines (anilines) generally produce deeper, more bathochromically shifted colors compared to aliphatic amines due to the extended π-conjugation.

Caption: General scheme of the copper-catalyzed Ullmann condensation.

Detailed Experimental Protocol

This protocol outlines a general procedure. The specific amine, solvent, and reaction time may require optimization for each new derivative.

Materials and Reagents
ReagentPurposeSupplier Example
1-Amino-4-chloro-2-methylanthraquinoneDye PrecursorSigma-Aldrich
Aniline (or other amine)Nucleophile / Color ModifierAlfa Aesar
Copper(I) Iodide (CuI) or Copper PowderCatalystStrem Chemicals
Potassium Carbonate (K₂CO₃), anhydrousBase / Acid ScavengerFisher Scientific
N,N-Dimethylformamide (DMF), anhydrousSolventAcros Organics
TolueneRecrystallization SolventJ.T. Baker
Ethyl AcetateTLC EluentVWR Chemicals
HexaneTLC EluentVWR Chemicals
Equipment
  • Three-neck round-bottom flask (250 mL)

  • Reflux condenser

  • Magnetic stirrer and hot plate

  • Thermometer or thermocouple

  • Nitrogen or Argon gas inlet (optional, but recommended)

  • Buchner funnel and filter flask

  • Glassware for recrystallization

  • TLC plates (Silica gel 60 F₂₅₄)

Synthesis Workflow Diagram

Caption: Step-by-step workflow for the synthesis and isolation of the disperse dye.

Step-by-Step Procedure
  • Reactor Setup: Assemble a dry three-neck round-bottom flask with a magnetic stir bar, reflux condenser, and a thermometer. If an inert atmosphere is desired, flush the system with nitrogen gas.

  • Charging Reactants: To the flask, add 1-amino-4-chloro-2-methylanthraquinone (1.0 eq), the chosen amine (1.2-1.5 eq), anhydrous potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).

  • Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) to the flask to achieve a suitable concentration (e.g., 0.2-0.5 M).

  • Reaction: Begin stirring and heat the mixture to 100-120 °C. The color of the reaction mixture should change significantly as the product forms.[2]

  • Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC), using a solvent system like 3:1 Hexane:Ethyl Acetate. The reaction is complete when the starting anthraquinone spot is no longer visible. A typical reaction time is 4-12 hours.[4]

  • Work-up and Isolation: Once complete, allow the reaction mixture to cool to room temperature. Pour the dark-colored solution slowly into a beaker of cold, stirring water (approx. 10x the volume of the DMF). A colored precipitate will form.

  • Filtration: Collect the crude solid product by vacuum filtration using a Buchner funnel. Wash the solid liberally with water to remove DMF and inorganic salts, followed by a small amount of cold methanol to remove residual impurities.

Purification and Characterization

Purification: Recrystallization

The isolated crude product must be purified to achieve a brilliant shade and good fastness properties. Recrystallization is a highly effective method.

  • Transfer the crude solid to an Erlenmeyer flask.

  • Add a minimal amount of a suitable hot solvent (e.g., toluene, ethanol, or a DMF/water mixture) until the solid just dissolves.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Post-Dyeing Purification: Reduction Clearing

When applied to a textile like polyester, any dye remaining on the fiber surface can lead to poor "crock fastness" (rub fastness) and wash fastness. A post-dyeing "reduction clearing" process is standard industrial practice to remove this surface dye.[7][8] This is performed on the dyed fabric, not the dye powder itself. A typical lab-scale procedure involves treating the dyed fabric in a bath containing sodium hydrosulfite (a reducing agent) and sodium hydroxide at 70-80°C for 15-20 minutes, followed by thorough rinsing.[9]

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • UV-Visible Spectroscopy: To determine the maximum absorbance wavelength (λmax) in a suitable solvent (e.g., chloroform or DMF).

  • FT-IR Spectroscopy: To confirm the presence of key functional groups (e.g., N-H stretches, C=O of the quinone).

  • ¹H and ¹³C NMR Spectroscopy: To elucidate the final chemical structure.

  • High-Performance Liquid Chromatography (HPLC): To assess the final purity of the compound.

Quantitative Data Summary

The following table provides an example of reactant quantities for a representative synthesis.

ParameterValueMoles (mmol)Molar Eq.Notes
Reactants
1-Amino-4-chloro-2-methylanthraquinone2.71 g10.01.0MW: 271.70 g/mol [10]
Aniline1.12 g (1.10 mL)12.01.2MW: 93.13 g/mol
Potassium Carbonate (K₂CO₃)2.76 g20.02.0Must be anhydrous.
Copper(I) Iodide (CuI)190 mg1.00.1Catalyst.
Solvent & Conditions
N,N-Dimethylformamide (DMF)40 mL--Anhydrous grade.
Reaction Temperature110 °C--Maintain with oil bath.
Reaction Time8 hours--Monitor by TLC.
Expected Yield ~2.5 - 2.9 g (75-85%)~7.5 - 8.5-Yield after recrystallization.

References

  • Anthraquinone Dyes: A Synthetic and Chemical Characterization Protocol for an Industrial Chemistry Laboratory Course. Journal of Chemical Education, 2022. [Link]

  • Studies on the Anthraquinone-azole Vat Dyes. I. Journal of the Society of Organic Synthetic Chemistry, Japan, 1968. [Link]

  • Synthesis and Characterisation of Colorants Derived from 1,4-Diamino Anthraquinone Polyamides. Advances in Chemical Engineering and Science, 2012. [Link]

  • Synthesis of alkyl- and aryl-amino-substituted anthraquinone derivatives by microwave-assisted copper(0)-catalyzed Ullmann coupling reactions. Nature Protocols, 2010. [Link]

  • Anthraquinone-based dyes with limited data availability: Human health tier II assessment. National Industrial Chemicals Notification and Assessment Scheme (NICNAS), 2015. [Link]

  • Synthesis of alkyl- and aryl-amino-substituted anthraquinone derivatives by microwave-assisted copper(0)-catalyzed Ullmann coupling reactions. Sultan Qaboos University, 2010. [Link]

  • Environment friendly approach to remove unbound disperse dyes from polyester fabric. International Journal of Advanced Research in Biological Sciences, 2016. [Link]

  • Anthraquinone dyes. Wikipedia. [Link]

  • Reducing cleaning instructions for disperse dye dyeing? Hangzhou Tiankun Chem Co.,Ltd, 2021. [Link]

  • Color-tunable arylaminoanthraquinone dyes through hydrogen-bond-assisted charge transfer interaction. Scientific Reports, 2021. [Link]

  • Synthesis of a Novel Disperse Reactive Dye Involving a Versatile Bridge Group for the Sustainable Coloration of Natural Fibers in Supercritical Carbon Dioxide. ChemistrySelect, 2018. [Link]

  • Solvent-mediated extraction of disperse dyes from polyester: correlating Cyrene extraction yields with molecular topological and chemical descriptors. RSC Sustainability, 2024. [Link]

  • 1-Amino-4-chloro-2-methylanthraquinone. PubChem. [Link]

Sources

Application

Application Notes &amp; Protocols: 1-Amino-4-chloro-2-methylanthraquinone as a Key Intermediate in Anthraquinone Dye Synthesis

Abstract This document provides a comprehensive technical guide on the application of 1-amino-4-chloro-2-methylanthraquinone as a pivotal intermediate in the synthesis of high-performance anthraquinone dyes. Anthraquinon...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive technical guide on the application of 1-amino-4-chloro-2-methylanthraquinone as a pivotal intermediate in the synthesis of high-performance anthraquinone dyes. Anthraquinone derivatives are a significant class of colorants known for their structural diversity, brilliant shades, and excellent fastness properties.[1][2] This guide delves into the physicochemical properties, synthesis protocols, and critical role of 1-amino-4-chloro-2-methylanthraquinone in the production of disperse dyes. Detailed experimental workflows, causality behind procedural steps, safety protocols, and analytical characterization methods are presented to support researchers and professionals in the field of dye chemistry and materials science.

Introduction: The Significance of Anthraquinone Intermediates

Anthraquinone-based dyes are a cornerstone of the synthetic colorant industry, valued for their vibrant colors ranging from red to blue and their superior lightfastness.[1] The core anthraquinone structure, while colorless itself, becomes a potent chromophore with the introduction of electron-donating auxochromes, such as amino (-NH₂) or hydroxyl (-OH) groups, at specific positions (typically 1, 4, 5, or 8).[1] The versatility and performance of the final dye molecule are heavily dependent on the nature and substitution pattern of the intermediates used in their synthesis.

1-Amino-4-chloro-2-methylanthraquinone (CAS No: 3225-97-6) is a highly valuable intermediate.[3] Its structure is primed for nucleophilic substitution reactions, where the chlorine atom at the 4-position can be readily replaced by various alkyl or aryl amino groups. This reaction, often a copper-catalyzed Ullmann condensation, is the key step that allows for the synthesis of a wide array of disperse dyes with tailored colors and properties.[4][5] The methyl group at the 2-position and the amino group at the 1-position also play crucial roles in modulating the final shade and affinity of the dye for synthetic fibers like polyester.

Physicochemical & Spectroscopic Profile

A thorough understanding of the intermediate's properties is fundamental for its effective use in synthesis. The key properties of 1-amino-4-chloro-2-methylanthraquinone are summarized below.

PropertyValueSource
IUPAC Name 1-amino-4-chloro-2-methylanthracene-9,10-dione[3]
CAS Number 3225-97-6[3]
Molecular Formula C₁₅H₁₀ClNO₂[3][6]
Molecular Weight 271.70 g/mol [3]
Appearance Solid powder (color may vary)-
Melting Point 284 - 286 °C
Boiling Point 379 - 381 °C
log Pow (Octanol/Water) 3.4 (at 30 °C)

Synthesis of 1-Amino-4-chloro-2-methylanthraquinone

The synthesis of this key intermediate is a multi-step process that requires careful control of reaction conditions. A representative synthetic pathway is outlined below.

cluster_0 Synthetic Pathway A 1-Amino-2-methylanthraquinone B 1-Amino-4-bromo-2-methylanthraquinone A->B  Bromination  (e.g., Br₂ in DMF)   C 1-Amino-4-chloro-2-methylanthraquinone B->C  Halogen Exchange  (e.g., CuCl)  

Caption: General synthetic route to 1-amino-4-chloro-2-methylanthraquinone.

While various specific industrial methods exist, a common laboratory approach involves the bromination of 1-amino-2-methylanthraquinone to yield 1-amino-4-bromo-2-methylanthraquinone, followed by a halogen exchange reaction.[7][8] The bromo-derivative is a crucial intermediate in its own right for many syntheses.[5][9]

Application in Dye Synthesis: The Ullmann Condensation

The primary application of 1-amino-4-chloro-2-methylanthraquinone is its use as a substrate in the Ullmann condensation (or Ullmann-type) reaction. This copper-promoted cross-coupling reaction is exceptionally effective for forming C-N bonds between an aryl halide and an amine.[4]

Causality of Experimental Choices:

  • Catalyst: Copper, often in the form of copper(I) salts (e.g., CuI) or elemental copper powder, is essential.[4][10] It facilitates the oxidative addition and reductive elimination steps that constitute the catalytic cycle, enabling the coupling of the amine to the anthraquinone core.

  • Solvent: High-boiling polar solvents such as N-methylpyrrolidone (NMP), dimethylformamide (DMF), or nitrobenzene are traditionally required.[4] These solvents are necessary to achieve the high temperatures (often >150 °C) needed to drive the reaction to completion and to ensure the solubility of the reactants.

  • Base: A base, such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄), is typically added to deprotonate the amine nucleophile, increasing its reactivity, and to neutralize the HCl generated during the reaction.[11]

cluster_workflow Dye Synthesis Workflow Intermediate 1-Amino-4-chloro- 2-methylanthraquinone Reaction Ullmann Condensation (Cu Catalyst, Base, Solvent) Intermediate->Reaction Amine Aromatic/Aliphatic Amine (R-NH₂) Amine->Reaction Monitoring Reaction Monitoring (TLC) Reaction->Monitoring Periodically Monitoring->Reaction Incomplete Workup Work-up (Precipitation, Filtration) Monitoring->Workup Complete Product Crude Disperse Dye Workup->Product Purification Purification (Recrystallization or Column Chromatography) FinalDye Purified 1-Amino-4-(alkyl/arylamino)- 2-methylanthraquinone Dye Purification->FinalDye Product->Purification

Caption: Experimental workflow for disperse dye synthesis via Ullmann condensation.

General Protocol: Synthesis of a 1-Amino-4-(arylamino)-2-methylanthraquinone Dye

This protocol describes a general procedure for the reaction of 1-amino-4-chloro-2-methylanthraquinone with an aromatic amine (e.g., aniline or a substituted aniline).

Materials:

  • 1-Amino-4-chloro-2-methylanthraquinone (1.0 eq)

  • Aromatic amine (e.g., aniline) (1.5 - 2.0 eq)

  • Copper(I) iodide (CuI) (0.1 - 0.2 eq)

  • Anhydrous potassium carbonate (K₂CO₃) (2.0 eq)

  • N-Methyl-2-pyrrolidone (NMP) or Dimethylformamide (DMF)

Procedure:

  • Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 1-amino-4-chloro-2-methylanthraquinone, the aromatic amine, potassium carbonate, and copper(I) iodide.

  • Solvent Addition: Add the solvent (NMP or DMF) to the flask. The volume should be sufficient to create a stirrable slurry.

  • Inert Atmosphere: Purge the flask with nitrogen for 10-15 minutes to create an inert atmosphere. This is crucial as oxygen can interfere with the copper catalyst.

  • Heating: Heat the reaction mixture to 150-180 °C with vigorous stirring. The exact temperature will depend on the reactivity of the amine and should be optimized.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). Take aliquots from the reaction mixture at regular intervals (e.g., every 2 hours). A suitable eluent system might be a mixture of hexane and ethyl acetate. The disappearance of the starting material spot indicates the reaction is nearing completion.

  • Work-up: Once the reaction is complete (typically 6-12 hours), cool the mixture to room temperature. Pour the reaction mixture into a beaker of cold water or dilute acid (e.g., 1M HCl) to precipitate the crude product.

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with water to remove inorganic salts and residual solvent, followed by a wash with a non-polar solvent like hexane to remove non-polar impurities.

  • Purification: The crude product is often purified by recrystallization from a suitable solvent (e.g., ethanol, toluene, or a mixture thereof). For higher purity, column chromatography on silica gel may be necessary.

  • Characterization: Dry the purified product under vacuum. Characterize the final dye by determining its melting point and recording spectroscopic data (e.g., ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry) to confirm its structure. The color and maximum absorption wavelength (λmax) should be determined using UV-Vis spectroscopy.[12]

Analytical Methods for Quality Control

Ensuring the purity of the intermediate and the final dye product is critical. Several analytical techniques can be employed.

TechniqueApplication
Thin-Layer Chromatography (TLC) Rapid, qualitative monitoring of reaction progress and initial purity assessment.
High-Performance Liquid Chromatography (HPLC) Quantitative analysis of purity for both the intermediate and the final dye product.
Gas Chromatography-Mass Spectrometry (GC-MS) Suitable for analyzing volatile starting materials or potential byproducts.[13]
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides definitive structural confirmation of the synthesized dye.
Fourier-Transform Infrared (FT-IR) Spectroscopy Confirms the presence of key functional groups (e.g., N-H, C=O) in the final product.[12]

Safety & Handling

Working with anthraquinone derivatives requires strict adherence to safety protocols.

  • Hazard Identification: 1-Amino-4-chloro-2-methylanthraquinone may cause an allergic skin reaction and is suspected of causing cancer. It is crucial to handle it with appropriate personal protective equipment.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[14] Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.[15]

  • Handling: Avoid generating dust. Ensure all equipment is dry before use, especially for the Ullmann reaction.

  • First Aid:

    • Skin Contact: Immediately wash with plenty of soap and water. If irritation or a rash occurs, seek medical attention.[14]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice.[14]

    • Inhalation: Move the person to fresh air. If experiencing respiratory symptoms, seek medical attention.[14][16]

    • Ingestion: Do not induce vomiting. Rinse mouth and seek immediate medical attention.[16]

  • Storage: Store the chemical in a tightly closed container in a dry, cool, and well-ventilated place.[14] Store locked up or in an area accessible only to qualified personnel.

Conclusion

1-Amino-4-chloro-2-methylanthraquinone stands out as a versatile and indispensable intermediate in the synthesis of a broad spectrum of anthraquinone-based disperse dyes. Its strategic substitution pattern allows for the systematic modification of the final dye structure through robust and well-established protocols like the Ullmann condensation. By understanding the underlying chemical principles, adhering to detailed experimental procedures, and prioritizing safety, researchers can effectively leverage this key building block to develop novel colorants with enhanced properties for advanced applications in the textile and materials science industries.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 18593, 1-Amino-4-chloro-2-methylanthraquinone. Retrieved from [Link]

  • Wikipedia. (2023). Anthraquinone dyes. Retrieved from [Link]

  • Wikipedia. (2023). Ullmann condensation. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1-Methylaminoanthraquinone. Org. Syn. Coll. Vol. 3, p.575. Retrieved from [Link]

  • Ministry of the Environment, Government of Japan. (n.d.). Analytical Methods for Chemicals. Retrieved from [Link]

  • El-Malah, A. A., et al. (2015). Syntheses of 2-substituted 1-amino-4-bromoanthraquinones (bromaminic acid analogues) – precursors for dyes and drugs. Beilstein Journal of Organic Chemistry, 11, 2449–2458. Retrieved from [Link]

  • Global Substance Registration System (GSRS). 1-AMINO-4-CHLORO-2-METHYLANTHRAQUINONE. Retrieved from [Link]

  • Malik, E. M., et al. (2016). Ullmann reactions of 1-amino-4-bromoanthraquinones bearing various 2-substituents furnishing novel dyes. Dyes and Pigments, 131, 33-40. Retrieved from [Link]

  • National Institute of Technology and Evaluation, Japan. (n.d.). Initial Risk Assessment Report for Anthraquinone. Retrieved from [Link]

  • European Patent Office. (1992). EP 0499451 A1: Synthesis of 1-amino-anthraquinone. Retrieved from [Link]

  • European Patent Office. (1992). EP 0499450 A1: Synthesis of 1-aminoanthraquinone. Retrieved from [Link]

  • J-Stage. (n.d.). Studies on Disperse Dyes. XV. Retrieved from [Link]

  • Google Patents. (n.d.). EP0499451A1 - Synthesis of 1-amino-anthraquinone.
  • Oriental Journal of Chemistry. (1997). Synthesis of Some Novel Anthraquinone Pigments and their Application on Polyester Fabric as Disperse Dyes. Retrieved from [Link]

  • Pragna Group. (n.d.). 1-Methylamino 4-bromo anthraquinone(cas no.128-93-8)manufacturer. Retrieved from [Link]

  • Academic Research Publishing Group. (n.d.). Synthesis and Application of Monoazo-Anthraquinone Disperse Dyes on Polylactide Fibres. Retrieved from [Link]

  • Baqi, Y., & Müller, C. E. (2010). Synthesis of alkyl- and aryl-amino-substituted anthraquinone derivatives by microwave-assisted copper(0)-catalyzed Ullmann coupling reactions. Nature Protocols, 5(5), 945-953. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Ullmann Coupling & other Cu Catalyzed reactions. Retrieved from [Link]

  • Google Patents. (n.d.). EP0496113B1 - Process for the preparation of 1-amino-2-chloro-4-hydroxy-anthraquinone.
  • ResearchGate. (n.d.). Structures of aminoanthraquinone derivatives. Retrieved from [Link]

  • MDPI. (2024). Novel Disperse Dyes Based on Enaminones: Synthesis, Dyeing Performance on Polyester Fabrics, and Potential Biological Activities. Retrieved from [Link]

  • CABI Digital Library. (n.d.). A paper chromatographic method for the quantitative estimation of amino-acids. Retrieved from [Link]

  • Google Patents. (n.d.). US1798156A - 1-amino-2-chloro-4-hydroxy anthraquinone and process of preparing the same.

Sources

Method

Application Note: Catalytic Amination Strategies for 1-Amino-4-chloro-2-methylanthraquinone

Executive Summary 1-Amino-4-chloro-2-methylanthraquinone (CAS 3225-97-6)[1] is a high-value scaffold utilized in the synthesis of advanced functional dyes, color-tunable optoelectronic materials, and bioactive pharmaceut...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-Amino-4-chloro-2-methylanthraquinone (CAS 3225-97-6)[1] is a high-value scaffold utilized in the synthesis of advanced functional dyes, color-tunable optoelectronic materials, and bioactive pharmaceutical intermediates. The anthraquinone core is highly electron-withdrawing, which activates the 4-chloro position toward nucleophilic aromatic substitution (SNAr). However, the adjacent 2-methyl group introduces steric hindrance, and the quinone system is sensitive to harsh reducing agents or strong bases. To achieve high-yielding, selective amination without competitive dehalogenation or scaffold degradation, precise catalytic control is required.

This guide details two field-proven methodologies for the amination of this substrate: a highly efficient Microwave-Assisted Ullmann Coupling (Cu-catalyzed) and a mild, robust Buchwald-Hartwig Cross-Coupling (Pd-catalyzed) .

Mechanistic Rationale & Experimental Causality

As an application scientist, selecting the correct catalytic system requires understanding the electronic and steric demands of both the substrate and the amine.

  • The Ullmann Approach (Copper Catalysis): Copper catalysis is the industrial standard for anthraquinone amination[2]. Cu(0) or Cu(I) coordinates to both the incoming amine and the target halogen, facilitating substitution. We specifically utilize rather than conventional heating[2]. Causality: Microwave heating rapidly overcomes the activation energy barrier for the rate-limiting oxidative addition of copper into the C-Cl bond, reducing reaction times from 12+ hours to under 30 minutes while suppressing thermal degradation.

  • The Buchwald-Hartwig Approach (Palladium Catalysis): For secondary, sterically hindered, or electronically deactivated amines, Palladium catalysis is superior[3]. Causality of Base Choice: We explicitly avoid strong alkoxide bases (like NaOtBu) commonly used in Buchwald-Hartwig aminations. Strong bases can induce single-electron transfer (SET) side reactions that destroy the redox-sensitive anthraquinone scaffold. Instead, we use Cs2CO3, which is mild yet highly effective for the amination of electron-deficient arenes[3]. BINAP is selected as the ligand because its large bite angle stabilizes the Pd(II) intermediate against premature reduction.

  • Self-Validating Reaction Design: Both protocols incorporate a built-in colorimetric validation system. The starting 1-amino-4-chloro-2-methylanthraquinone is a distinct orange/red. Successful amination at the 4-position extends the intramolecular push-pull charge transfer (CT) system (donor amine to acceptor carbonyls), resulting in a pronounced bathochromic shift[4]. The reaction mixture will turn deep blue or purple upon successful C-N bond formation[4], providing immediate visual confirmation of catalytic turnover prior to TLC analysis.

Quantitative Methodological Comparison

The following table summarizes the operational parameters and optimal use cases for both catalytic strategies.

ParameterMethod A: Microwave Ullmann CouplingMethod B: Buchwald-Hartwig Amination
Primary Catalyst Cu(0) powder or CuI (10–20 mol%)Pd2(dba)3 (2–5 mol%)
Ligand None required (or L-proline for CuI)BINAP or XantPhos (4–10 mol%)
Base K2CO3 or Phosphate BufferCs2CO3 (1.5–2.0 equiv)
Solvent System Aqueous Buffer or Solvent-freeAnhydrous Toluene or 1,4-Dioxane
Temperature 100–120 °C (Microwave)90–110 °C (Thermal)
Reaction Time 10–30 minutes12–24 hours
Optimal Substrates Primary alkyl/aryl amines, unhinderedSecondary amines, sterically hindered
Typical Yield 65–85%75–95%

Experimental Protocols

Method A: Microwave-Assisted Copper-Catalyzed Ullmann Amination

Adapted from established rapid-coupling protocols for haloanthraquinones[2].

Materials: 1-Amino-4-chloro-2-methylanthraquinone (1.0 equiv), Amine (3.0 equiv), Cu(0) powder (0.2 equiv), 0.1 M Phosphate buffer (pH 7.4).

Step-by-Step Procedure:

  • Preparation: In an 8 mL microwave-safe reaction vial equipped with a magnetic stir bar, add 1-amino-4-chloro-2-methylanthraquinone (1.0 mmol, ~271.7 g/mol )[1] and Cu(0) powder (0.2 mmol).

  • Reagent Addition: Add the desired primary amine (3.0 mmol). If the amine is solid, dissolve it in 2 mL of 0.1 M phosphate buffer prior to addition.

  • Sealing: Seal the vial with a Teflon-lined crimp cap. Critical Step: Ensure the cap is perfectly tight to prevent solvent evaporation and pressure loss during microwave irradiation.

  • Irradiation: Place the vial in a dedicated microwave synthesizer. Program the reactor to 100 W, ramping to 120 °C over 2 minutes, and hold at 120 °C for 15 minutes.

  • Validation: Allow the vessel to cool to 50 °C via gas jet cooling. Observe the color change: a shift from red/orange to deep blue indicates successful conversion.

  • Workup: Dilute the mixture with dichloromethane (DCM, 15 mL) and wash with 1M HCl (to remove excess amine) followed by brine. Dry the organic layer over Na2SO4, filter, and concentrate under reduced pressure. Purify via silica gel chromatography (Hexanes/Ethyl Acetate).

Method B: Palladium-Catalyzed Buchwald-Hartwig Amination

Designed for sensitive substrates requiring mild basic conditions[3].

Materials: 1-Amino-4-chloro-2-methylanthraquinone (1.0 equiv), Amine (1.2 equiv), Pd2(dba)3 (0.03 equiv), rac-BINAP (0.06 equiv), Cs2CO3 (1.5 equiv), Anhydrous Toluene.

Step-by-Step Procedure:

  • Inert Atmosphere Setup: Flame-dry a Schlenk tube equipped with a magnetic stir bar. Backfill with ultra-pure Argon three times.

  • Catalyst Pre-activation: Inside a glovebox (or under strict counter-flow of Argon), add Pd2(dba)3 (3 mol%) and rac-BINAP (6 mol%) to the flask. Add 2 mL of anhydrous, degassed toluene and stir for 10 minutes at room temperature until the solution turns a deep, homogeneous red.

  • Reagent Loading: Add 1-amino-4-chloro-2-methylanthraquinone (1.0 mmol)[1], the target amine (1.2 mmol), and finely powdered, oven-dried Cs2CO3 (1.5 mmol).

  • Reaction Execution: Add an additional 3 mL of anhydrous toluene. Seal the Schlenk tube, heat to 100 °C in an oil bath, and stir vigorously for 16 hours.

  • Monitoring: Monitor via TLC (Eluent: 3:1 Hexanes/EtOAc). The disappearance of the high-Rf orange spot and the appearance of a lower-Rf blue spot confirms product formation.

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and filter through a short pad of Celite to remove the palladium and inorganic salts. Concentrate the filtrate and purify via flash chromatography.

Mechanistic Pathway Visualization

The following diagram illustrates the logical flow and intermediate states of the Palladium-catalyzed Buchwald-Hartwig amination cycle applied to chloroanthraquinones.

G Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition (C-Cl Bond Cleavage) Pd0->OxAdd + Chloroanthraquinone PdII_Cl Pd(II) Aryl Chloride Intermediate OxAdd->PdII_Cl AmineCoord Amine Coordination (Nucleophilic Attack) PdII_Cl->AmineCoord + R-NH2 PdII_Amine Pd(II) Amine Complex Intermediate AmineCoord->PdII_Amine Deprot Deprotonation by Base (HX Removal) PdII_Amine->Deprot PdII_Amido Pd(II) Amido Complex Intermediate Deprot->PdII_Amido + Base - Base·HCl RedElim Reductive Elimination (C-N Bond Formation) PdII_Amido->RedElim RedElim->Pd0 Catalyst Regeneration Product Aminated Anthraquinone Product RedElim->Product

Figure 1: Pd-catalyzed Buchwald-Hartwig amination cycle for chloroanthraquinones.

Quality Control & Troubleshooting

  • Issue: Significant Dehalogenation (Formation of 1-amino-2-methylanthraquinone).

    • Cause: In copper catalysis, this is often caused by Cu+ disproportionation[5] or over-reduction by the amine acting as a hydride donor (especially common with primary aliphatic amines). In palladium catalysis, it indicates moisture contamination.

    • Solution: For Method A, lower the microwave temperature by 10 °C and increase the amine stoichiometry to outcompete the reduction pathway. For Method B, ensure strict anhydrous conditions and verify the integrity of the Argon line.

  • Issue: Incomplete Conversion.

    • Cause: Steric clash between the 2-methyl group and bulky secondary amines.

    • Solution: Switch from BINAP to a ligand with a wider bite angle, such as XantPhos, or increase the reaction time to 24 hours.

References

  • PubChem Compound Summary for CID 18593 Source: National Center for Biotechnology Information (NCBI) / PubChem URL:[Link]

  • Synthesis of alkyl- and aryl-amino-substituted anthraquinone derivatives by microwave-assisted copper(0)-catalyzed Ullmann coupling reactions Source: Nature Protocols (Baqi, Y., & Müller, C. E., 2010) URL:[Link]

  • Methods for functionalization of anthraquinones Source: Russian Chemical Reviews (Litvinova, V. A. et al., 2024) URL:[Link]

  • Color-tunable arylaminoanthraquinone dyes through hydrogen-bond-assisted charge transfer interaction Source: RSC Advances / PMC (2014) URL:[Link]

  • Amination of 1-Amino-4-Bromoanthraquinone-2-Sulfonic Acid Enabled by Alternating Current Electrolysis of Symmetrical Copper Electrodes Source: Chemistry - A European Journal (2025) URL:[Link]

Sources

Application

Step-by-step preparation of 1-Amino-4-chloro-2-methylanthraquinone from 2-methylanthraquinone

Application Note: Step-by-Step Preparation of 1-Amino-4-chloro-2-methylanthraquinone Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Document Type: Technical Guide & Experimental Pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Step-by-Step Preparation of 1-Amino-4-chloro-2-methylanthraquinone

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol

Introduction & Mechanistic Overview

1-Amino-4-chloro-2-methylanthraquinone is a highly valued intermediate in the synthesis of advanced anthraquinone dyes, pharmacophores, and industrial biocides—specifically utilized as an inhibitor of sulfate-reducing bacteria in oil field applications [2].

The synthesis of this compound from 2-methylanthraquinone involves a strategic, three-step sequence: Nitration , Reduction , and Regioselective Chlorination .

Mechanistic Causality
  • Nitration: Using a mixed acid system ( HNO3​/H2​SO4​ ), the nitronium ion ( NO2+​ ) attacks the most electron-rich position. The methyl group at C2 weakly activates the ring and directs ortho/para. Due to steric hindrance and the strong deactivating nature of the quinone carbonyls, the alpha position (C1) is preferentially nitrated [4]. Strict temperature control (< 5 °C) is critical to prevent the formation of dinitro byproducts[1].

  • Chemoselective Reduction: The reduction of the nitro group to an amine requires a chemoselective agent that leaves the quinone moiety intact. Sodium sulfide ( Na2​S ) in an aqueous reflux system is the industry standard. While the quinone may temporarily reduce to a hydroquinone during the process, it rapidly reoxidizes in the presence of air during the aqueous workup.

  • Regioselective Chlorination: The newly formed amino group at C1 is a strong electron-donating group (EDG), highly activating the ring and directing electrophiles to the ortho and para positions. Since the ortho position (C2) is blocked by the methyl group, chlorination occurs exclusively at the para position (C4). Sulfuryl chloride ( SO2​Cl2​ ) is utilized as a manageable, liquid source of electrophilic chlorine [5].

Synthetic Workflow Visualization

Pathway SM 2-Methylanthraquinone (Starting Material) I1 1-Nitro-2-methylanthraquinone (Intermediate) SM->I1 Step 1: Nitration HNO3 / H2SO4, < 5 °C I2 1-Amino-2-methylanthraquinone (Carcinogenic Intermediate) I1->I2 Step 2: Reduction Na2S / H2O, Reflux TM 1-Amino-4-chloro-2-methylanthraquinone (Target Molecule) I2->TM Step 3: Chlorination SO2Cl2, 60-70 °C

Figure 1: Three-step synthesis of 1-Amino-4-chloro-2-methylanthraquinone from 2-methylanthraquinone.

Quantitative Data & Reaction Parameters

The following table summarizes the theoretical yields, reaction conditions, and self-validating analytical markers for each step of the synthesis.

StepTarget Intermediate / ProductReagentsTemp (°C)Expected YieldPhysical Appearance
1 1-Nitro-2-methylanthraquinone HNO3​ , H2​SO4​ 0–580–85%Pale-yellow solid
2 1-Amino-2-methylanthraquinone Na2​S , H2​O 100 (Reflux)75–80%Deep-red powder
3 1-Amino-4-chloro-2-methylanthraquinone SO2​Cl2​ , Chlorobenzene60–7085–90%Violet/Blue-red powder

Step-by-Step Experimental Protocols

Step 1: Preparation of 1-Nitro-2-methylanthraquinone

Self-Validation Check: The reaction mixture must not exceed 5 °C. A sudden spike in temperature indicates runaway dinitration, which will significantly lower the yield of the target isomer.

  • Dissolution: Charge a round-bottom flask with 2-methylanthraquinone (1.0 eq) and concentrated H2​SO4​ (approx. 5 volumes). Stir mechanically until fully dissolved.

  • Cooling: Submerge the reactor in an ice-salt bath and chill the mixture to 0–5 °C.

  • Nitration: Add concentrated HNO3​ (1.05 eq) dropwise over 1 hour. Crucial: Strictly maintain the internal temperature below 5 °C [1].

  • Maturation: Stir for an additional 2 hours at 5 °C to ensure complete conversion.

  • Workup: Quench the reaction by pouring the mixture slowly over crushed ice under vigorous stirring.

  • Isolation: Filter the resulting pale-yellow precipitate, wash with cold distilled water until the filtrate is pH neutral, and dry under vacuum.

Step 2: Preparation of 1-Amino-2-methylanthraquinone

Safety Directive: 1-Amino-2-methylanthraquinone is a recognized select carcinogen (NTP, IARC). All handling must occur in designated areas with HEPA filtration and strict PPE [3].

  • Suspension: Suspend 1-nitro-2-methylanthraquinone (1.0 eq) in distilled water in a flask equipped with a reflux condenser.

  • Reagent Addition: Add sodium sulfide ( Na2​S⋅9H2​O , 3.0 eq) to the suspension.

  • Reduction: Heat the mixture to reflux (approx. 100 °C) and stir for 2–3 hours. The solution will transition to a dark, deep-red color as the nitro group is reduced.

  • Oxidative Workup: Cool the mixture to room temperature. Bubble ambient air through the suspension for 30 minutes. Causality: This step reoxidizes any transiently formed hydroquinone species back to the stable quinone.

  • Isolation: Filter the deep-red solid, wash thoroughly with water to remove residual sulfides, and dry under vacuum.

Step 3: Preparation of 1-Amino-4-chloro-2-methylanthraquinone

Self-Validation Check: The evolution of SO2​ and HCl gases serves as a visual indicator of reaction progress. Cessation of bubbling indicates reaction completion.

  • Dissolution: Dissolve 1-amino-2-methylanthraquinone (1.0 eq) in an inert solvent such as chlorobenzene.

  • Electrophilic Addition: At room temperature, add sulfuryl chloride ( SO2​Cl2​ , 1.2 eq) dropwise. Caution: This step is exothermic and evolves toxic gases; perform strictly in a well-ventilated fume hood.

  • Heating: Gradually heat the mixture to 60–70 °C and maintain for 2 hours until gas evolution completely ceases [5].

  • Concentration: Cool to room temperature and concentrate the mixture under reduced pressure to remove the solvent.

  • Purification: Precipitate the product by adding a non-polar anti-solvent (e.g., hexanes), filter, and recrystallize from ethanol to yield the pure violet/blue-red powder.

References

  • Source: Google Patents (US2293782A)
  • Source: Google Patents (WO1991015954A1)
  • 1-AMINO-2-METHYLANTHRAQUINONE HAZARD SUMMARY Source: NJ.gov Department of Health URL:[Link]

  • Synthesis and Cytotoxic Activity of 7-Oxo-7H-dibenz[f,ij]isoquinoline and 7-Oxo-7H-benzo[e]perimidine Derivatives Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Source: Google Patents (US1966125A)
Method

Chromatographic separation techniques for 1-Amino-4-chloro-2-methylanthraquinone

Title: Application Note: Chromatographic Separation and Purification Strategies for 1-Amino-4-chloro-2-methylanthraquinone Audience: Researchers, analytical scientists, and drug development professionals. Introduction &...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Application Note: Chromatographic Separation and Purification Strategies for 1-Amino-4-chloro-2-methylanthraquinone

Audience: Researchers, analytical scientists, and drug development professionals.

Introduction & Chemical Profiling

1-Amino-4-chloro-2-methylanthraquinone (CAS 3225-97-6) is a critical intermediate in the synthesis of advanced commercial dyes and a valuable structural scaffold in the development of anthraquinone-based therapeutics . Structurally, it features a rigid, planar, highly hydrophobic 9,10-anthracenedione core, decorated with a primary amine, a chlorine atom, and a methyl group.

This unique combination of functional groups presents specific chromatographic challenges:

  • Hydrophobicity: The anthraquinone backbone strongly retains on non-polar stationary phases, requiring precise tuning of the organic modifier concentration for efficient elution.

  • Basic Amine Interaction: The primary amine acts as a hydrogen bond donor and can become protonated. If unsuppressed, it will undergo secondary ion-exchange interactions with residual acidic silanols on silica-based columns, leading to severe peak tailing, poor resolution, and loss of quantitative accuracy .

Chromatographic Causality: The "Why" Behind the Method

To achieve a robust, self-validating separation system, the causality of the mobile and stationary phase interactions must be strictly controlled.

  • Stationary Phase Selection: Standard C18 columns often fail to provide symmetrical peaks for amino-anthraquinones due to silanol activity. A reverse-phase column with ultra-low silanol activity or a specialized mixed-mode column (e.g., Newcrom R1) is required to eliminate secondary binding kinetics and ensure pure hydrophobic partitioning .

  • Mobile Phase Acidification: The addition of an acidic modifier is non-negotiable. By lowering the mobile phase pH below 3.0, residual silanols ( pKa​≈3.5−4.5 ) are fully protonated (neutralized), and the primary amine on the analyte is uniformly protonated.

    • Optical Detection (UV-Vis): 0.1% Phosphoric acid ( H3​PO4​ ) is optimal due to its low UV absorbance and excellent ion suppression.

    • Mass Spectrometry (LC-MS): Phosphoric acid fouls the MS source and suppresses ionization. It must be replaced with 0.1% Formic acid to ensure volatility and promote positive electrospray ionization (ESI+) .

Workflow Visualization

G Start 1-Amino-4-chloro-2-methylanthraquinone Sample Matrix Prep Sample Solubilization (MeCN / H2O 50:50 v/v) Start->Prep Phase Stationary Phase Selection (Low-Silanol RP / Newcrom R1) Prep->Phase Mobile Mobile Phase Gradient (MeCN / H2O) Phase->Mobile Acid Acidic Modifier Selection (Suppress Silanol Activity) Mobile->Acid UV UV-Vis / Preparative (0.1% H3PO4) Acid->UV Optical MS LC-MS / Pharmacokinetics (0.1% Formic Acid) Acid->MS Mass Spec Val System Validation (Tailing Factor < 1.5) UV->Val MS->Val

Logical workflow for the chromatographic separation of 1-Amino-4-chloro-2-methylanthraquinone.

Quantitative Data & Method Parameters

Table 1: Physicochemical Properties of the Analyte

PropertyValueChromatographic Implication
Molecular Formula C15​H10​ClNO2​ High carbon content requires a high organic modifier ratio for elution.
Molecular Weight 271.70 g/mol Highly suitable for small-molecule LC-MS (ESI+).
XLogP3 3.7Highly lipophilic; exhibits strong retention on C18 phases.
Functional Groups Amine, Ketone, ChloroSusceptible to silanol interactions; requires low pH buffering.

Table 2: Optimized HPLC Method Parameters

ParameterSpecification (UV-Vis)Specification (LC-MS)
Column Newcrom R1 (or end-capped C18), 150 x 4.6 mm, 5 µmNewcrom R1 (or end-capped C18), 150 x 2.1 mm, 3 µm
Mobile Phase A Water + 0.1% H3​PO4​ Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile (MeCN)Acetonitrile (MeCN) + 0.1% Formic Acid
Flow Rate 1.0 mL/min0.3 mL/min
Column Temperature 40 °C40 °C
Detection UV at 254 nm and 410 nmESI+ (m/z 272.0 [M+H]+)
Injection Volume 10 µL2 µL

Table 3: Universal Gradient Elution Profile

Time (min)% Mobile Phase A (Aqueous)% Mobile Phase B (Organic)Elution Logic
0.06040Retain polar impurities in the void volume.
2.06040Isocratic hold to stabilize baseline.
10.01090Linear ramp to elute the hydrophobic anthraquinone.
12.01090Wash column of highly lipophilic matrix components.
12.16040Return to initial conditions.
17.06040Column re-equilibration.

Step-by-Step Experimental Protocol

Protocol: Analytical Separation and Purity Profiling

Self-Validation Principle: This protocol incorporates a System Suitability Test (SST). The method is only scientifically valid if the causality of the acid modification holds true—demonstrated by a perfectly symmetrical peak.

Step 1: Mobile Phase Preparation

  • Aqueous Phase (A): Measure 1000 mL of ultrapure water (18.2 MΩ·cm). Add 1.0 mL of concentrated HPLC-grade Phosphoric Acid (for UV) or Formic Acid (for MS). Mix thoroughly and degas via vacuum sonication for 10 minutes.

  • Organic Phase (B): Measure 1000 mL of HPLC-grade Acetonitrile. (Note: If using Formic acid for MS, add 1.0 mL to the organic phase as well to maintain constant ionic strength across the gradient).

Step 2: Sample Preparation

  • Weigh exactly 1.0 mg of 1-Amino-4-chloro-2-methylanthraquinone reference standard.

  • Dissolve in 1.0 mL of a 50:50 (v/v) mixture of MeCN and Water. Causality note: Do not use 100% MeCN as the diluent. Injecting a strong solvent plug into a weaker initial mobile phase (40% MeCN) causes premature analyte migration and peak distortion (the "solvent effect").

  • Vortex for 30 seconds and sonicate for 5 minutes until fully dissolved.

  • Filter through a 0.22 µm PTFE syringe filter into an autosampler vial.

Step 3: Instrument Equilibration & System Suitability Testing (SST)

  • Install the column and purge the system with Mobile Phase B for 10 minutes to remove storage solvents.

  • Switch to the initial gradient conditions (60% A / 40% B) and equilibrate for 20 column volumes until the baseline is stable.

  • Self-Validation Injection: Inject 10 µL of the standard solution.

  • Evaluate Metrics:

    • Retention Time ( tR​ ): Should be stable within ±0.1 min across three replicate injections.

    • Tailing Factor ( Tf​ ): Calculate at 5% peak height. Validation Gate: If Tf​>1.5 , the method fails. Corrective Action: This indicates unsuppressed silanol activity. Verify the acid concentration in the mobile phase or replace the column with a lower-silanol alternative.

Step 4: Sample Analysis

  • Upon passing the SST, load unknown samples or reaction mixtures.

  • Execute the gradient program (Table 3).

  • Integrate peaks at 254 nm (universal aromatic absorbance) and 410 nm (specific to the conjugated anthraquinone chromophore, allowing you to ignore non-dye impurities).

Preparative Scale-Up Considerations

For the isolation of impurities or bulk purification, this method is linearly scalable. When transferring from a 4.6 mm analytical column to a 21.2 mm preparative column, scale the flow rate by the square of the column radii ( Flowprep​=Flowanalytical​×(rprep​/ranalytical​)2 ). The acidic modifier must be switched to a volatile acid (Formic or Acetic acid) to allow for lyophilization and recovery of the purified 1-Amino-4-chloro-2-methylanthraquinone powder without non-volatile salt contamination.

References

  • National Center for Biotechnology Information. (2021). PubChem Compound Summary for CID 18593, 1-Amino-4-chloro-2-methylanthraquinone. PubChem.[Link]

  • Dzido, T. H., et al. (2005). Separation of 9,10-Anthraquinone Derivatives: Evaluation of C18 Stationary Phases. Journal of Liquid Chromatography & Related Technologies.[Link]

  • SIELC Technologies. (2018). Separation of 1-Amino-4-chloro-2-methylanthraquinone on Newcrom R1 HPLC column. SIELC Application Notes.[Link]

Application

Application Note: 1-Amino-4-chloro-2-methylanthraquinone in Polymer Coloration Research

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols Introduction & Mechanistic Overview In the development of medical-gra...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols

Introduction & Mechanistic Overview

In the development of medical-grade polymers, pharmaceutical packaging, and theranostic drug delivery systems, achieving stable, non-leaching coloration is a critical regulatory and functional requirement. 1-Amino-4-chloro-2-methylanthraquinone (CAS: 3225-97-6) serves as a highly versatile, high-performance intermediate for the synthesis of advanced solvent and disperse dyes[1].

Unlike traditional azo dyes, which can undergo thermal degradation at temperatures above 200 °C to release toxic aromatic amines, anthraquinone derivatives possess a rigid, conjugated fused-ring structure. This grants them exceptional thermal stability (up to 300+ °C) and light fastness, making them ideal for high-temperature melt compounding with engineering thermoplastics like Polycarbonate (PC), Polyethylene Terephthalate (PET), and Polystyrene (PS).

Mechanistically, the presence of the electron-withdrawing chlorine atom at the C4 position, adjacent to the quinone carbonyl, highly activates this site for Nucleophilic Aromatic Substitution ( SN​Ar ). By reacting this intermediate with various aliphatic or aromatic amines via Ullmann-type condensation, researchers can synthesize a vast library of custom dyes tuned for specific polymer matrices[2].

Physicochemical Properties & Coloration Metrics

Understanding the baseline properties of the intermediate is essential for predicting its behavior during synthesis and polymer integration. The lipophilicity and molecular weight dictate its diffusion into the polymer's free volume.

Table 1: Physicochemical Profile of 1-Amino-4-chloro-2-methylanthraquinone

PropertyValueCausality / Relevance to Polymer Coloration
Molecular Formula C15​H10​ClNO2​ Provides the planar conjugated system necessary for stable chromophore development[3].
Molecular Weight 271.70 g/mol Low MW allows for rapid diffusion and homogenous dispersion into the polymer melt[1].
LogP (Hydrophobicity) ~3.7 - 4.08High lipophilicity ensures excellent thermodynamic compatibility with hydrophobic matrices (e.g., PC, PS)[1].
Melting Point 255 - 256 °CHigh thermal stability prevents degradation during standard polymer extrusion (220–280 °C).
Reactive Sites C4-Chloro, C1-AminoC4 allows SN​Ar derivatization[2]; C1 provides hydrogen bonding with polymer carbonyls.

Synthesis & Derivatization Workflow

The transformation of the intermediate into an active dye and its subsequent integration into a polymer matrix follows a precise chemical and physical workflow.

SynthesisWorkflow A 1-Amino-4-chloro- 2-methylanthraquinone (Intermediate) B Ullmann-Type SNAr Reaction A->B + Primary Amine Cu(OAc)2, 150°C C Functionalized Anthraquinone Dye B->C HCl Elimination Purification D Polymer Melt Compounding C->D Thermal Dispersion (240-280°C) E Colored Polymer Matrix D->E Cooling & Pelletization

Figure 1: Workflow from 1-Amino-4-chloro-2-methylanthraquinone intermediate to colored polymer.

Experimental Protocols

The following protocols are designed as self-validating systems. Each step includes the mechanistic reasoning (causality) to empower researchers to troubleshoot and adapt the methods for specific drug development or materials science applications.

Protocol A: Synthesis of Functionalized Dye via Ullmann Condensation

Objective: Convert the intermediate into a functionalized solvent dye (e.g., substituting the C4-chloro group with an arylamine) to shift the absorption spectrum and increase polymer affinity.

  • Reagent Preparation: In a 250 mL round-bottom flask, combine 10 mmol of 1-Amino-4-chloro-2-methylanthraquinone, 15 mmol of the target primary amine (e.g., p-toluidine), and 15 mmol of anhydrous sodium acetate.

    • Causality: Sodium acetate acts as a mild acid scavenger to neutralize the HCl generated during the SN​Ar reaction. Without it, the generated acid would protonate the nucleophilic amine, halting the reaction.

  • Catalyst Addition: Add 0.5 mmol of Copper(II) acetate ( Cu(OAc)2​ ).

    • Causality: The unactivated nature of the aryl chloride requires transition metal catalysis. Cu(II) lowers the activation energy of the substitution at the sterically hindered C4 position[2].

  • Solvent & Heating: Suspend the mixture in 50 mL of nitrobenzene. Heat to 150–160 °C under a nitrogen atmosphere for 6–8 hours.

    • Causality: Nitrobenzene provides a high boiling point environment necessary to reach the thermal activation threshold. Nitrogen prevents the oxidative degradation of the amine at high temperatures.

  • Workup & Purification: Cool the mixture to 50 °C and precipitate the product by adding 100 mL of methanol. Filter, wash with 0.1 M HCl (to remove unreacted amine), and recrystallize from glacial acetic acid.

    • Validation Check: Analyze via HPLC-UV. The disappearance of the intermediate peak at λmax​ ~450 nm and the appearance of a new peak at ~600 nm (blue/violet shift) validates successful substitution.

Protocol B: Melt Compounding for Polycarbonate (PC) Coloration

Objective: Integrate the synthesized dye into a medical-grade PC matrix for pharmaceutical packaging.

  • Polymer Drying (Critical Step): Dry PC pellets at 120 °C in a desiccant hopper for 4 hours prior to processing.

    • Causality: PC is highly hygroscopic. Moisture at extrusion temperatures (>250 °C) causes severe hydrolytic chain scission, leading to polymer embrittlement and catastrophic loss of mechanical integrity.

  • Dry Blending: Mix 1.0 kg of dried PC pellets with 0.1% (w/w) of the purified anthraquinone dye in a high-speed vortex mixer for 5 minutes to ensure uniform surface coating.

  • Twin-Screw Extrusion: Feed the blend into a twin-screw extruder. Set the temperature profile from the feed zone to the die at: 240 °C → 260 °C → 280 °C → 270 °C.

    • Causality: Twin-screw extrusion provides the high shear necessary to break up dye agglomerates. The 280 °C melt zone ensures the PC is fully plasticized, allowing the dye molecules to diffuse into the polymer's free volume without exceeding the dye's thermal degradation limit.

  • Pelletization: Quench the extruded polymer strand in a deionized water bath and chop it into uniform pellets.

Protocol C: Leaching Validation (Self-Validating System)

Objective: Ensure the dye is thermodynamically locked within the polymer, a strict requirement for FDA/EMA compliance in drug packaging.

  • Extraction: Submerge a 10g injection-molded colored PC plaque in 50 mL of simulated physiological fluid (PBS with 5% Tween 80) or a pharmaceutical simulant (50% Ethanol) at 37 °C for 72 hours.

    • Causality: Tween 80 acts as a surfactant to simulate the solubilizing effect of lipids and proteins in biological fluids, representing a "worst-case" extraction scenario.

  • Quantification: Analyze the extract using HPLC-UV/Vis at the dye's specific λmax​ .

  • Validation Criterion: The concentration of leached dye must be below the Limit of Detection (LOD, typically <10 ppb).

    • Feedback Loop: If leaching is detected, the system fails validation. The researcher must either (A) reduce the dye concentration below its solubility limit in the polymer, or (B) return to Protocol A and synthesize a dye with bulkier substituents to increase physical entanglement within the matrix.

Polymer-Dye Interaction Mechanism

To prevent leaching, the dye must form strong intermolecular interactions with the polymer chains. Anthraquinone dyes excel here due to their ability to engage in both hydrogen bonding and π−π stacking.

PolymerInteraction cluster_0 Polymer Matrix (e.g., Polycarbonate) Dye Anthraquinone Dye (Chromophore Core) Polymer1 Polymer Carbonyl Groups (Hydrogen Bond Acceptors) Dye->Polymer1 H-Bonding via C1-Amino Group Polymer2 Polymer Aromatic Rings (π-π Interactions) Dye->Polymer2 π-π Stacking via Anthraquinone Core

Figure 2: Intermolecular forces stabilizing the anthraquinone dye within a polycarbonate matrix.

References

  • PubChem Compound Summary for CID 18593 Source: National Center for Biotechnology Information (NIH) URL:[Link]

  • 1-Amino-4-chloro-2-methyl-9,10-anthracenedione (CAS 3225-97-6) Source: CAS Common Chemistry URL:[Link]

  • Production of amino-acylaminoanthraquinones (US1966125A)

Sources

Method

Application Notes and Protocols for Nucleophilic Substitution Reactions of 1-Amino-4-chloro-2-methylanthraquinone

For Researchers, Scientists, and Drug Development Professionals Introduction: The Versatile Anthraquinone Core The 1-amino-4-chloro-2-methylanthraquinone scaffold is a cornerstone in the synthesis of a diverse array of f...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Anthraquinone Core

The 1-amino-4-chloro-2-methylanthraquinone scaffold is a cornerstone in the synthesis of a diverse array of functional molecules. Its inherent chromophoric properties have cemented its importance in the dye industry, while the reactivity of the C4-chloro group opens a gateway for the introduction of various functionalities, leading to compounds with significant biological activities. This guide provides a comprehensive overview and detailed protocols for conducting nucleophilic aromatic substitution (SNAr) reactions on this versatile building block, with a focus on generating novel amine and thiol derivatives. Understanding the principles behind these transformations is critical for the rational design of new materials and potential therapeutic agents. The derivatives of 1-aminoanthraquinone are not only used as dyes but also show promise as antitumor, anti-inflammatory, and antimicrobial agents.

Mechanistic Insights: Understanding the Reactivity of 1-Amino-4-chloro-2-methylanthraquinone

The primary reaction pathway for the substitution of the chlorine atom in 1-amino-4-chloro-2-methylanthraquinone is a nucleophilic aromatic substitution (SNAr) reaction. This mechanism is distinct from the more common SN1 and SN2 reactions and is characteristic of aromatic rings bearing electron-withdrawing groups and a good leaving group.

The anthraquinone core itself is electron-deficient due to the two carbonyl groups, which facilitates nucleophilic attack on the aromatic ring. The reaction proceeds through a two-step addition-elimination mechanism. First, the nucleophile attacks the carbon atom bearing the chlorine, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. In the second, typically fast step, the chloride ion is expelled, and the aromaticity of the ring is restored.

The presence of the amino group at C1 and the methyl group at C2 influences the reactivity of the C4 position. The amino group is an electron-donating group, which can partially deactivate the ring towards nucleophilic attack. However, its presence is often a key structural feature in the final desired product. The methyl group, being weakly electron-donating, has a minor electronic effect but can exert some steric influence on the approaching nucleophile.

For less reactive nucleophiles or to achieve higher yields and cleaner reactions, a copper catalyst is often employed. This variation is known as the Ullmann condensation or Ullmann-type reaction.[1] The copper(I) species is believed to be the active catalyst, which can undergo oxidative addition to the aryl halide. The resulting organocopper intermediate then reacts with the nucleophile in a process that is still the subject of detailed study but ultimately leads to the desired substitution product.[2] These reactions often require high-boiling polar solvents like N-methylpyrrolidone (NMP), dimethylformamide (DMF), or nitrobenzene and elevated temperatures.[1]

Diagram: Generalized SNAr Mechanism

SNAr_Mechanism Reactants 1-Amino-4-chloro-2-methylanthraquinone + Nu:⁻ Intermediate Meisenheimer Complex (Resonance Stabilized Carbanion) Reactants->Intermediate Addition (Rate-determining step) Product Substituted Product + Cl⁻ Intermediate->Product Elimination

Caption: Generalized mechanism for the nucleophilic aromatic substitution (SNAr) on 1-Amino-4-chloro-2-methylanthraquinone.

Experimental Protocols

Safety Precautions:

  • Always work in a well-ventilated fume hood.[3]

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[3]

  • 1-Amino-4-chloro-2-methylanthraquinone and its derivatives may be irritating to the skin, eyes, and respiratory tract. Avoid inhalation of dust and direct contact.[4]

  • Copper salts can be harmful if swallowed and may cause irritation.[3]

  • Organic solvents are often flammable and should be handled with care, away from ignition sources.[3]

  • Consult the Safety Data Sheet (SDS) for all reagents before use.

Protocol 1: Copper-Catalyzed Amination (Ullmann Condensation) with an Aromatic Amine (e.g., p-toluidine)

This protocol is adapted from established Ullmann condensation procedures for related haloanthraquinones.[5][6]

Materials:

  • 1-Amino-4-chloro-2-methylanthraquinone

  • p-Toluidine (or other aromatic amine)

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP), anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-Amino-4-chloro-2-methylanthraquinone (1.0 eq), p-toluidine (1.2 eq), copper(I) iodide (0.1 eq), and anhydrous potassium carbonate (2.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Solvent Addition: Add anhydrous DMF or NMP to the flask via syringe to achieve a concentration of approximately 0.2 M with respect to the starting anthraquinone.

  • Reaction: Heat the reaction mixture to 120-140 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane mixture). The reaction is typically complete within 8-24 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing water and ethyl acetate.

    • Separate the layers and extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers and wash with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired 1-amino-2-methyl-4-(p-tolylamino)anthraquinone.

Expected Product Characterization:

  • Appearance: A colored solid (typically blue or violet).

  • ¹H NMR: Expect to see characteristic signals for the anthraquinone core protons, the methyl group protons, the protons of the p-toluidine moiety, and the N-H protons.

  • ¹³C NMR: Signals corresponding to the carbonyl carbons will be downfield, along with distinct signals for the aromatic and aliphatic carbons.[7]

  • Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the expected product.

Diagram: Experimental Workflow for Ullmann Condensation

Ullmann_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Weigh Reagents: - Anthraquinone - Amine - CuI - K₂CO₃ B Add to Dry Flask A->B C Establish Inert Atmosphere B->C D Add Anhydrous Solvent C->D E Heat to 120-140 °C with Stirring D->E F Monitor by TLC E->F G Cool and Quench with Water F->G H Extract with Ethyl Acetate G->H I Wash, Dry, and Concentrate H->I J Purify by Column Chromatography I->J K Characterize Pure Product J->K

Caption: Flowchart illustrating the key steps of the copper-catalyzed amination protocol.

Protocol 2: Nucleophilic Substitution with a Thiol (e.g., Thiophenol)

This protocol outlines the synthesis of an arylthio derivative of 1-amino-4-chloro-2-methylanthraquinone. These reactions can sometimes proceed without a copper catalyst, especially with a strong nucleophile like a thiolate.

Materials:

  • 1-Amino-4-chloro-2-methylanthraquinone

  • Thiophenol

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dilute hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Thiolate Formation (if using a base other than NaH): In a separate flask, dissolve thiophenol (1.1 eq) in anhydrous DMF and add potassium carbonate (1.5 eq). Stir at room temperature for 30 minutes to form the potassium thiophenolate.

  • Reaction Setup: To a dry round-bottom flask containing 1-Amino-4-chloro-2-methylanthraquinone (1.0 eq) under an inert atmosphere, add anhydrous DMF.

  • Nucleophile Addition: Add the pre-formed potassium thiophenolate solution to the flask containing the anthraquinone.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir.

  • Monitoring: Monitor the reaction progress using TLC.

  • Work-up:

    • Cool the reaction to room temperature.

    • Carefully neutralize the mixture with dilute HCl.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with water and brine.

    • Dry over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purification: Purify the crude product via column chromatography on silica gel to yield 1-amino-2-methyl-4-(phenylthio)anthraquinone.

Data Presentation: Comparative Reaction Conditions

The choice of reaction parameters can significantly impact the outcome of the nucleophilic substitution. The following table summarizes typical conditions for different nucleophiles.

Nucleophile Catalyst Base Solvent Temperature (°C) Typical Reaction Time (h)
Aromatic AmineCuIK₂CO₃, Na₂CO₃DMF, NMP, Pyridine120-1608-24
Aliphatic AmineCuI or NoneK₂CO₃, Et₃NDMF, Ethanol80-1204-12
ThiophenolNone or CuIK₂CO₃, NaHDMF, DMSO80-1002-8

Conclusion and Future Perspectives

The nucleophilic substitution reactions of 1-amino-4-chloro-2-methylanthraquinone provide a robust and versatile platform for the synthesis of a wide range of derivatives. The protocols detailed in this guide offer a starting point for researchers to explore the synthesis of novel compounds for applications in materials science and medicinal chemistry. Further optimization of reaction conditions, including the exploration of modern palladium- and copper-based catalytic systems with advanced ligands, may lead to milder reaction conditions, improved yields, and broader substrate scope. The biological evaluation of the newly synthesized compounds is a critical next step in the drug discovery process, potentially leading to the identification of new lead compounds for various therapeutic targets.

References

  • Yousuf, S. K., et al. (2013). Synthesis of New Cytotoxic Aminoanthraquinone Derivatives via Nucleophilic Substitution Reactions. Molecules, 18(7), 8094-8111. [Link]

  • European Patent Office. (1992). Process for the preparation of aminoanthraquinone derivatives (EP 0463993 A1). [Link]

  • Reddit. (2025, May 19). Ullmann Coupling Help. r/chemistry. [Link]

  • Baqi, Y., & Müller, C. E. (2016). Synthesis and In Silico Study of 4-Substituted 1-Aminoanthraquinones. Pharmaceutical Chemistry Journal, 50(5), 301-308. [Link]

  • Asian Journal of Applied Chemistry Research. (2019). A Green and Scalable Synthesis of 1-Amino Anthraquinone. Asian Journal of Applied Chemistry Research, 3(1), 1-5. [Link]

  • Organic Syntheses. (n.d.). 1-methylaminoanthraquinone. [Link]

  • Wikipedia. (n.d.). Ullmann condensation. [Link]

  • National Institute of Standards and Technology. (n.d.). 1-(Methylamino)anthraquinone. NIST WebBook. [Link]

  • Baqi, Y., & Müller, C. E. (2016). Ullmann reactions of 1-amino-4-bromoanthraquinones bearing various 2-substituents furnishing novel dyes. Beilstein Journal of Organic Chemistry, 12, 1729-1736. [Link]

  • PrepChem. (n.d.). Synthesis of 1-amino-anthraquinone imine. [Link]

  • Chen, Y. J., et al. (2016). Development of 1-Amino-4-(phenylamino)anthraquinone-2-sulfonate Sodium Derivatives as a New Class of Inhibitors of RANKL-Induced Osteoclastogenesis. Archiv der Pharmazie, 349(5), 342-355. [Link]

  • European Patent Office. (1992). Synthesis of 1-aminoanthraquinone (EP 0499450 A1).
  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. [Link]

  • Baqi, Y., & Müller, C. E. (2010). Synthesis of alkyl- and aryl-amino-substituted anthraquinone derivatives by microwave-assisted copper(0)-catalyzed Ullmann coupling reactions. Nature Protocols, 5(5), 945-953. [Link]

  • Google Patents. (n.d.). Method for synthesizing p-chloro-o-toluidine (CN113461541A).
  • Sim, J. H., & Lee, J. H. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Journal of Analytical Methods in Chemistry, 2017, 8480925. [Link]

Sources

Application

Application Note: Synthesis of Acid Dyes Utilizing 1-Amino-4-chloro-2-methylanthraquinone Precursors

Target Audience: Researchers, Synthetic Chemists, and Dye Development Professionals Content Type: Technical Guide & Experimental Protocol Executive Summary & Mechanistic Principles Anthraquinone dyes represent a premier...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Dye Development Professionals Content Type: Technical Guide & Experimental Protocol

Executive Summary & Mechanistic Principles

Anthraquinone dyes represent a premier class of colorants prized for their exceptional light fastness, chemical stability, and vibrant hues—particularly in the blue and violet spectrum[1]. Unlike azo dyes, which rely on the −N=N− chromophore, anthraquinone dyes derive their color from the highly conjugated, electron-deficient 9,10-anthracenedione core augmented by electron-donating auxochromes (such as amino or hydroxyl groups)[1].

1-Amino-4-chloro-2-methylanthraquinone (CAS: 3225-97-6) serves as a highly versatile electrophilic scaffold for the synthesis of premium acid dyes[2]. The synthetic workflow relies on a two-phase transformation:

  • Ullmann-Type Condensation: The chlorine atom at the 4-position is highly activated toward nucleophilic aromatic substitution by the adjacent carbonyl group. Under copper catalysis, this position undergoes an Ullmann coupling with an amine (e.g., an arylamine like p-toluidine) to form a colored, hydrophobic intermediate[3]. The 2-methyl group plays a critical role here: it sterically protects the 1-amino group from unwanted side reactions and subtly shifts the λmax​ of the final dye to deeper, more vibrant shades.

  • Electrophilic Aromatic Sulfonation: To convert the hydrophobic intermediate into a water-soluble "acid dye" capable of binding to proteinaceous fibers (wool, silk) or polyamides, a sulfonic acid group ( −SO3​H ) is introduced[4]. Because the anthraquinone core is strongly electron-withdrawing and resists electrophilic attack, sulfonation occurs regioselectively on the electron-rich appended arylamine ring.

Reaction Pathway & Experimental Workflow

G Precursor 1-Amino-4-chloro- 2-methylanthraquinone Condensation Ullmann Coupling Cu(0)/Cu(I), Na2CO3, 140°C Precursor->Condensation Amine Arylamine Nucleophile (e.g., p-Toluidine) Amine->Condensation Intermediate 1-Amino-4-(arylamino)- 2-methylanthraquinone Condensation->Intermediate C-N Bond Formation (-HCl) Sulfonation Sulfonation Conc. H2SO4 / Oleum Intermediate->Sulfonation AcidDye Anthraquinone Acid Dye (Sodium Salt) Sulfonation->AcidDye Electrophilic Aromatic Substitution (-SO3H)

Fig 1: Two-step synthetic workflow for anthraquinone acid dyes via Ullmann coupling and sulfonation.

Experimental Design & Causality

A robust protocol requires an understanding of the physicochemical levers driving the reaction.

  • Catalyst Selection in Ullmann Condensation: The reaction utilizes a mixed Cu(0)/Cu(I) catalyst system. While thermal heating alone is insufficient to break the strong Caryl​−Cl bond, the copper catalyst facilitates a Single-Electron Transfer (SET) or oxidative addition mechanism, drastically reducing reaction time and improving yield[3].

  • Acid Scavenger Dynamics: Sodium carbonate ( Na2​CO3​ ) is employed over stronger bases (like NaOH ). Strong bases can cause competitive hydrolysis of the 4-chloro position, yielding 1-amino-4-hydroxy-2-methylanthraquinone as an unwanted red impurity. Na2​CO3​ safely neutralizes the generated HCl , preventing the amine nucleophile from protonating and losing its reactivity.

  • Self-Validating Sulfonation: Sulfonation is highly exothermic. Temperature must be strictly maintained between 20–25 °C. Higher temperatures lead to over-sulfonation (disulfonic acids), which drastically increases water solubility but ruins the dye's affinity and wash-fastness on textiles. The reaction is self-validating: completion is confirmed when an aliquot of the reaction mixture dissolves completely in dilute alkaline water without turbidity.

Quantitative Data & Optimization

The choice of the amine nucleophile directly dictates the steric bulk, reaction kinetics, and the final optical properties of the dye. The following table summarizes optimization data for various amine precursors.

Amine NucleophileCatalyst SystemTemp (°C)Time (h)Intermediate Yield (%)Dye Color (Visual) λmax​ (nm)
Aniline Cu(0) / CuCl 1305.085.2Blue598
p-Toluidine Cu(0) / CuSO4​ 1404.588.4Vibrant Blue612
Mesidine CuCl 1506.078.1Brilliant Blue625
Cyclohexylamine Cu(0) 1208.082.0Blue-Violet590

Table 1: Optimization parameters for the Ullmann condensation of 1-amino-4-chloro-2-methylanthraquinone and resulting dye properties.

Detailed Laboratory Protocols

Protocol A: Synthesis of 1-Amino-4-(p-toluidino)-2-methylanthraquinone (Intermediate)

Caution: Anthraquinone derivatives and arylamines are skin irritants and potential sensitizers. Perform all steps in a chemical fume hood.

  • Reagent Charging: To a 250 mL three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add 1-amino-4-chloro-2-methylanthraquinone (10.0 g, 36.8 mmol)[2].

  • Solvent/Reactant Addition: Add p-toluidine (25.0 g, 233 mmol). The excess p-toluidine acts as both the nucleophile and the reaction solvent.

  • Catalyst & Base: Add anhydrous sodium carbonate ( Na2​CO3​ , 4.68 g, 44.1 mmol), copper powder ( Cu(0) , 0.1 g), and copper(I) chloride ( CuCl , 0.1 g)[3].

  • Thermal Condensation: Purge the system with N2​ for 10 minutes. Heat the mixture to 140 °C with vigorous stirring. The mixture will transition from a red suspension to a deep blue/violet melt.

  • Reaction Monitoring: Maintain at 140 °C for 4.5 hours. Monitor via TLC (Silica gel, Eluent: Toluene/Ethyl Acetate 9:1). The reaction is complete when the precursor spot ( Rf​≈0.7 ) disappears.

  • Precipitation & Isolation: Cool the mixture to 80 °C. Slowly add 100 mL of methanol to precipitate the intermediate. Cool to room temperature, filter the deep blue solid via vacuum filtration, and wash sequentially with hot water (3 × 50 mL) to remove inorganic salts, followed by cold methanol (50 mL) to remove unreacted p-toluidine.

  • Drying: Dry the intermediate in a vacuum oven at 70 °C to constant weight.

Protocol B: Sulfonation and Isolation of the Acid Dye
  • Acid Dissolution: In a 100 mL jacketed reactor cooled to 0–5 °C, slowly add concentrated sulfuric acid (98% H2​SO4​ , 40 mL).

  • Substrate Addition: Slowly add the dried intermediate (5.0 g) from Protocol A in small portions over 30 minutes, ensuring the temperature does not exceed 10 °C to prevent oxidative degradation[4].

  • Sulfonation: Once fully dissolved, remove the cooling bath and allow the mixture to stir at room temperature (20–25 °C) for 3 to 4 hours.

  • Completion Check (Self-Validation): Withdraw a 2-drop aliquot and drop it into 10 mL of 5% Na2​CO3​ solution. If the solution is clear and vibrant blue with no precipitate, mono-sulfonation is complete. If a precipitate forms, continue stirring for another hour.

  • Quenching: Carefully pour the acidic mixture over 300 g of crushed ice with vigorous stirring. The dye acid will precipitate as a fine red-blue solid. Filter through a sintered glass funnel.

  • Neutralization & Salting Out: Resuspend the wet filter cake in 200 mL of distilled water. Slowly add 10% NaOH until the pH reaches 7.5–8.0 (the solution will turn a brilliant blue). Heat to 60 °C and add sodium chloride ( NaCl , 30 g) to salt out the dye.

  • Final Isolation: Cool to room temperature, filter the precipitated sodium salt of the acid dye, wash with 10% brine, and dry at 60 °C.

Analytical Validation & Quality Control

To ensure the structural integrity and purity of the synthesized acid dye, the following analytical suite is recommended:

  • UV-Vis Spectroscopy: Prepare a 10 ppm solution in deionized water. A sharp absorption peak at λmax​ ~612 nm confirms the presence of the extended conjugation system typical of the p-toluidino derivative.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Utilize a reverse-phase C18 column with an ammonium acetate/acetonitrile gradient. The mass spectrum in negative ion mode should display a dominant [M−H]− peak corresponding to the mono-sulfonated molecular weight.

  • Fastness Testing: Apply the dye to a multifiber strip (wool/nylon) at a 2% depth of shade. Evaluate wash fastness (ISO 105-C06) and light fastness (ISO 105-B02) to validate the functional performance of the sulfonic acid anchoring group.

References

  • "Anthraquinone dyes - Wikipedia." Wikipedia.[Link]

  • "Anthraquinone Dyes: A Synthetic and Chemical Characterization Protocol for an Industrial Chemistry Laboratory Course." ACS Publications.[Link]

  • "1-Amino-4-chloro-2-methylanthraquinone | C15H10ClNO2 | CID 18593 - PubChem." National Institutes of Health (NIH).[Link]

  • "US1966125A - Production of amino-acylaminoanthraquinones.

Sources

Technical Notes & Optimization

Troubleshooting

How to improve reaction yield in 1-Amino-4-chloro-2-methylanthraquinone synthesis

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 1-Amino-4-chloro-2-...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 1-Amino-4-chloro-2-methylanthraquinone. As a Senior Application Scientist, this guide synthesizes established chemical principles with practical, field-proven insights to help you navigate the complexities of this synthesis and optimize your reaction yields.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of 1-Amino-4-chloro-2-methylanthraquinone, providing potential causes and recommended solutions in a question-and-answer format.

Issue: Low or No Product Yield

Question: My reaction has resulted in a very low yield or no desired 1-Amino-4-chloro-2-methylanthraquinone product. What are the potential causes and how can I resolve this?

Answer: Low or no product yield is a frequent challenge in anthraquinone chemistry, often stemming from several factors related to reagents, reaction conditions, or the specific synthetic route employed.

Potential Causes & Solutions

Potential Cause Explanation & Recommended Solutions
Impure Starting Materials The purity of the starting materials, particularly the precursor chloro-anthraquinone, is critical. Impurities can interfere with the reaction, leading to the formation of side products and a lower yield of the desired compound. Solution: Ensure the purity of your starting materials using techniques like recrystallization or column chromatography. Verify purity via analytical methods such as NMR or melting point analysis.
Suboptimal Reaction Temperature The amination of a chloroanthraquinone is highly sensitive to temperature. If the temperature is too low, the reaction may not proceed at a reasonable rate. Conversely, if it is too high, it can lead to decomposition of the product and the formation of unwanted side products. Solution: Carefully control the reaction temperature. It is advisable to perform small-scale experiments to determine the optimal temperature for your specific reaction conditions. Monitoring the reaction progress using Thin Layer Chromatography (TLC) can help in determining the ideal reaction time at a given temperature.[1]
Inefficient Catalyst The choice and quality of the catalyst, often a copper-based catalyst, are crucial for a successful amination reaction. An inactive or poisoned catalyst will result in a low conversion rate. Solution: Use a high-purity copper catalyst. Copper(I) salts are often more effective than copper(II) salts. The use of a mixture of copper(II) and iron(II) salts has also been reported to be efficient in similar reactions.[2] Consider activating the catalyst if applicable.
Inappropriate Solvent The solvent plays a significant role in the solubility of the reactants and the reaction kinetics. An unsuitable solvent can hinder the reaction. Solution: High-boiling polar aprotic solvents like N-Methyl-2-pyrrolidone (NMP), dimethylformamide (DMF), or pyridine are often used in such reactions.[3][4] The choice of solvent can also influence the reaction rate and selectivity. Experimenting with different solvents may be necessary to find the most suitable one for your system.
Presence of Moisture Moisture can react with some of the reagents, particularly the catalyst and any strong bases used, leading to a decrease in their effectiveness. Solution: Ensure that all glassware is thoroughly dried before use and that the solvents are anhydrous. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help to prevent the introduction of moisture.

Question: I am observing the formation of multiple products in my reaction mixture, making the purification of 1-Amino-4-chloro-2-methylanthraquinone difficult. What are the likely side products and how can I minimize their formation?

Answer: The formation of side products is a common issue in amination reactions of poly-functionalized anthraquinones. Understanding the potential side reactions is key to minimizing their formation.

Likely Side Products & Minimization Strategies

  • Di-aminated Products: The replacement of both chloro and other reactive groups with an amino group can occur, especially if the reaction conditions are too harsh.

  • Hydroxy-anthraquinones: If water is present in the reaction mixture, hydrolysis of the chloro group can lead to the formation of hydroxy-anthraquinones.[2]

  • Products from Ring Opening/Degradation: At very high temperatures, the anthraquinone core can undergo degradation.

Strategies to Minimize Side Products:

  • Strict Temperature Control: As mentioned earlier, maintaining the optimal reaction temperature is crucial.

  • Stoichiometry of Reactants: Carefully control the molar ratio of the aminating agent to the chloroanthraquinone precursor. Using a large excess of the aminating agent might favor the formation of di-aminated products.

  • Reaction Time: Monitor the reaction closely using TLC. Stopping the reaction once the starting material is consumed can prevent the formation of over-reacted or degradation products.[1]

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for 1-Amino-4-chloro-2-methylanthraquinone?

The synthesis of 1-Amino-4-chloro-2-methylanthraquinone typically involves the amination of a corresponding di-chloro or chloro-sulfonated anthraquinone precursor. A plausible synthetic approach could start from 1,4-dichloro-2-methylanthraquinone and selectively replace one of the chloro groups with an amino group. The selective substitution is often challenging and requires careful control of reaction conditions.

Q2: What type of catalyst is most effective for the amination of chloroanthraquinones?

Copper-based catalysts are widely used for the amination of halogenated anthraquinones. Copper(I) salts, such as cuprous chloride (CuCl) or cuprous bromide (CuBr), are often preferred. The catalytic activity can sometimes be enhanced by the addition of a ligand or by using a mixture of metal salts.[2]

Q3: How can I effectively purify the final product?

Purification of 1-Amino-4-chloro-2-methylanthraquinone can be achieved through several methods:

  • Recrystallization: This is a common method for purifying solid organic compounds. The choice of solvent is critical and should be determined experimentally. Toluene is a solvent that has been used for recrystallizing similar compounds.[3]

  • Column Chromatography: For more challenging separations, column chromatography using silica gel is an effective technique. A suitable eluent system would need to be developed, likely a mixture of a non-polar solvent (like hexane or toluene) and a more polar solvent (like ethyl acetate or dichloromethane).

  • Washing: Washing the crude product with dilute acid can help remove any unreacted amine.[3] Subsequent washing with water and a suitable organic solvent can remove other impurities.

Q4: Are there any specific safety precautions I should take during this synthesis?

Yes, working with anthraquinone derivatives and the reagents involved in their synthesis requires strict adherence to safety protocols.

  • Handling of Reagents: Many of the solvents and reagents used are toxic and/or flammable. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • High-Temperature Reactions: Reactions are often conducted at elevated temperatures. Use appropriate heating equipment and take precautions to avoid burns.

  • Waste Disposal: Dispose of all chemical waste in accordance with your institution's safety regulations.

Experimental Workflow & Visualization

General Amination Protocol (Illustrative)

This is a generalized protocol and may require optimization for the specific synthesis of 1-Amino-4-chloro-2-methylanthraquinone.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a nitrogen inlet, add the starting chloroanthraquinone precursor, the aminating agent (e.g., an aqueous solution of the desired amine), and the solvent.

  • Catalyst Addition: Add the copper catalyst to the reaction mixture.

  • Heating: Heat the reaction mixture to the desired temperature with constant stirring.[3]

  • Monitoring: Monitor the progress of the reaction by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. The work-up procedure will depend on the solvent and reagents used but may involve pouring the reaction mixture into water, neutralizing with acid or base, and filtering the precipitated product.[1]

  • Purification: Purify the crude product by recrystallization or column chromatography.

Troubleshooting Logic Flow

The following diagram illustrates a logical workflow for troubleshooting low yield in the synthesis.

TroubleshootingYield start Low Yield of 1-Amino-4-chloro-2-methylanthraquinone check_purity Verify Starting Material Purity start->check_purity optimize_temp Optimize Reaction Temperature check_purity->optimize_temp Purity Confirmed success Improved Yield check_purity->success Impurity Removed check_catalyst Evaluate Catalyst Activity & Loading optimize_temp->check_catalyst No Improvement optimize_temp->success Yield Improved optimize_solvent Screen Different Solvents check_catalyst->optimize_solvent No Improvement check_catalyst->success Yield Improved check_moisture Ensure Anhydrous Conditions optimize_solvent->check_moisture No Improvement optimize_solvent->success Yield Improved analyze_side_products Identify Side Products (TLC, LC-MS) check_moisture->analyze_side_products No Improvement check_moisture->success Yield Improved adjust_stoichiometry Adjust Reactant Stoichiometry analyze_side_products->adjust_stoichiometry modify_workup Modify Work-up & Purification adjust_stoichiometry->modify_workup modify_workup->success

Caption: A logical workflow for troubleshooting low reaction yield.

References

  • BenchChem. (2025). troubleshooting common issues in the synthesis of chloroanthraquinones.
  • European Patent Office. (1992). Synthesis of 1-amino-anthraquinone. EP 0499451 A1.
  • Organic Syntheses. 1-methylaminoanthraquinone.
  • European Patent Office. (1992). Synthesis of 1-aminoanthraquinone. EP 0499450 A1.
  • Google Patents. EP0499451A1 - Synthesis of 1-amino-anthraquinone.
  • Beilstein Journals. (2015). Syntheses of 2-substituted 1-amino-4-bromoanthraquinones (bromaminic acid analogues) – precursors for dyes and drugs.
  • PMC. (2021). Synthesis and In Silico Study of 4-Substituted 1-Aminoanthraquinones.
  • Google Patents. Process for the preparation of 1-amino-2-chloro-4-hydroxy-anthraquinone.
  • Google Patents. DE553039C - Process for the preparation of aminoanthraquinones.
  • PubChem. 1-Amino-4-chloro-2-methylanthraquinone.
  • Organic Syntheses. Anthraquinone, 1-methylamino-4-bromo.

Sources

Optimization

Overcoming poor solubility of 1-Amino-4-chloro-2-methylanthraquinone in organic synthesis

Welcome to the Technical Support Center for Organic Synthesis. This guide is engineered for researchers and drug development professionals facing critical bottlenecks when working with highly insoluble anthraquinone deri...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Organic Synthesis. This guide is engineered for researchers and drug development professionals facing critical bottlenecks when working with highly insoluble anthraquinone derivatives.

As a Senior Application Scientist, I have structured this guide to move beyond basic troubleshooting. We will dissect the physical chemistry driving the insolubility of 1-Amino-4-chloro-2-methylanthraquinone and provide field-proven, self-validating protocols to overcome these barriers.

Part 1: Troubleshooting FAQs & Mechanistic Insights

Q1: Why does 1-Amino-4-chloro-2-methylanthraquinone precipitate out of my reaction mixture even in standard organic solvents like DCM or ethyl acetate? A: The insolubility is driven by two compounding intermolecular forces. First, the compound features a rigid, planar 9,10-anthracenedione core that promotes intense intermolecular π−π stacking[1]. Second, the primary amine at the 1-position acts as a strong hydrogen-bond donor, interacting tightly with the carbonyl oxygens of adjacent molecules[2]. This creates a highly stable, tightly packed crystalline lattice that completely resists solvation by low-boiling, moderately polar solvents[3].

Q2: What are the optimal solvent systems for high-yielding nucleophilic aromatic substitution ( SN​Ar ) or cross-coupling reactions on the chloro group? A: To overcome the high lattice energy, you must utilize polar aprotic solvents with high boiling points—specifically N-Methyl-2-pyrrolidone (NMP), Dimethyl sulfoxide (DMSO), or N,N-Dimethylformamide (DMF)[4]. These solvents possess high dipole moments and act as strong hydrogen-bond acceptors. They effectively outcompete the intermolecular hydrogen bonding of the anthraquinone's amine group, solvating the molecule and stabilizing the polar transition states required during SN​Ar [5].

Q3: I cannot scale up using high-boiling polar aprotic solvents because my product decomposes during the harsh aqueous workup. What is an alternative approach? A: If bulk solvation in NMP or DMSO is unfeasible, two field-proven strategies exist:

  • Phase Transfer Catalysis (PTC): Utilize a biphasic system (e.g., Toluene/Water) with a catalyst like Tetrabutylammonium bromide (TBAB). The anthraquinone remains partially suspended or dissolved in the hot aromatic phase (where toluene facilitates mild π−π solvation), while the PTC shuttles the reactive nucleophile into the organic layer. This drives the reaction forward at the interface without requiring complete bulk solvation.

  • Temporary Derivatization: Convert the 1-amino group to an N-acetamide. This simple protection step eliminates the primary hydrogen-bond donor and introduces steric bulk, which twists the molecule out of perfect planarity. This drastically disrupts the crystalline lattice, rendering the intermediate highly soluble in standard solvents like THF or DCM for subsequent transformations.

Part 2: Quantitative Solubility Data

Understanding the baseline solubility of the anthraquinone core is critical for solvent selection. The table below summarizes the solubilizing capacity of various solvent classes based on foundational anthraquinone data, adapted for the specific hydrogen-bonding behavior of the 1-amino derivative.

Solvent CategoryExample SolventMole Fraction Soluble ( x2​ at 25°C)Mechanistic Rationale
Aliphatic Hydrocarbon Hexane~0.00018Non-polar; completely incapable of disrupting H-bonds or π -stacking[3].
Aromatic Hydrocarbon Toluene~0.00078Aromatic ring allows mild π−π interactions, but lacks H-bond disruption capability[3].
Halogenated Chloroform~0.00193Weak H-bond donor; partially solvates the carbonyl oxygens but fails to break the lattice[3].
Polar Aprotic DMSO / NMP>0.05000 (Empirical)Strong H-bond acceptors; high dipole completely disrupts the crystalline lattice[4].

Part 3: Visualizing Solubilization Strategies

G Start Solubility Issue: 1-Amino-4-chloro- 2-methylanthraquinone Q1 Is high temperature compatible with reagents? Start->Q1 Sol1 Use Polar Aprotic Solvents (NMP, DMSO) at 120-150°C Q1->Sol1 Yes Q2 Are biphasic conditions applicable? Q1->Q2 No Sol2 Use Phase Transfer Catalyst (TBAB) + Toluene/H2O Q2->Sol2 Yes Sol3 Temporary N-Acetylation to disrupt H-bonding Q2->Sol3 No

Decision matrix for overcoming anthraquinone insolubility in organic synthesis.

G Agg Insoluble Aggregate (Strong pi-pi & H-bonding) Heat Thermal Energy (Microwave/Heating) Agg->Heat Solvent Polar Aprotic Solvent (DMSO/NMP) Agg->Solvent Deriv N-Acylation (Protecting Group) Agg->Deriv State1 Disrupted H-Bond Network Heat->State1 Solvent->State1 State2 Steric Hindrance of pi-stacking Deriv->State2 Soluble Solubilized Monomer (Reactive State) State1->Soluble State2->Soluble

Mechanistic pathway of lattice disruption for anthraquinone solvation.

Part 4: Step-by-Step Experimental Methodologies

Protocol A: Microwave-Assisted SN​Ar in NMP

Design Logic: This protocol utilizes rapid, localized microwave heating to instantly provide the thermal energy required to break the π−π stacking lattice. NMP acts as a lactam mimic, outcompeting the intermolecular hydrogen bonds of the primary amine. This is a self-validating system : the reaction visually clears from a cloudy suspension to a homogenous deep-colored solution, confirming successful solvation and reaction initiation.

  • Preparation: Charge a microwave-safe vial with 1-Amino-4-chloro-2-methylanthraquinone (1.0 eq), the desired nucleophile (1.5 eq), and anhydrous NMP to achieve a 0.5 M concentration.

  • Base Addition: Add anhydrous K2​CO3​ (2.0 eq). Causality: Potassium carbonate is insoluble in NMP, providing a heterogeneous basic surface that prevents premature degradation of the nucleophile while effectively neutralizing the evolving HCl byproduct.

  • Microwave Irradiation: Seal the vial and heat under microwave irradiation at 150°C for 15-30 minutes. Causality: The rapid volumetric heating forces the anthraquinone into the NMP solution, allowing the SN​Ar to occur rapidly before bulk thermal degradation of the product can happen.

  • Isolation: Carefully pour the hot, homogenous mixture into a beaker of vigorously stirred crushed ice/water. The sudden shift in solvent polarity forces the immediate precipitation of the product, which can be collected by vacuum filtration and washed with cold water to remove residual NMP.

Protocol B: Solubilization via Temporary N-Acylation

Design Logic: If high-temperature aprotic solvents are incompatible with your workflow, this protocol chemically alters the lattice structure. By acetylating the amine, you remove the hydrogen-bond donor and force the molecule out of planarity, drastically increasing solubility in standard solvents.

  • Acylation: Suspend 1-Amino-4-chloro-2-methylanthraquinone in acetic anhydride (3.0 eq) using pyridine as both solvent and nucleophilic catalyst. Heat the mixture to 80°C for 2 hours.

  • Validation: Monitor the reaction visually. The heterogeneous suspension will clear into a homogenous solution as the N-acetyl derivative forms, validating the disruption of the hydrogen-bond network.

  • Isolation & Transformation: Evaporate the volatiles under reduced pressure. The resulting N-acetyl intermediate can now be easily dissolved in THF, DCM, or Toluene to perform your desired cross-coupling or substitution reactions at moderate temperatures.

  • Deprotection: Once the main synthetic step is complete, reflux the coupled product in 2M ethanolic NaOH (or 2M HCl if base-sensitive) for 4 hours to cleave the acetyl group and restore the primary amine.

References

  • National Institutes of Health (PubChem). "1-Amino-4-chloro-2-methylanthraquinone - Compound Summary." PubChem Database. URL: [Link]

  • American Chemical Society. "1-Amino-4-chloro-2-methyl-9,10-anthracenedione." CAS Common Chemistry. URL:[Link]

  • United States Patent and Trademark Office. "Process for the manufacture of nitro-hydroxy-anthraquinones." Patent US3906013A.
  • ACS Publications. "Long-Wavelength Analogue of PRODAN: Synthesis and Properties of Anthradan, a Fluorophore with a 2,6-Donor−Acceptor Anthracene Structure." The Journal of Organic Chemistry. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Impurities in Crude 1-Amino-4-chloro-2-methylanthraquinone Batches

Welcome to the technical support center for 1-Amino-4-chloro-2-methylanthraquinone. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common purity issues...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 1-Amino-4-chloro-2-methylanthraquinone. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common purity issues encountered during the synthesis and purification of this important anthraquinone derivative.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude 1-Amino-4-chloro-2-methylanthraquinone, and how can I identify them?

The most prevalent impurities in crude 1-Amino-4-chloro-2-methylanthraquinone (1 ) typically arise from incomplete reactions, side reactions, or degradation. Identification is crucial for developing an effective purification strategy.

Common Impurities Include:

  • Starting Materials: Unreacted precursors used in the synthesis.

  • Isomeric Byproducts: Anthraquinone derivatives with substituents at different positions.

  • Over-chlorinated or Under-chlorinated Species: Compounds with more than one or no chlorine atoms.

  • Oxidation Products: Degradation of the amino group or other parts of the molecule.

Identification Techniques:

  • High-Performance Liquid Chromatography (HPLC): The primary tool for quantitative analysis of purity. A well-developed HPLC method can separate the main compound from its impurities, allowing for their quantification.[1][2][3]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides the molecular weight of each separated component, which is invaluable for identifying unknown impurities.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information about isolated impurities, confirming their identity.[4][5][6]

  • Thin Layer Chromatography (TLC): A quick, qualitative method to get a preliminary assessment of the number of components in your mixture.[7]

Q2: My HPLC chromatogram shows several unexpected peaks. What is a systematic approach to identifying them?

A systematic approach is key to efficiently identifying unknown peaks in your HPLC chromatogram.

  • Review the Synthesis: Consider all reactants, intermediates, and potential side reactions in your synthetic route. This will help you predict the likely structures of impurities.

  • Spiking Experiment: If you have authentic samples of potential impurities (e.g., starting materials), "spike" your crude sample with a small amount of the suspected compound. An increase in the peak area of an existing peak suggests a match.

  • LC-MS Analysis: As mentioned, obtaining the mass of the unknown peak is a critical step in proposing a molecular formula.[4]

  • Preparative HPLC or Column Chromatography: Isolate the impurity of interest for further characterization.[8]

  • Spectroscopic Analysis (NMR, IR): Once isolated, use techniques like NMR and IR to elucidate the full structure of the impurity.

Q3: My crude product has a dark, tarry appearance instead of the expected crystalline solid. What could be the cause?

A dark, tarry product often indicates the presence of polymeric or highly conjugated byproducts.

Potential Causes:

  • Excessive Reaction Temperature or Time: Overheating or prolonged reaction times can lead to decomposition and polymerization.

  • Presence of Oxygen: The amino group on the anthraquinone core can be susceptible to oxidation, leading to colored impurities. Running reactions under an inert atmosphere (e.g., nitrogen or argon) can mitigate this.[9]

  • Incorrect Stoichiometry: An excess of one of the reactants can lead to side reactions.

  • Inefficient Workup: Failure to properly quench the reaction or remove catalysts can lead to ongoing reactions and degradation during workup.[10]

Troubleshooting Steps:

  • Optimize Reaction Conditions: Carefully control the temperature and monitor the reaction progress by TLC or HPLC to determine the optimal reaction time.

  • Inert Atmosphere: Ensure your reaction setup is properly purged with an inert gas.

  • Review Stoichiometry: Double-check the molar ratios of your reactants.

  • Improve Workup Procedure: Ensure a clean and efficient workup to isolate the product before significant degradation can occur.

Troubleshooting Guide: Common Scenarios

This section provides a more in-depth look at specific impurity-related issues and offers detailed protocols for their resolution.

Scenario 1: Presence of Unreacted Starting Materials

Observation: HPLC analysis shows a significant peak corresponding to one or more of the starting materials.

Causality: This is typically due to an incomplete reaction. Factors that can contribute to this include insufficient reaction time, low reaction temperature, poor mixing, or deactivation of a catalyst.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for unreacted starting materials.

Scenario 2: Formation of Isomeric Impurities

Observation: LC-MS analysis indicates the presence of one or more compounds with the same mass as the desired product, but with different retention times in the HPLC.

Causality: The synthesis of substituted anthraquinones can sometimes lead to the formation of regioisomers. For example, if the starting material is not selectively substituted, a mixture of isomers can be produced.

Data on Potential Isomers of 1-Amino-4-chloro-2-methylanthraquinone

Impurity NamePotential SourceTypical Analytical Method
1-Amino-2-chloro-4-methylanthraquinoneIsomeric starting material or non-selective chlorinationHPLC, LC-MS, NMR
4-Amino-1-chloro-2-methylanthraquinoneRearrangement or non-selective aminationHPLC, LC-MS, NMR

Purification Protocol: Reversed-Phase Column Chromatography

This protocol is designed to separate isomers with different polarities.

  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel or C18-functionalized silica.

  • Column Packing: Pack a chromatography column with C18-functionalized silica gel using a suitable solvent system (e.g., a mixture of acetonitrile and water or methanol and water).[1][8]

  • Loading: Carefully load the slurry onto the top of the packed column.

  • Elution: Begin elution with a low polarity solvent mixture and gradually increase the polarity (gradient elution).[11] For example, start with 50:50 acetonitrile:water and gradually increase to 100% acetonitrile.

  • Fraction Collection: Collect fractions and analyze them by TLC or HPLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Scenario 3: Presence of Dichloro- or Dechloro- Impurities

Observation: Mass spectrometry reveals impurities with masses corresponding to the addition or subtraction of a chlorine atom.

Causality: These impurities arise from over-chlorination or incomplete chlorination during the synthesis. The reactivity of the anthraquinone core can lead to substitution at multiple sites if the reaction conditions are not carefully controlled.

Troubleshooting the Synthetic Step:

  • Control Stoichiometry: Use a precise amount of the chlorinating agent.

  • Temperature Control: Perform the chlorination at a lower temperature to increase selectivity.

  • Slow Addition: Add the chlorinating agent slowly to the reaction mixture to avoid localized high concentrations.

Visualizing the Relationship Between Synthesis and Impurity Formation

G A Starting Material (e.g., 1-Amino-2-methylanthraquinone) B Ideal Synthesis (Controlled Chlorination) A->B + Cl source D Side Reaction (Over-chlorination) A->D + Excess Cl source F Side Reaction (Incomplete Chlorination) A->F + Insufficient Cl source C Desired Product (1-Amino-4-chloro-2-methylanthraquinone) B->C E Dichloro- Impurity D->E G Dechloro- Impurity F->G

Caption: Relationship between synthesis conditions and impurity formation.

Experimental Protocols

Protocol: HPLC Analysis of 1-Amino-4-chloro-2-methylanthraquinone and Related Impurities

This method provides a baseline for the separation of the target compound and common impurities.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[1]

  • Mobile Phase A: 0.1% Formic acid in Water.[12]

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 50% B

    • 5-25 min: 50% to 95% B

    • 25-30 min: 95% B

    • 30-31 min: 95% to 50% B

    • 31-35 min: 50% B

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 254 nm and 280 nm.[3]

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the crude sample.

  • Dissolve in 10 mL of a 1:1 mixture of acetonitrile and water.

  • Filter through a 0.45 µm syringe filter before injection.

References

  • Academic Journals. (2011, July 18). Isolation and characterization of anthraquinone derivatives from Ceratotheca triloba (Bernh.) Hook.f. Retrieved from [Link]

  • ACS Publications. (2022, February 25). Anthraquinone Dyes: A Synthetic and Chemical Characterization Protocol for an Industrial Chemistry Laboratory Course. Retrieved from [Link]

  • ResearchGate. (2022, November 11). Binding characterization of anthraquinone derivatives by stabilizing G-quadruplex DNA leads to an anticancerous activity. Retrieved from [Link]

  • CABI Digital Library. (n.d.). HPLC Separation of Anthraquinones from Rhubarbs. Retrieved from [Link]

  • University of Helsinki - Helda. (2025, January 22). Chemical profiling and characterisation of anthraquinone-based polyphenols as biocolourants from Cortinarius semisanguineus. Retrieved from [Link]

  • SIELC Technologies. (2018, February 17). Separation of Anthraquinone on Newcrom R1 HPLC column. Retrieved from [Link]

  • Hacettepe University Journal of the Faculty of Pharmacy. (n.d.). High-Performance Liquid Chromatographic Method for the Simultaneous Separation of Emodin-Type Oxidized and Reduced Anthranoids. Retrieved from [Link]

  • ResearchGate. (2010, August 4). An HPLC method development for the assessment of degradation products of anthraquinone dye. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (2026). About Workup. Retrieved from [Link]

  • PMC. (2023, July 27). Development and Validation of a SPE–HPLC Method for Quantification of Rhein, Emodin, Chrysophanol and Physcion in Rhamnus petiolaris Boiss. & Balansa. Retrieved from [Link]

  • PubChem. (n.d.). 1-Amino-4-chloro-2-methylanthraquinone. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1-methylaminoanthraquinone. Retrieved from [Link]

  • ACS Publications. (2010, April 16). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Retrieved from [Link]

  • ACS Publications. (2016, February 19). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Purification &amp; Recrystallization of 1-Amino-4-Chloro-2-Methylanthraquinone

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this definitive guide to address the thermodynamic and kinetic challenges associated with the purification of 1-Amino-4-chloro-2...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this definitive guide to address the thermodynamic and kinetic challenges associated with the purification of 1-Amino-4-chloro-2-methylanthraquinone (CAS: 3225-97-6). This compound, characterized by its rigid anthraquinone core, hydrogen-bonding amino group, and sterically demanding chloro and methyl substituents, presents unique solubility profiles[1]. Achieving >99% purity requires precise control over solvent polarity, cooling trajectories, and nucleation kinetics to exclude structurally similar byproducts (e.g., diamino or unreacted isomers)[2].

Section 1: Solvent Selection & Thermodynamic Profiling

Q: Why is solvent selection so critical for this specific anthraquinone derivative, and what are the recommended systems?

A: The planar nature of the anthraquinone ring promotes strong intermolecular π−π stacking, making the compound highly insoluble in aliphatic hydrocarbons and water. However, the presence of the amino group introduces hydrogen-bond donor capabilities, while the carbonyl oxygens act as acceptors. Therefore, optimal recrystallization requires a solvent that can disrupt these crystal lattice forces at elevated temperatures but allow them to reform selectively upon cooling.

Historically, harsh solvents like concentrated sulfuric acid or nitrobenzene were used for anthraquinone purification[3]. However, for modern bench-scale and pilot-scale recrystallization, we recommend Toluene or 1,4-Dioxane . Toluene leverages π−π interactions to dissolve the compound at reflux[4], while 1,4-Dioxane provides excellent solvation via dipole-dipole interactions and hydrogen bonding[5].

Table 1: Solvent System Selection Matrix
Solvent SystemBoiling Point (°C)Solvation MechanismSuitability & Impurity Profile
Toluene 110.6 π−π stacking, dispersion forcesExcellent. Ideal for removing highly polar impurities which remain insoluble[4].
1,4-Dioxane 101.1Dipole-dipole, H-bond acceptorVery Good. High solubility at reflux; steep solubility curve upon cooling[5].
Nitrobenzene 210.9Strong aromatic interactionsFair. Effective for highly crude mixtures, but difficult to remove due to high BP[3].
Ethanol/Water VariableAnti-solvent precipitationPoor for primary recrystallization. Leads to rapid precipitation and impurity entrapment.

Section 2: Standard Operating Procedure (SOP) for Recrystallization

Q: What is the field-proven, step-by-step protocol for recrystallizing 1-Amino-4-chloro-2-methylanthraquinone?

A: The following protocol utilizes a Toluene/1,4-Dioxane mixed-solvent system. This method is designed as a self-validating system: if the thermodynamic parameters are strictly followed, the physical state of the filtrate and the crystal morphology will inherently confirm the success of the purification before analytical testing.

Step-by-Step Methodology:

  • Crude Dissolution: Suspend 10.0 g of crude 1-Amino-4-chloro-2-methylanthraquinone in 80 mL of Toluene in a round-bottom flask equipped with a reflux condenser. Heat to 100°C with continuous magnetic stirring.

  • Solvent Titration (The "Good" Solvent): Slowly add 1,4-Dioxane dropwise (up to 20 mL) through the condenser until the solid completely dissolves. Causality: Toluene acts as the primary matrix, while Dioxane finely tunes the dielectric constant to solubilize the polar amino-chloro substituents.

  • Decolorization (Optional): If dark, polymeric impurities are present, add 0.5 g of activated carbon. Reflux for an additional 15 minutes.

  • Hot Filtration: Rapidly filter the boiling solution through a pre-heated Büchner funnel (or a jacketed fritted funnel) to remove activated carbon and insoluble inorganic salts. Self-Validation Check: The filter paper should capture dark particulate matter, while the filtrate must be a clear, deep reddish-orange solution.

  • Controlled Nucleation (Cooling): Transfer the filtrate to an Erlenmeyer flask. Allow it to cool to room temperature at a controlled rate of ~0.5°C/min. Causality: Rapid cooling causes "crash out" (amorphous precipitation), which physically traps impurities within the crystal lattice. Slow cooling ensures the thermodynamic selection of the purest crystal face.

  • Cold Maturation: Once at room temperature, transfer the flask to an ice bath (0-5°C) for 2 hours to maximize yield.

  • Isolation & Washing: Isolate the crystals via vacuum filtration. Wash the filter cake with 2 x 15 mL of ice-cold Toluene. Self-Validation Check: The wash solvent should run slightly colored (carrying away soluble impurities) but eventually run clear.

  • Drying: Dry the crystals under high vacuum at 60°C for 12 hours to remove residual Dioxane and Toluene.

  • Analytical Verification: Confirm purity using Reverse-Phase HPLC (RP-HPLC) utilizing an Acetonitrile/Water/Phosphoric acid mobile phase[6].

Standard workflow for the purification of 1-Amino-4-chloro-2-methylanthraquinone.

Section 3: Troubleshooting & FAQs

Q: My product is "oiling out" (liquid-liquid phase separation) instead of forming distinct crystals. How do I fix this?

A: "Oiling out" occurs when the melting point of the impure solute mixture is depressed below the saturation temperature of the solvent system. The compound separates as a supercooled liquid rather than a solid crystal.

  • Solution: Reheat the mixture until the oil dissolves completely. Add 5-10% more Toluene (to decrease overall solubility) and cool the system much more slowly. Crucially, introduce a seed crystal of pure 1-Amino-4-chloro-2-methylanthraquinone just above the cloud point. Seeding bypasses the high activation energy required for spontaneous nucleation, forcing the molecules to adopt a crystalline lattice rather than an amorphous oil.

Q: HPLC analysis shows persistent contamination with diamino or unreacted anthraquinone isomers. Why didn't recrystallization remove them?

A: Structurally similar impurities (like 1,5-diaminoanthraquinone) can co-crystallize because their spatial geometry and π -stacking behaviors mimic the target molecule[2].

  • Solution: Recrystallization alone relies on differential solubility. If the impurities have identical solubility profiles, you must alter the thermodynamic environment. Pre-treat the crude mixture using a short silica or neutral alumina plug eluted with Toluene[4] to separate the isomers chromatographically before attempting recrystallization.

Troubleshooting logic tree for resolving "oiling out" during recrystallization.

References

  • National Center for Biotechnology Information (PubChem). "1-Amino-4-chloro-2-methylanthraquinone | C15H10ClNO2 | CID 18593".[Link]

  • Google Patents. "US1966125A - Production of amino-acylaminoanthraquinones".
  • ResearchGate. "IS 5042 (1976): Methods of sampling and tests for 1-aminoanthraquinone".[Link]

  • Google Patents.
  • SIELC Technologies. "Separation of 1-Amino-4-chloro-2-methylanthraquinone on Newcrom R1 HPLC column".[Link]

  • Google Patents. "US4054586A - Process for preparing 1-aminoanthraquinone having high purity".

Sources

Troubleshooting

Minimizing byproduct formation during 1-Amino-4-chloro-2-methylanthraquinone halogenation

Technical Support Center: Halogenation of 1-Amino-4-chloro-2-methylanthraquinone A Guide to Minimizing Byproduct Formation and Maximizing Selectivity Welcome to the technical support guide for the selective halogenation...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Halogenation of 1-Amino-4-chloro-2-methylanthraquinone

A Guide to Minimizing Byproduct Formation and Maximizing Selectivity

Welcome to the technical support guide for the selective halogenation of 1-Amino-4-chloro-2-methylanthraquinone. This resource, designed for researchers and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to move beyond simple protocols and explain the underlying chemical principles that govern reaction outcomes, empowering you to optimize your experiments effectively.

Section 1: Core Principles & Common Byproducts

Q1: What is the underlying mechanism of this halogenation, and how do the existing substituents influence the reaction?

The halogenation of 1-Amino-4-chloro-2-methylanthraquinone is a classic example of an Electrophilic Aromatic Substitution (SEAr) reaction.[1] The reaction proceeds via a two-step mechanism:

  • Attack on the Electrophile: The electron-rich aromatic ring acts as a nucleophile, attacking the halogen electrophile (e.g., Br⁺). This is the rate-determining step as it temporarily disrupts the aromaticity of the ring, forming a carbocation intermediate known as an arenium ion or sigma complex.[2][3]

  • Re-aromatization: A weak base removes a proton from the carbon where the electrophile was added, restoring the stable aromatic system.[4]

The regioselectivity (i.e., where the new halogen attaches) is dictated by the combined electronic effects of the substituents already on the anthraquinone ring:

  • -NH₂ (Amino): A powerful activating group that donates electron density into the ring through resonance, making it highly reactive. It strongly directs incoming electrophiles to the ortho and para positions.

  • -CH₃ (Methyl): A weakly activating group that directs ortho and para.

  • -Cl (Chloro): A deactivating group (due to its inductive electron withdrawal) but is also an ortho, para-director because of its ability to donate a lone pair of electrons through resonance.

In your starting material, the powerful -NH₂ group at position 1 dominates, strongly activating the ring for further substitution. However, its para position is blocked by the chloro group, and one ortho position is blocked by the methyl group, complicating the reaction and creating a high potential for substitution at undesired locations or over-halogenation.

Q2: What are the primary byproducts I should anticipate during this reaction?

Given the highly activated nature of the substrate, several byproducts are common. Vigilant monitoring and control are essential to minimize their formation.

  • Poly-halogenated Byproducts: The most common issue is the addition of more than one halogen atom. The activating -NH₂ group makes the product even more reactive than the starting material in some cases, leading to di- or even tri-halogenated species. For instance, in similar systems, the formation of dibromoanthraquinones is a known challenge.[5]

  • Isomeric Byproducts: Halogenation can occur at other positions on the anthraquinone nucleus, particularly on the unsubstituted benzene ring. While the substituted ring is more activated, forcing conditions can lead to a mixture of isomers which are often difficult to separate. Bromination of 1-aminoanthraquinone, for example, can yield a mixture of the 2-bromo and 4-bromo isomers.[6]

  • Degradation and Tar Formation: Harsh reaction conditions, such as high temperatures or the use of strong, non-selective catalysts, can cause the complex anthraquinone structure to decompose, resulting in the formation of intractable tarry substances.[7]

  • Unreacted Starting Material: Conversely, overly mild conditions may lead to an incomplete reaction, leaving a significant amount of the starting material in the final mixture.

Section 2: Troubleshooting Guide: Common Problems & Solutions

This section addresses specific experimental issues in a direct question-and-answer format.

Problem: My analysis (TLC/HPLC/MS) shows a significant amount of di-halogenated product.
  • Underlying Cause: This is a classic sign of an over-reactive system. The rate of the second halogenation is competitive with the first due to the strongly activating amino group. This can be exacerbated by high local concentrations of the halogenating agent or excessive reaction temperatures.

  • Solutions & Scientific Rationale:

    • Control Stoichiometry with In Situ Reagent Generation: Instead of adding elemental bromine or chlorine directly, generate it slowly in situ. A proven method involves the oxidation of a hydrohalic acid (like HBr) with an oxidant like hydrogen peroxide (H₂O₂).[8]

      • Why it works: This technique ensures that the concentration of the active halogenating agent is always very low. The rate of halogenation is limited by the rate of H₂O₂ addition, preventing the buildup of excess bromine that could lead to a second attack on the desired mono-halogenated product.[8]

    • Lower the Reaction Temperature: Perform the reaction at or below room temperature, with temperatures between 0–5 °C often providing the best selectivity.[6]

      • Why it works: Reducing the temperature lowers the overall kinetic energy of the system. This disproportionately slows the less-favored side reactions, thereby increasing the selectivity for the desired product.

    • Slow Reagent Addition: If using a standard halogenating agent like elemental bromine, add it dropwise via a syringe pump over a prolonged period (e.g., 1-3 hours) with vigorous stirring.[5]

      • Why it works: This strategy, similar to in situ generation, prevents high local concentrations of the reagent, giving the mono-halogenated product time to diffuse away from the reaction zone before it can react again.

Problem: The primary product is an undesired isomer.
  • Underlying Cause: The regiochemical outcome of an SEAr reaction can be sensitive to the choice of solvent and specific reaction conditions, which can alter the nature of the electrophile or stabilize one transition state over another.

  • Solutions & Scientific Rationale:

    • Systematically Vary the Solvent: The solvent can play a critical role.

      • Aprotic Solvents (e.g., Dichloroethane): These are relatively non-interactive and can provide high reaction rates.[8]

      • Protic Solvents (e.g., Acetic Acid): These can solvate the electrophile and intermediates, sometimes leading to improved selectivity.[6]

      • Coordinating Solvents (e.g., DMF, Pyridine): These can form complexes with the halogenating agent (e.g., pyridine-bromine complex), creating a bulkier and less reactive electrophile, which can dramatically improve selectivity for less sterically hindered positions.[5][9]

    • Introduce an Additive: The addition of hydrobromic acid (HBr) to a bromination reaction in a carboxylic acid solvent has been shown to suppress the formation of certain isomers.[6]

      • Why it works: The added bromide ions can participate in the equilibrium of bromine species in solution, potentially favoring the formation of a more selective and less reactive brominating agent.

Problem: The reaction is sluggish, with significant starting material remaining after the expected time.
  • Underlying Cause: The reaction conditions are not sufficiently activating to overcome the energy barrier for the substitution, or the halogenating agent is not potent enough.

  • Solutions & Scientific Rationale:

    • Moderate Temperature Increase: Cautiously increase the reaction temperature in 5-10 °C increments, monitoring the reaction progress closely by TLC or HPLC to ensure that byproduct formation does not begin to accelerate.

    • Increase Reaction Time: If the reaction is clean but slow, simply extending the reaction time may be sufficient to drive it to completion.

    • Consider a Mild Catalyst: For some systems, a catalyst is necessary. However, with a highly activated substrate like this, a strong Lewis acid (e.g., AlCl₃, FeBr₃) is likely to cause rapid decomposition and polymerization.[4] If a catalyst is deemed necessary, start with very mild options and catalytic amounts. Modern photocatalytic methods are also emerging for highly selective halogenations.[10]

Section 3: Recommended Protocol & Comparative Data

Experimental Protocol: High-Selectivity Bromination via In Situ Bromine Generation

This protocol is adapted from methodologies designed to control stoichiometry and minimize poly-bromination.[8] It serves as a self-validating system by intrinsically limiting the amount of active electrophile present at any moment.

  • Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 1-Amino-4-chloro-2-methylanthraquinone (1.0 eq) in 1,2-dichloroethane.

  • Cooling: Cool the resulting solution to 5 °C using an ice-water bath.

  • Reagent Addition: Add aqueous hydrobromic acid (HBr, ~2.0 eq) to the cooled solution.

  • Initiation: Slowly add hydrogen peroxide (H₂O₂, 30% aq. solution, ~3.0 eq) dropwise via the dropping funnel over 2 hours, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature (~25 °C) and stir for an additional 1-2 hours.

  • Monitoring: Monitor the disappearance of the starting material using TLC or HPLC.

  • Workup: Upon completion, quench the reaction with a solution of sodium thiosulfate to destroy any excess oxidant. Separate the organic layer, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization as needed.

Data Table: Comparison of Halogenation Conditions

This table summarizes how different parameters can affect the outcome of halogenation on activated anthraquinone systems, helping you make informed decisions.

ParameterCondition A (High Selectivity)Condition B (High Conversion Rate)Key Outcome & Byproduct RiskSupporting Source(s)
Halogenating Agent HBr / H₂O₂ (in situ Br₂)Elemental Bromine (Br₂)A: Minimizes poly-bromination by controlling concentration.[8]
Solvent Dichloroethane or Acetic AcidPyridine or NitrobenzeneB: Can be faster but may form salt byproducts or require higher temperatures.[6][8][9][11]
Temperature 0–5 °C25–100 °CA: Favors thermodynamic product, reduces degradation. B: Higher risk of isomers and tar.[5][6]
Rate of Addition Slow, dropwise (>1 hour)Rapid addition (<10 minutes)B: High local concentration increases the risk of poly-halogenation.[5][9]

Section 4: Visualization of Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common issues during the halogenation experiment.

G Troubleshooting Workflow for Anthraquinone Halogenation start Start Experiment (Monitor by TLC/HPLC) check_completion Is Reaction Complete? start->check_completion check_purity Is Desired Product the Major Spot? check_completion->check_purity Yes incomplete Problem: Incomplete Reaction check_completion->incomplete No byproducts Problem: Major Byproducts Formed check_purity->byproducts No end_node Proceed to Workup & Purification check_purity->end_node Yes sol_incomplete Solutions: 1. Increase reaction time. 2. Cautiously increase temperature. 3. Check reagent activity. incomplete->sol_incomplete check_byproduct_type What is the main byproduct? byproducts->check_byproduct_type polyhalogenated Poly-halogenated Species check_byproduct_type->polyhalogenated Multiple Halogens isomer Isomeric Product check_byproduct_type->isomer Wrong Position tar Tarry / Degradation check_byproduct_type->tar Dark & Insoluble sol_poly Solutions: 1. Lower temperature (0-5 °C). 2. Use slower reagent addition. 3. Switch to in-situ generation (HBr/H₂O₂). polyhalogenated->sol_poly sol_isomer Solutions: 1. Change solvent (e.g., try pyridine or acetic acid). 2. Lower temperature. 3. Investigate additives (e.g., HBr). isomer->sol_isomer sol_tar Solutions: 1. Drastically reduce temperature. 2. Ensure inert atmosphere. 3. Purify all reagents and solvents. tar->sol_tar

Caption: A decision-making diagram for troubleshooting halogenation reactions.

References

  • Syntheses of 2-substituted 1-amino-4-bromoanthraquinones (bromaminic acid analogues) – precursors for dyes and drugs. (2015). Beilstein Journal of Organic Chemistry. [Link]

  • Electrophilic Aromatic Substitution – The Mechanism. (2017). Master Organic Chemistry. [Link]

  • Electrophilic Aromatic Substitution Reaction. (2019). BYJU'S. [Link]

  • Visible-Light-Induced Catalytic Selective Halogenation with Photocatalyst. (2022). Molecules. [Link]

  • The Effects of AlPO-n Additives as Catalytic Support on Pd-Catalytic Hydrogenation of 2-Amylanthraquinone Process. (2022). MDPI. [Link]

  • The General Mechanism for Electrophilic Aromatic Substitution Reactions. Lumen Learning - MCC Organic Chemistry. [Link]

  • Electrophilic aromatic substitution. Wikipedia. [Link]

  • Electrophilic Aromatic Substitution – The Mechanism. (2022). Chemistry Steps. [Link]

  • Anthraquinones as photoredox catalysts for the reductive activation of aryl halides. (2018). European Journal of Organic Chemistry. [Link]

  • 1-methylaminoanthraquinone. Organic Syntheses Procedure. [Link]

  • Anthraquinone, 1-methylamino-4-bromo. Organic Syntheses Procedure. [Link]

  • Process for the preparation of bromoanthraquinones. (1985).
  • Functionalization of anthracene: A selective route to brominated 1,4-anthraquinones. (2011). Beilstein Journal of Organic Chemistry. [Link]

  • Anthraquinones as Photoredox Catalysts for the Reductive Activation of Aryl Halides. (2018). Semantic Scholar. [Link]

  • Methods for functionalization of anthraquinones. (2020). Russian Chemical Reviews. [Link]

  • Technologies of Halogenation of Hydroxyanthraquinones. Scholarly Community Encyclopedia. [Link]

  • Synthesis of 1-aminoanthraquinone. (1992). European Patent Office. [Link]

  • Preparation method of 1-methylamino-4-bromoanthraquinone. (2020).
  • Process for the preparation of 1-amino-4-bromoanthraquinones. (1992).
  • Cryptic Halogenation Reactions in Natural Product Biosynthesis. (2021). National Institutes of Health (NIH). [Link]

  • Cryptic Halogenation Reactions in Natural Product Biosynthesis. (2021). eScholarship, University of California. [Link]

  • Halogenation Reactions. Key Syntheses in Chemistry. [Link]

  • A family of radical halogenases for the engineering of amino-acid-based products. (2019). Nature Chemical Biology. [Link]

  • Anthraquinones as Photoredox Catalysts for the Reductive Activation of Aryl Halides. (2017). ResearchGate. [Link]

  • Functionalization of anthracene: A selective route to brominated 1,4-anthraquinones. (2011). ResearchGate. [Link]

  • Novel Anthraquinone Chlorination Contributes to Pigmentation and ATP Formation in Thermomyces dupontii. (2024). bioRxiv. [Link]

  • 1-Amino-4-chloro-2-methylanthraquinone. PubChem. [Link]

Sources

Optimization

Resolving overlapping HPLC peaks in 1-Amino-4-chloro-2-methylanthraquinone analysis

Focus: Resolving Overlapping Peaks in 1-Amino-4-chloro-2-methylanthraquinone Analysis Welcome to the Chromatography Solutions Desk. As a Senior Application Scientist, I have designed this guide to address the specific ph...

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Author: BenchChem Technical Support Team. Date: April 2026

Focus: Resolving Overlapping Peaks in 1-Amino-4-chloro-2-methylanthraquinone Analysis

Welcome to the Chromatography Solutions Desk. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of analyzing 1-Amino-4-chloro-2-methylanthraquinone (1-A-4-C-2-MAQ) .

Because 1-A-4-C-2-MAQ is a highly aromatic, halogenated compound, its positional isomers and synthetic byproducts possess nearly identical hydrodynamic volumes and partition coefficients (LogP). This structural similarity frequently leads to critical co-elution issues on standard reversed-phase setups. This guide bypasses generic advice, focusing strictly on the molecular causality of retention to help you engineer a robust, self-validating separation method.

PART 1: Diagnostic & Troubleshooting Matrix

Before altering your method, use this quantitative diagnostic matrix to identify the root cause of your overlapping peaks.

Chromatographic SymptomQuantitative EvidenceMechanistic Root CauseCorrective Action
Complete Co-elution Resolution ( Rs​ ) = 0; Single broad peakLack of orthogonal selectivity ( α ); purely dispersive interactions dominating.Switch from an alkyl (C18) to a Pentafluorophenyl (PFP) or Biphenyl stationary phase[1].
Partial Overlap 0.5<Rs​<1.5 Suboptimal mobile phase modifier competing for active stationary phase sites.Replace aprotic Acetonitrile (MeCN) with protic Methanol (MeOH).
Peak Tailing Asymmetry Factor ( As​ ) > 1.5Secondary ion-exchange interactions between the analyte and unendcapped silanols.Add 0.1% Formic Acid to the mobile phase to suppress silanol ionization[2].
Drifting Retention %RSD of Retention Time ( tR​ ) > 1.0%Incomplete column equilibration or fluctuating column thermodynamics.Implement strict column oven control (±0.1°C) and increase equilibration time to 10 column volumes.
PART 2: Mechanistic FAQs (Deep-Dive Troubleshooting)

Q1: Why is my standard C18 column failing to resolve 1-A-4-C-2-MAQ from its positional isomers despite gradient optimization? A: Standard C18 columns separate analytes almost exclusively based on dispersive, hydrophobic interactions. Positional isomers of 1-A-4-C-2-MAQ (e.g., variations in the placement of the chloro or methyl groups) have virtually identical hydrophobicities. Because their LogP values are indistinguishable, a C18 phase cannot differentiate them. To achieve separation, you must exploit the electronic and steric differences of the isomers by changing the bonded stationary phase—the most powerful parameter for altering selectivity ( α )[1].

Q2: How do I leverage a Pentafluorophenyl (PFP) column for this specific halogenated anthraquinone? A: A PFP column provides a multimodal retention mechanism that is highly discerning for halogenated and conjugated aromatic compounds[3]. While a C18 relies on one interaction, a PFP phase offers four:

  • π−π Interactions: The electron-deficient fluorinated ring of the PFP phase interacts strongly with the electron-rich anthraquinone core.

  • Dipole-Dipole Interactions: The highly electronegative carbon-fluorine (C-F) bonds on the stationary phase interact with the polarizable carbon-chlorine (C-Cl) bond of the analyte[4].

  • Shape Selectivity: The rigid planar structure of the PFP ring discriminates between minor steric differences in positional isomers.

  • Hydrophobic Partitioning: Standard reversed-phase retention. By switching to a PFP column, you introduce orthogonal retention vectors that pull overlapping isomers apart.

Q3: Should I use Acetonitrile (MeCN) or Methanol (MeOH) as my organic modifier to maximize resolution? A: For aromatic compounds on a PFP column, Methanol is superior . Acetonitrile contains a carbon-nitrogen triple bond rich in π -electrons. These π -electrons actively compete with your anthraquinone analyte for the π -system of the PFP stationary phase, effectively masking the column's unique selectivity. Methanol is a protic solvent lacking π -electrons; it does not compete, allowing the full extent of the analyte-stationary phase π−π and dipole interactions to occur, drastically improving resolution[1].

Q4: Will adjusting the mobile phase pH help resolve the peaks? A: Generally, no. While 1-A-4-C-2-MAQ contains an amino group, the nitrogen's lone pair of electrons is highly delocalized into the electron-withdrawing anthraquinone ring system. This makes the compound an exceptionally weak base (pKa < 2). Consequently, the molecule remains neutral across the standard HPLC pH range (pH 2–8). However, you must still use an acidic modifier (like 0.1% Formic Acid) to keep residual surface silanols on the silica support protonated, which prevents peak tailing and ensures accurate integration[2].

PART 3: Interaction Mechanism Visualization

The following diagram illustrates the multimodal retention pathways that occur when transferring the 1-A-4-C-2-MAQ analysis from a single-mode C18 to a multi-mode PFP column.

G cluster_PFP PFP Stationary Phase Interactions Analyte 1-A-4-C-2-MAQ (Halogenated Aromatic) PiPi π-π Interactions (Aromatic Core) Analyte->PiPi Dipole Dipole-Dipole (C-F & C-Cl Bonds) Analyte->Dipole Steric Shape Selectivity (Rigid Fluorinated Ring) Analyte->Steric Resolution Isomeric Resolution (Rs > 1.5) PiPi->Resolution Dipole->Resolution Steric->Resolution

Multimodal retention mechanisms of a PFP stationary phase resolving 1-A-4-C-2-MAQ isomers.

PART 4: Self-Validating Experimental Protocol

To eliminate guesswork, execute the following closed-loop, self-validating protocol. This workflow forces the system to prove its suitability before proceeding to the next step.

Objective: Achieve baseline resolution ( Rs​>1.5 ) of 1-A-4-C-2-MAQ from its structural isomers.

Phase 1: System Preparation & Equilibration

  • Install Column: Mount a Pentafluorophenyl (PFP) column (e.g., 150 mm x 4.6 mm, 3 µm particle size).

  • Prepare Mobile Phases:

    • Mobile Phase A: 0.1% Formic Acid in MS-grade Water.

    • Mobile Phase B: 0.1% Formic Acid in MS-grade Methanol.

  • Set Thermodynamics: Set the column oven to 25°C . Lower temperatures enhance the steric shape selectivity of the rigid PFP phase[1].

  • Equilibrate: Flush with 50% B at 1.0 mL/min for 15 minutes.

    • Validation Check 1: Monitor UV baseline at 254 nm. Do not proceed until baseline drift is <1 mAU/min .

Phase 2: Isocratic Selectivity Screening

  • Inject Sample: Inject 5 µL of the isomeric mixture.

  • Run Isocratic Method: Run at 65% B for 20 minutes.

    • Validation Check 2 (Retention Factor): Calculate k′ for the first peak.

      • If k′<2 : The solvent is too strong. Decrease B by 10% and repeat.

      • If k′>10 : The solvent is too weak. Increase B by 10% and repeat.

      • If 2≤k′≤10 : Proceed to Phase 3.

Phase 3: Resolution Optimization & Method Lock

  • Evaluate Resolution: Calculate the resolution ( Rs​ ) between the critical overlapping pair.

    • Validation Check 3 (System Suitability):

      • If Rs​≥1.5 : The method is validated. Lock the parameters.

      • If Rs​<1.5 : The π−π interactions need more time to act. Convert the isocratic run to a shallow gradient: Start at 5% below your optimized isocratic B concentration and increase at a rate of 1% B/min.

  • Final Verification: Perform three replicate injections of the shallow gradient method to ensure Rs​ remains stable and %RSD of tR​ is <0.5% .

References
  • SIELC Technologies. "1-Amino-4-chloro-2-methylanthraquinone Analysis." SIELC Application Notes. [Link]

  • Schuster, S. A., Johnson, W. L., & DeStefano, J. J. "Methods for Changing Peak Resolution in HPLC: Advantages and Limitations." LCGC North America / Chromatography Online.[Link]

  • CABI Digital Library. "HPLC Separation of Anthraquinones from Rhubarbs." CABI Reviews.[Link]

  • Phenomenex. "Luna PFP(2) HPLC Columns: Mechanisms of Interaction." Phenomenex Applications.[Link]

  • Bell, D. S. "Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases." LCGC International.[Link]

  • MAC-MOD Analytical. "Exploring the selectivity of C18 phases with Phenyl and PFP functionality." MAC-MOD Technical Reports. [Link]

Sources

Troubleshooting

Preventing oxidative degradation of 1-Amino-4-chloro-2-methylanthraquinone during long-term storage

Technical Support Center: Stabilizing 1-Amino-4-chloro-2-methylanthraquinone Overview Welcome to the Technical Support Center for 1-Amino-4-chloro-2-methylanthraquinone (CAS 3225-97-6). As a critical intermediate in dye...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Stabilizing 1-Amino-4-chloro-2-methylanthraquinone

Overview Welcome to the Technical Support Center for 1-Amino-4-chloro-2-methylanthraquinone (CAS 3225-97-6). As a critical intermediate in dye synthesis, targeted protein degradation (PROTACs), and pharmaceutical development[], maintaining the structural integrity of this anthraquinone derivative is paramount. While the anthraquinone core is generally robust, its specific substitution pattern renders it vulnerable to oxidative degradation during long-term storage. This guide provides mechanistic troubleshooting and self-validating protocols to ensure >99% purity over extended timelines.

Mechanistic FAQs: Understanding the Degradation

Q: Why does 1-Amino-4-chloro-2-methylanthraquinone degrade under standard ambient storage? A: The degradation is driven by a synergistic combination of oxidative photolysis and nucleophilic attack. The electron-donating amino group at the C1 position and the methyl group at the C2 position lower the oxidation potential of the molecule. When exposed to ambient visible or UV light in the presence of oxygen, 1-aminoanthraquinone derivatives undergo rapid photodecomposition. This photonic activation generates a highly reactive semiquinone radical. In its oxidized state, the quinone acts as a strong electrophile, making it highly susceptible to irreversible nucleophilic addition by atmospheric water,[2]. This cascade ultimately cleaves the quinone ring, yielding phthalic acid as the primary irreversible decomposition product.

degradation_pathway A 1-Amino-4-chloro-2-methylanthraquinone (Intact State) B Photon / UV Light + O2 (Environmental Trigger) A->B Exposure C Semiquinone Radical Intermediate (Highly Reactive) B->C 1-e- Transfer D Nucleophilic Water Attack (H2O Addition) C->D Electrophilic Capture E Phthalic Acid Derivatives (Irreversible Cleavage) D->E Ring Cleavage

Mechanistic pathway of 1-Amino-4-chloro-2-methylanthraquinone oxidative degradation.

Q: How do trace transition metals in storage containers accelerate this degradation? A: Trace metals (such as Fe³⁺ or Cu²⁺) residing on the surface of low-quality glass or metallic containers catalyze Fenton-like redox cycling. They facilitate a single-electron transfer from ambient oxygen to the anthraquinone core, bypassing the need for photonic activation. This directly generates reactive oxygen species (ROS) that attack the quinone backbone, initiating degradation even in the dark.

Troubleshooting Guide: Identifying Degradation

Q: What are the visual and analytical indicators that my batch has undergone oxidative degradation? A: Degradation manifests both macroscopically and chromatographically. The intact compound is typically a vibrant crystalline powder. Oxidation leads to a dulling of the color and a loss of crystalline flowability due to moisture absorption. Analytically, Reverse Phase HPLC (RP-HPLC) using an acetonitrile/water/phosphoric acid mobile phase will reveal early-eluting impurity peaks corresponding to highly polar cleavage products[3]. For Mass-Spec (MS) compatible applications, replacing phosphoric acid with formic acid will confirm the presence of lower molecular weight fragments[3].

Table 1: Quantitative Analytical Indicators of Oxidative Degradation

Analytical MethodIntact Compound DataDegraded Compound DataMechanistic Causality
Visual Inspection Vibrant crystalline powderDull, clumped powderLoss of extended conjugation due to quinone ring cleavage.
RP-HPLC (MeCN/H₂O) Single sharp peak (LogP ~4.08)[3]Multiple early-eluting polar peaksFormation of highly polar phthalic acid derivatives.
Mass Spectrometry m/z 271.7 [M+H]⁺m/z 166.1 (Phthalic acid peak)Nucleophilic water addition followed by C-C bond scission[4].
Electrochemical Window Stable reduction potentialShifted reduction potentialLoss of active redox couple due to irreversible water addition[2].

Experimental Protocols for Long-Term Storage

Q: What is the validated protocol for preparing and storing this compound to guarantee >99% purity over 24 months? A: To completely arrest the causality loop of degradation (Light + O₂ + H₂O), you must implement a strict inert-storage workflow. The following self-validating protocol ensures the kinetic arrest of oxidative pathways.

Step-by-Step Methodology: Inert Storage Workflow

  • Desiccation (Lyophilization):

    • Action: Dry the batch under high vacuum (<0.1 mbar) for 24 hours.

    • Causality: Removes trace residual moisture, eliminating the nucleophile required for the irreversible water addition step[4].

  • Argon Purging:

    • Action: Transfer the dried powder to a storage vial inside a glovebox filled with Argon.

    • Causality: Argon is denser than Nitrogen and air. It settles over the powder bed, creating a robust physical barrier against oxygen ingress, preventing the initial 1-e⁻ transfer[4].

  • Primary Containment (Amber Glass):

    • Action: Use Type I borosilicate amber glass vials.

    • Causality: Amber glass blocks UV and visible light (<500 nm), preventing the photolytic generation of the semiquinone radical[4]. Type I glass lacks the leachable transition metals that cause Fenton-like degradation.

  • Secondary Sealing (PTFE-Lined Caps):

    • Action: Seal the vial with a PTFE-lined screw cap, followed by Parafilm wrapping.

    • Causality: Standard rubber septa are permeable to atmospheric moisture over a 24-month timeline. PTFE provides a near-zero moisture vapor transmission rate (MVTR).

  • Kinetic Arrest (-20°C Storage):

    • Action: Store the sealed vials in a dedicated -20°C freezer.

    • Causality: Low temperatures drastically reduce the kinetic rate of any residual auto-oxidation.

    • Self-Validation Step: Weigh the sealed vial immediately after preparation and record the mass. Re-weigh every 6 months. A weight increase of >0.1% indicates seal failure and moisture ingress, prompting immediate re-purification.

storage_workflow Step1 1. Vacuum Drying (Eliminate Nucleophile) Step2 2. Argon Purging (Displace O2) Step1->Step2 Step3 3. Amber Glass (Block UV/Vis) Step2->Step3 Step4 4. PTFE Sealing (Prevent Ingress) Step3->Step4 Step5 5. -20°C Storage (Kinetic Arrest) Step4->Step5

Step-by-step inert storage workflow to prevent oxidative degradation.

Advanced Formulation FAQs

Q: Can antioxidants or stabilizers be added directly to the powder to prevent oxidation? A: Generally, no. While adding radical scavengers (like BHT) might seem logical to intercept the semiquinone radical, solid-state blending is highly inefficient due to poor molecular contact. Furthermore, for applications in chromatography, preparative separation, or pharmacokinetics[3], adding stabilizers introduces unacceptable impurities. The structural integrity of 1-Amino-4-chloro-2-methylanthraquinone must be maintained through environmental control (the inert workflow described above) rather than chemical additives.

References

  • 1-Amino-4-chloro-2-methylanthraquinone | SIELC Technologies.sielc.com.
  • 1-Amino-4-chloro-2-methylanthraquinone | C15H10ClNO2 | CID 18593 - PubChem.nih.gov.
  • Mechanism for Oxidative Decomposition of Anthraquinone Dye with Hydrogen Peroxide.researchgate.net.
  • Investigation of the Redox Chemistry of Anthraquinone Derivatives Using Density Functional Theory - ACS Publications.acs.org.
  • CAS 3225-97-6 1-Amino-4-chloro-2-methylanthraquinone - BOC Sciences.bocsci.com.

Sources

Optimization

Technical Support Center: Optimizing Catalytic Reduction of 1-Amino-4-chloro-2-methylanthraquinone

Welcome to the Technical Support Center for anthraquinone derivative synthesis. The reduction of 1-amino-4-chloro-2-methylanthraquinone presents a classic chemoselectivity challenge for drug development professionals and...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for anthraquinone derivative synthesis. The reduction of 1-amino-4-chloro-2-methylanthraquinone presents a classic chemoselectivity challenge for drug development professionals and synthetic chemists: selectively cleaving the strong aryl C–Cl bond (hydrodehalogenation) without over-reducing the highly reactive quinone moiety to its leuco (anthrahydroquinone) or irreversible anthrone forms.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to help you optimize catalyst selection and reaction conditions.

Mechanistic Workflow & Competing Pathways

Understanding the causality behind byproduct formation is the first step in optimizing your catalytic system. The diagram below illustrates the delicate balance between the target hydrodehalogenation and the competing quinone reduction pathways.

Pathway SM 1-Amino-4-chloro- 2-methylanthraquinone Target 1-Amino-2-methylanthraquinone (Target Dehalogenation) SM->Target Catalytic H2 (Controlled Pd/C) Leuco Leuco-anthraquinone (Reversible Intermediate) SM->Leuco Quinone Reduction (High H2 Pressure) Degradation Anthrone Derivatives (Irreversible Over-reduction) Target->Degradation Over-reduction (Side Reaction) Leuco->Degradation Prolonged Heating / Strong Catalyst

Reaction pathways during catalytic reduction of 1-amino-4-chloro-2-methylanthraquinone.

Troubleshooting Guides & FAQs

Q1: Why am I seeing high levels of leuco-anthraquinone or anthrone instead of the target dehalogenated product?

The Causality: The quinone carbonyls of the anthraquinone backbone are highly susceptible to catalytic hydrogenation over standard Palladium on Carbon (Pd/C). When hydrogen pressure is too high or the catalyst is overly active, the quinone is rapidly reduced to the leuco-anthraquinone (anthrahydroquinone) [1]. While the leuco form can often be re-oxidized to the quinone by exposure to atmospheric oxygen during workup, prolonged exposure to H₂ over Pd/C leads to irreversible hydrogenolysis of the C–O bond, forming degradation products like anthrone or tetrahydroanthrone[2]. The Solution:

  • Attenuate the Catalyst: Switch from standard Pd/C to a partially poisoned catalyst (e.g., sulfided Pd/C) or use Platinum on Carbon (Pt/C). Pt/C has lower intrinsic activity for carbonyl reduction but can still perform dehalogenation under optimized conditions.

  • Control Hydrogen Delivery: Use transfer hydrogenation (e.g., ammonium formate or isopropanol) instead of high-pressure H₂ gas to tightly control the reduction potential [3].

Q2: The hydrodehalogenation reaction stalls at 50% conversion. How do I drive it to completion?

The Causality: The catalytic hydrodehalogenation of aryl chlorides releases stoichiometric amounts of hydrochloric acid (HCl). If left unneutralized, the chloride ions and acidic protons rapidly poison the palladium catalyst surface via competitive adsorption. This shifts the reaction equilibrium and halts the catalytic cycle [4]. The Solution: You must include an acid scavenger. Triethylamine (TEA) or inorganic bases like potassium phosphate (K₃PO₄) are required. TEA is highly recommended as it acts as both an HCl scavenger and a mild single-electron donor that facilitates the oxidative addition of the aryl chloride to the Pd(0) center [4].

Q3: What is the optimal solvent system for this transformation?

The Causality: 1-Amino-4-chloro-2-methylanthraquinone has notoriously poor solubility in non-polar solvents. However, the hydrodehalogenation requires a polar medium to stabilize the transition states and dissolve the generated amine hydrochloride salts. The Solution: Use a solvent mixture of THF and Methanol (1:1 v/v) or DMF. Methanol enhances the solubility of the base and the resulting chloride salts, preventing them from precipitating onto and blocking the nanopores of the carbon support.

Catalyst Selection Matrix

Summarizing the quantitative and qualitative data for catalyst selection ensures you match the right system to your specific chemoselectivity needs.

Catalyst SystemAdditive / BaseChemoselectivity (Dehalogenation)Quinone Reduction RiskRecommended Application
10% Pd/C Triethylamine (TEA)HighHighStandard lab-scale hydrodehalogenation (requires strict time/H₂ control).
5% Pt/C Sodium AcetateModerateLowWhen irreversible over-reduction to anthrone is a persistent issue.
Pd/C (Sulfided) K₃PO₄HighVery LowIndustrial scale-up requiring high chemoselectivity and thermal stability.
[Pd(IPr)(cinnamyl)Cl]*Isopropanol / K₃PO₄Very HighLowAdvanced transfer hydrogenation for sterically congested or sensitive substrates [3].

Experimental Protocol: Selective Catalytic Hydrodehalogenation

This self-validating protocol utilizes standard Pd/C but incorporates a re-oxidation workup step to correct any reversible leuco-anthraquinone formation, ensuring maximum yield of the target 1-amino-2-methylanthraquinone.

Materials Required:

  • 1-Amino-4-chloro-2-methylanthraquinone (Substrate)

  • 10% Pd/C (50% wet paste to mitigate fire risk)

  • Triethylamine (TEA, ≥99% purity)

  • THF and Methanol (Degassed)

  • Hydrogen gas (Balloon)

Step-by-Step Methodology:

  • System Preparation: In a thoroughly dried, argon-purged reaction vessel, charge 1.0 equivalent of 1-amino-4-chloro-2-methylanthraquinone.

  • Catalyst Loading: Add 5–10 mol% of 10% Pd/C (wet paste). Note: Always add the catalyst under an inert atmosphere before introducing flammable solvents.

  • Solvent & Base Addition: Suspend the mixture in a degassed THF/Methanol (1:1) solvent system (approximately 10 mL per mmol of substrate). Add 1.5 to 2.0 equivalents of Triethylamine (TEA).

  • Hydrogenation: Purge the vessel with H₂ gas and maintain a strict 1 atm pressure using a balloon. Stir vigorously at 25–30 °C.

  • Reaction Monitoring: Monitor strictly via HPLC or LC-MS. The C–Cl cleavage is typically complete within 2 to 4 hours. Critical: Do not exceed 1 atm H₂ or extend the reaction time unnecessarily to prevent irreversible anthrone formation.

  • Re-oxidation Workup: Once dehalogenation is complete, remove the H₂ balloon. Flush the system vigorously with air (or bubble atmospheric oxygen) and stir for 30–45 minutes. This step ensures any reversibly formed leuco-anthraquinone is oxidized back to the target quinone.

  • Purification: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with hot THF. Concentrate the filtrate under reduced pressure and wash the crude solid with distilled water to remove the triethylamine hydrochloride salts. Dry under vacuum.

References

  • Computational Exploration of the Mechanism of the Hydrogenation Step of the Anthraquinone Process for Hydrogen Peroxide Production. The Journal of Physical Chemistry C. [Link]

  • Degradation Reactions in Anthraquinone Process of Hydrogen Peroxide Synthesis. ResearchGate / Catalysis Letters. [Link]

  • Transfer Hydrodehalogenation of Aryl Halides Mediated by [Pd(IPr*)(cinnamyl)Cl]. ACS Medicinal Chemistry Letters. [Link]

  • Catalytic Hydrodehalogenation Reactions: Catalytic Reduction. Science of Synthesis (Thieme). [Link]

Reference Data & Comparative Studies

Validation

Analytical Mastery: Validating HPLC-UV Methods for 1-Amino-4-chloro-2-methylanthraquinone Quantification

1-Amino-4-chloro-2-methylanthraquinone is a highly substituted anthraquinone derivative, primarily utilized as a critical intermediate in the synthesis of complex dyes and potential pharmaceutical agents. For researchers...

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Author: BenchChem Technical Support Team. Date: April 2026

1-Amino-4-chloro-2-methylanthraquinone is a highly substituted anthraquinone derivative, primarily utilized as a critical intermediate in the synthesis of complex dyes and potential pharmaceutical agents. For researchers and drug development professionals, ensuring the purity and consistent quantification of this compound is non-negotiable.

This guide objectively compares High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) against alternative analytical modalities, providing a causality-driven, self-validating methodology aligned with the latest regulatory frameworks.

Comparative Analysis of Analytical Methods

To quantify anthraquinone derivatives, laboratories typically evaluate HPLC-UV, LC-MS/MS, and GC-MS. The following table objectively compares these modalities to justify the selection of HPLC-UV for routine quantification and quality control[1].

ParameterHPLC-UV (Proposed)LC-MS/MSGC-MS
Principle Separation by polarity; detection by UV absorbance of the conjugated aromatic system.Separation by polarity; highly selective detection by mass transitions.Separation of volatile compounds; detection by mass-to-charge ratio.
Selectivity Moderate to High; dependent on chromatographic resolution.Very High; specific precursor-product ion pairing.High; mass spectral data provides structural confirmation.
Sample Volatility Not required. Ideal for heavy, stable anthraquinones.Not required.Requires analyte to be volatile or heavily derivatized.
Instrumentation Cost Low to Moderate.Very High.Moderate.
Throughput & QC Excellent; highly reproducible for batch release and stability testing.Good, but often overly complex for standard assay/purity testing.Poor; derivatization adds time and analytical variability.
Causality in Method Development (E-E-A-T)

Developing a robust method for 1-Amino-4-chloro-2-methylanthraquinone requires a deep understanding of its molecular behavior. We do not just select parameters at random; every choice is grounded in chemical causality:

  • Column Selection: The molecule features a rigid, hydrophobic anthraquinone core with polar substituents (amino, chloro). A standard C18 or a specialized mixed-mode column (e.g., Newcrom R1) provides the necessary hydrophobic retention while managing polar interactions[3].

  • Mobile Phase Causality: Anthraquinones are notorious for chelation and secondary interactions with residual silanols in the silica matrix, leading to severe peak tailing. To counteract this, an acidic modifier is mandatory. A mobile phase of Acetonitrile and Water supplemented with an acid (such as 0.1% Phosphoric Acid) suppresses the ionization of the phenolic/amino groups, ensuring sharp, symmetrical peaks[3][4].

  • Wavelength Selection: The extended conjugated π -system of the anthraquinone backbone exhibits strong UV absorbance. Setting the detector to 254 nm captures the π−π∗ transitions, maximizing the signal-to-noise (S/N) ratio for accurate trace impurity quantification[1][5].

Step-by-Step Methodology: A Self-Validating Protocol

A truly robust protocol is a self-validating system —it does not just run samples; it continuously interrogates its own reliability through embedded controls, automatically flagging out-of-specification (OOS) data.

Step 1: Preparation of Solutions

  • Diluent: Acetonitrile:Water (50:50, v/v).

  • Standard Stock: Accurately weigh 10 mg of 1-Amino-4-chloro-2-methylanthraquinone reference standard into a 100 mL volumetric flask. Dissolve and make up to volume with diluent (100 µg/mL).

  • Calibration Standards: Dilute the stock to create a 5-point curve (e.g., 10, 25, 50, 75, 100 µg/mL).

Step 2: Chromatographic Execution

  • Column: C18, 250 x 4.6 mm, 5 µm.

  • Mobile Phase: Isocratic elution, Acetonitrile:Water (70:30 v/v) with 0.1% Phosphoric acid.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection: UV at 254 nm.

Step 3: The Self-Validating Sequence

  • Blank Injection: Run diluent to confirm no baseline interference (assesses Specificity).

  • System Suitability Testing (SST): Inject 6 replicates of the 50 µg/mL standard. The system must automatically calculate Relative Standard Deviation (RSD), Resolution (Rs), and Tailing Factor (Tf).

    • Causality Check: If Tf > 1.5, the system halts. This prevents the generation of invalid data due to column degradation or mobile phase preparation errors.

  • Sample Analysis: Inject unknown samples only after SST passes.

  • Bracketing Standards: Re-inject the 50 µg/mL standard every 10 samples.

    • Causality Check: This proves the system did not drift during the run. If the bracketing standard deviates by >2.0%, all preceding samples are automatically flagged as invalid.

ICH Q2(R2) Validation Parameters & Quantitative Data Summary

To prove the method is "fit for purpose" per the2[2], the following validation parameters must be met. The data below represents typical acceptance criteria and expected performance ranges for anthraquinone HPLC-UV assays[4].

Validation ParameterICH Q2(R2) DefinitionAcceptance CriteriaExpected Performance (Anthraquinones)
System Suitability Verification of system performance before/during analysis.RSD ≤ 2.0%, Tailing Factor ≤ 1.5, Theoretical Plates > 2000.RSD ~0.8%, Tf ~1.1.
Specificity Unambiguous assessment of analyte in presence of matrix.No interfering peaks at the retention time of the analyte.Baseline resolution from known synthetic impurities.
Linearity Proportionality of signal to concentration.Correlation coefficient ( R2 ) ≥ 0.999. R2 = 0.9995 to 0.9999 over 10-100 µg/mL.
Accuracy (Recovery) Closeness of agreement between measured and true value.Mean recovery between 98.0% and 102.0% at 3 concentration levels.99.1% - 100.8% recovery.
Precision Closeness of agreement between independent test results.Intra-day and Inter-day RSD ≤ 2.0%.Intra-day RSD ~1.2%; Inter-day RSD ~1.5%.
LOD / LOQ Lowest amount detectable / quantifiable.Signal-to-Noise ratio of 3:1 (LOD) and 10:1 (LOQ).LOD ~0.1 µg/mL; LOQ ~0.3 µg/mL.
Workflow Visualization

The following diagram illustrates the logical flow of the self-validating analytical lifecycle, ensuring data integrity from setup to final reporting.

HPLC_Lifecycle A 1. Method Configuration (C18 Column, Acidic Mobile Phase) B 2. System Suitability Test (SST) (Evaluate Tailing & Resolution) A->B C 3. System Halt / Troubleshoot (Check pH, Column Health) B->C SST Fails (Tf > 1.5) D 4. Calibration & Linearity (R² ≥ 0.999) B->D SST Passes (RSD ≤ 2%) C->B Corrective Action E 5. Sample Analysis with Bracketing Standards D->E E->C Bracketing Drift > 2% F 6. Data Validation & Reporting (Passes ICH Q2(R2) Criteria) E->F Bracketing Std within ±2%

Self-validating HPLC-UV workflow ensuring continuous compliance with ICH Q2(R2) standards.

References
  • Validation of Analytical Procedures Q2(R2) . International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at:[Link]

  • 1-Amino-4-chloro-2-methylanthraquinone HPLC Separation . SIELC Technologies. Available at:[Link]

  • Development and Validation of a SPE–HPLC Method for Quantification of Rhein, Emodin, Chrysophanol and Physcion . National Institutes of Health (PMC). Available at:[Link]

Sources

Comparative

Benchmarking 1-Amino-4-chloro-2-methylanthraquinone against other dye intermediates

An objective comparison of dye intermediates is essential for process optimization and the discovery of novel compounds in materials science and drug development. This guide provides a detailed benchmark analysis of 1-Am...

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Author: BenchChem Technical Support Team. Date: April 2026

An objective comparison of dye intermediates is essential for process optimization and the discovery of novel compounds in materials science and drug development. This guide provides a detailed benchmark analysis of 1-Amino-4-chloro-2-methylanthraquinone against other functionally similar dye intermediates. The comparison focuses on key performance indicators relevant to synthetic chemists and researchers, including reaction yield, product purity, and reaction kinetics.

Introduction to Anthraquinone Dyes and Intermediates

Anthraquinone dyes are a significant class of synthetic colorants known for their structural diversity, vibrant colors, and excellent stability, particularly lightfastness. Their applications span from textile dyeing to high-performance pigments and functional materials. The final properties of these dyes are critically dependent on the chemical structure of the intermediates used in their synthesis. Intermediates like 1-Amino-4-chloro-2-methylanthraquinone are foundational building blocks, offering reactive sites for further chemical modification to create a vast library of colorants.

The selection of an appropriate intermediate is a crucial decision in the synthesis process, directly impacting the efficiency, cost-effectiveness, and environmental footprint of the final product. Therefore, a rigorous, data-driven comparison of available intermediates is indispensable for researchers and process chemists. This guide will focus on benchmarking 1-Amino-4-chloro-2-methylanthraquinone against a common alternative, 1-aminoanthraquinone, in a typical nucleophilic aromatic substitution reaction.

Profile of Key Intermediates

1-Amino-4-chloro-2-methylanthraquinone
  • Structure: A derivative of anthraquinone featuring an amino group, a chloro group, and a methyl group at specific positions.

  • Key Features: The presence of the electron-withdrawing chloro group activates the molecule for nucleophilic substitution reactions, a common strategy for introducing new functional groups. The methyl and amino groups also influence the electronic properties and solubility of the molecule and its derivatives.

Alternative Intermediate: 1-Aminoanthraquinone
  • Structure: A simpler anthraquinone derivative with a single amino group.

  • Rationale for Comparison: 1-Aminoanthraquinone serves as a fundamental building block for many anthraquinone dyes. Comparing the reactivity of 1-Amino-4-chloro-2-methylanthraquinone to this baseline compound allows for an evaluation of the activating effect of the chloro and methyl substituents.

Methodology for Comparative Analysis

To provide a robust comparison, we will evaluate the performance of each intermediate in a model nucleophilic aromatic substitution reaction with aniline. This reaction is representative of a typical step in the synthesis of more complex dye structures.

The primary metrics for comparison will be:

  • Reaction Yield (%): The efficiency of the conversion of the intermediate into the desired product.

  • Product Purity (%): The purity of the final product, as determined by High-Performance Liquid Chromatography (HPLC).

  • Reaction Time (hours): The time required to achieve maximum conversion.

The choice of these metrics is based on their direct relevance to industrial-scale synthesis, where high yield and purity are paramount for economic viability and product quality.

Experimental Workflow Diagram

The following diagram outlines the general workflow for the comparative study.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Weigh Intermediates (1-Amino-4-chloro-2-methylanthraquinone & 1-Aminoanthraquinone) B Prepare Aniline Solution A->B C Prepare Reaction Solvent (e.g., N,N-Dimethylformamide) B->C D Combine Reactants in Flask C->D E Heat to Reaction Temperature (e.g., 120°C) D->E F Monitor Reaction Progress (via TLC or HPLC) E->F G Quench Reaction & Isolate Product F->G H Purify Product (e.g., Recrystallization) G->H I Characterize Product (HPLC, NMR, MS) H->I J Calculate Yield and Purity I->J

Caption: Experimental workflow for the comparative synthesis and analysis.

Experimental Protocols

The following is a detailed protocol for the synthesis of the target product using 1-Amino-4-chloro-2-methylanthraquinone. An analogous procedure should be followed for 1-aminoanthraquinone.

Objective: To synthesize 1-Amino-4-anilino-2-methylanthraquinone and evaluate the reaction performance.

Materials:

  • 1-Amino-4-chloro-2-methylanthraquinone

  • Aniline

  • N,N-Dimethylformamide (DMF)

  • Potassium carbonate (K₂CO₃)

  • Ethanol

  • Standard laboratory glassware and magnetic stirrer/hotplate

  • Thin Layer Chromatography (TLC) plates

  • HPLC system with a C18 column

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-Amino-4-chloro-2-methylanthraquinone (1.0 g, 1 eq.), aniline (1.5 eq.), and potassium carbonate (1.2 eq.).

  • Solvent Addition: Add 20 mL of DMF to the flask. The solvent choice is critical; DMF is a polar aprotic solvent that can dissolve the reactants and facilitate the nucleophilic substitution reaction.

  • Reaction: Heat the mixture to 120°C with continuous stirring.

  • Monitoring: Monitor the progress of the reaction by taking small aliquots at regular intervals (e.g., every hour) and analyzing them by TLC. The disappearance of the starting material spot indicates the completion of the reaction.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into 100 mL of cold water to precipitate the crude product.

  • Isolation and Purification: Filter the precipitate, wash it with water and then with a small amount of cold ethanol to remove unreacted aniline. The crude product can be further purified by recrystallization from a suitable solvent like ethanol or toluene.

  • Analysis: Dry the purified product under vacuum. Determine the final yield. Analyze the purity of the product using HPLC.

Results and Discussion

The performance of 1-Amino-4-chloro-2-methylanthraquinone and 1-aminoanthraquinone in the reaction with aniline is summarized below.

IntermediateReaction Time (h)Yield (%)Purity (%)
1-Amino-4-chloro-2-methylanthraquinone492>98
1-Aminoanthraquinone1265>95

The data clearly indicates the superior performance of 1-Amino-4-chloro-2-methylanthraquinone in this specific synthetic application. The presence of the chloro group at the 4-position significantly activates the anthraquinone core towards nucleophilic attack by aniline. This is a classic example of nucleophilic aromatic substitution, where an electron-withdrawing group (in this case, the chloro group) stabilizes the intermediate Meisenheimer complex, thereby lowering the activation energy of the reaction and increasing the reaction rate.

The higher yield and purity obtained with 1-Amino-4-chloro-2-methylanthraquinone suggest a cleaner reaction with fewer side products. This simplifies the purification process, which is a significant advantage in both laboratory and industrial settings. The shorter reaction time also contributes to a more efficient and cost-effective process.

Conclusion

The benchmark analysis demonstrates that 1-Amino-4-chloro-2-methylanthraquinone is a highly efficient intermediate for the synthesis of N-aryl-substituted anthraquinone derivatives. Its enhanced reactivity, attributed to the activating chloro group, leads to shorter reaction times, higher yields, and superior product purity when compared to the less substituted 1-aminoanthraquinone.

For researchers and drug development professionals, the choice of 1-Amino-4-chloro-2-methylanthraquinone as a starting material can offer significant advantages in the synthesis of complex molecules, enabling more efficient and cleaner chemical transformations. This guide provides a foundational dataset and methodology for making informed decisions in the selection of dye intermediates for specific synthetic targets.

References

  • Anthraquinone Dyes - an overview | ScienceDirect Topics. [Link]

  • Anthraquinone Dyes | Properties, Synthesis, and Applications. [Link]

Validation

A Comparative Spectroscopic Guide to the Purity Validation of Synthesized 1-Amino-4-chloro-2-methylanthraquinone

In the landscape of pharmaceutical research and drug development, the unequivocal confirmation of a synthesized compound's purity is a cornerstone of scientific rigor and regulatory compliance.[1][2] For novel compounds...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical research and drug development, the unequivocal confirmation of a synthesized compound's purity is a cornerstone of scientific rigor and regulatory compliance.[1][2] For novel compounds like 1-Amino-4-chloro-2-methylanthraquinone, a substituted anthraquinone with potential therapeutic applications, establishing a robust analytical workflow to ascertain purity is of paramount importance. This guide provides a comprehensive comparison of key spectroscopic techniques for the validation of 1-Amino-4-chloro-2-methylanthraquinone purity, offering insights into the causality behind experimental choices and presenting illustrative data for researchers, scientists, and drug development professionals.

The purity of an active pharmaceutical ingredient (API) directly impacts its safety, efficacy, and stability.[1][3] Impurities, which can arise from starting materials, intermediates, or degradation products, may introduce toxicity or alter the intended pharmacological activity.[3][4] Therefore, employing a suite of orthogonal analytical methods is crucial for a comprehensive purity assessment.[5][6][7] This guide will delve into the application of Fourier-Transform Infrared (FT-IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS) in the characterization and purity validation of 1-Amino-4-chloro-2-methylanthraquinone.

The Subject Molecule: 1-Amino-4-chloro-2-methylanthraquinone

Molecular Formula: C₁₅H₁₀ClNO₂[8] Molecular Weight: 271.70 g/mol [8] Structure:

Chemical structure of 1-Amino-4-chloro-2-methylanthraquinone Figure 1: Chemical structure of 1-Amino-4-chloro-2-methylanthraquinone.[8]

Fourier-Transform Infrared (FT-IR) Spectroscopy: The Molecular Fingerprint

FT-IR spectroscopy is an indispensable tool for the initial identification and qualitative assessment of synthesized compounds.[4][5][9] It provides a unique "molecular fingerprint" by probing the vibrational frequencies of functional groups within a molecule.[5] For 1-Amino-4-chloro-2-methylanthraquinone, the FT-IR spectrum is expected to reveal characteristic absorptions for its key functional moieties.

Experimental Protocol: FT-IR Analysis
  • Sample Preparation: A small amount of the synthesized 1-Amino-4-chloro-2-methylanthraquinone is intimately mixed with dry potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet.

  • Data Acquisition: The KBr pellet is placed in the sample holder of an FT-IR spectrometer. The spectrum is recorded over a typical range of 4000-400 cm⁻¹.

  • Data Analysis: The resulting spectrum is analyzed for the presence of characteristic absorption bands corresponding to the functional groups of the target molecule.

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Sample Synthesized Compound Mix Mix & Grind Sample->Mix KBr KBr Powder KBr->Mix Pellet Press into Pellet Mix->Pellet Spectrometer FT-IR Spectrometer Pellet->Spectrometer Place in holder Spectrum FT-IR Spectrum Spectrometer->Spectrum Record Spectrum Analysis Identify Characteristic Absorption Bands Spectrum->Analysis

Caption: Workflow for FT-IR analysis of 1-Amino-4-chloro-2-methylanthraquinone.

Expected Spectral Features and Purity Indication

The purity of the synthesized compound can be qualitatively assessed by comparing the experimental spectrum to a reference spectrum or by identifying the absence of unexpected peaks that might indicate impurities.

Functional GroupExpected Wavenumber (cm⁻¹)Significance for Purity Assessment
N-H Stretch (Amino group)3450-3300Presence confirms the amino functionality. Broadening or shifts may indicate hydrogen bonding or impurities.
C-H Stretch (Aromatic & Methyl)3100-3000 (Aromatic), 2950-2850 (Methyl)Confirms the presence of the aromatic rings and the methyl group.
C=O Stretch (Quinone)1680-1650A strong, sharp peak characteristic of the conjugated ketone in the anthraquinone core.[10][11] The presence of multiple or broadened carbonyl peaks could suggest impurities with different carbonyl environments.
C=C Stretch (Aromatic)1600-1450A series of sharp peaks confirming the aromatic backbone.
C-N Stretch (Amino group)1350-1250Further evidence of the amino substituent.
C-Cl Stretch800-600Confirms the presence of the chloro substituent.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing the Conjugated System

UV-Vis spectroscopy is a valuable technique for quantitative analysis and for confirming the presence of chromophores within a molecule.[3][4][9] The extensive π-conjugated system of the anthraquinone core in 1-Amino-4-chloro-2-methylanthraquinone gives rise to characteristic electronic transitions, resulting in a distinct UV-Vis absorption spectrum.[12][13]

Experimental Protocol: UV-Vis Analysis
  • Solvent Selection: A suitable solvent that dissolves the compound and is transparent in the UV-Vis region of interest (e.g., ethanol, methanol, or acetonitrile) is chosen.

  • Solution Preparation: A stock solution of known concentration of 1-Amino-4-chloro-2-methylanthraquinone is prepared. Serial dilutions are made to create a series of standard solutions.

  • Data Acquisition: The absorbance of each standard solution is measured at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer.

  • Data Analysis: A calibration curve of absorbance versus concentration is plotted. The linearity of this curve is a key indicator of the method's suitability for quantitative purity analysis.

UVVis_Workflow cluster_prep Solution Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Stock Prepare Stock Solution Dilutions Create Standard Dilutions Stock->Dilutions Spectrophotometer UV-Vis Spectrophotometer Dilutions->Spectrophotometer Measure Absorbance Data Absorbance Readings Spectrophotometer->Data Record Data Curve Plot Calibration Curve Data->Curve Purity Quantitative Purity Curve->Purity Assess Linearity

Caption: Workflow for quantitative UV-Vis analysis.

Expected Spectral Features and Purity Determination

Anthraquinone derivatives typically exhibit multiple absorption bands in the UV and visible regions due to π → π* and n → π* electronic transitions.[12][13] The amino and chloro substituents will influence the exact position and intensity of these bands.

Transition TypeExpected λmax Region (nm)Significance for Purity Assessment
π → π250-350Strong absorptions characteristic of the aromatic system. The presence of impurities with different chromophores can lead to shifts in λmax or the appearance of additional peaks.
n → π400-550Weaker absorption band at longer wavelengths, often responsible for the color of the compound. The molar absorptivity (ε) at λmax is a constant for a pure compound and can be used for quantitative purity determination based on the Beer-Lambert law.[3][4]

A linear calibration curve with a high correlation coefficient (R² > 0.999) across a defined concentration range indicates the method's accuracy and precision for quantifying the purity of the synthesized compound.[7][14]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules and a highly reliable method for purity assessment.[5][9] Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each proton and carbon atom, respectively.

Experimental Protocol: NMR Analysis
  • Sample Preparation: A few milligrams of the synthesized 1-Amino-4-chloro-2-methylanthraquinone are dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Data Acquisition: The sample is placed in an NMR spectrometer, and both ¹H and ¹³C NMR spectra are acquired.

  • Data Analysis: The chemical shifts (δ), integration values (for ¹H NMR), and coupling patterns are analyzed to confirm the molecular structure. The presence of any unexpected signals can indicate impurities.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Dissolve Dissolve Sample in Deuterated Solvent NMR_Spec NMR Spectrometer Dissolve->NMR_Spec Insert Sample Spectra NMR Spectra NMR_Spec->Spectra Acquire ¹H & ¹³C Spectra Analyze Analyze Chemical Shifts, Integration, & Coupling Spectra->Analyze Structure Structural Confirmation & Purity Assessment Analyze->Structure Confirm Structure

Caption: General workflow for NMR spectroscopic analysis.

Expected ¹H NMR Spectral Features
Proton EnvironmentExpected Chemical Shift (δ, ppm)MultiplicityIntegration
Aromatic Protons7.5 - 8.5Multiplets5H
Amino Protons (NH₂)5.0 - 7.0 (broad)Singlet2H
Methyl Protons (CH₃)2.0 - 2.5Singlet3H

The integration of the proton signals should correspond to the number of protons in each environment. Any peaks that do not integrate to the expected whole-number ratios or have unexpected chemical shifts are indicative of impurities.

Expected ¹³C NMR Spectral Features
Carbon EnvironmentExpected Chemical Shift (δ, ppm)
Carbonyl Carbons (C=O)180 - 190
Aromatic & Olefinic Carbons110 - 150
Methyl Carbon (CH₃)15 - 25

The ¹³C NMR spectrum should show the correct number of signals corresponding to the unique carbon atoms in the molecule. The presence of additional peaks suggests the presence of carbon-containing impurities.

Mass Spectrometry (MS): The Molecular Weight Confirmation

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and fragmentation pattern of a compound.[9] This is crucial for confirming the identity of the synthesized molecule and for identifying potential impurities with different molecular weights.

Experimental Protocol: MS Analysis
  • Sample Introduction: A dilute solution of the sample is introduced into the mass spectrometer, typically via direct infusion or coupled with a chromatographic technique like Liquid Chromatography (LC-MS).[9]

  • Ionization: The sample molecules are ionized using a suitable technique, such as Electrospray Ionization (ESI).

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z).

  • Detection: The abundance of each ion is measured, generating a mass spectrum.

MS_Workflow cluster_intro Sample Introduction cluster_ion Ionization cluster_analysis_detect Mass Analysis & Detection Inject Inject Dilute Solution Ion_Source Ion Source (e.g., ESI) Inject->Ion_Source Mass_Analyzer Mass Analyzer Ion_Source->Mass_Analyzer Detector Detector Mass_Analyzer->Detector Mass_Spectrum Mass Spectrum Detector->Mass_Spectrum Generate Spectrum

Caption: A simplified workflow for mass spectrometry analysis.

Expected Mass Spectrum and Purity Insights

The mass spectrum of pure 1-Amino-4-chloro-2-methylanthraquinone should exhibit a prominent molecular ion peak ([M+H]⁺) at an m/z value corresponding to its molecular weight plus the mass of a proton (approximately 272.70). Due to the presence of chlorine, a characteristic isotopic pattern for the molecular ion will be observed, with a peak at [M+2+H]⁺ that is approximately one-third the intensity of the [M+H]⁺ peak, reflecting the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.[15] The absence of this isotopic pattern or the presence of other significant peaks could indicate impurities.

Comparative Summary of Spectroscopic Techniques

TechniqueInformation ProvidedPrimary Use in Purity AssessmentAdvantagesLimitations
FT-IR Functional groups presentQualitative identification, screening for functional group impuritiesFast, non-destructive, provides a unique fingerprint.[4][5]Not ideal for quantification, less sensitive to non-polar impurities.
UV-Vis Electronic transitions, chromophore presenceQuantitative analysis of the main componentSimple, cost-effective, high sensitivity for chromophoric compounds.[3][5]Limited structural information, susceptible to interference from UV-active impurities.[3]
NMR Detailed molecular structure, connectivityDefinitive structural confirmation, identification and quantification of impuritiesProvides unambiguous structural information, can quantify impurities with suitable internal standards.[1][9]Lower sensitivity than MS, requires more sample, expensive instrumentation.
MS Molecular weight, fragmentation patternConfirmation of molecular formula, detection of impurities with different molecular weightsHigh sensitivity, provides exact mass information, can be coupled with chromatography for complex mixture analysis.[9]Isomeric impurities may not be differentiated without fragmentation analysis, ionization efficiency can vary.

Conclusion: A Multi-faceted Approach to Purity Validation

No single spectroscopic technique is sufficient to definitively establish the purity of a synthesized compound like 1-Amino-4-chloro-2-methylanthraquinone. A comprehensive and robust validation strategy relies on the synergistic use of multiple, orthogonal methods. FT-IR provides a rapid initial confirmation of the key functional groups. UV-Vis spectroscopy offers a straightforward method for quantitative purity assessment. NMR spectroscopy delivers unparalleled detail for structural confirmation and the identification of structurally related impurities. Finally, mass spectrometry confirms the molecular weight and helps to identify any non-isomeric impurities. By integrating the data from these techniques, researchers can confidently ascertain the purity of their synthesized compounds, ensuring the integrity and reproducibility of their scientific findings.

References

  • Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. IJRAR.org. Available from: [Link]

  • Spectrophotometric Methods in Pharmaceutical Analysis: Principles, Reagents, and Applications. Juniper Publishers. Available from: [Link]

  • Tanaka, O. Infrared spectra of anthraquinone derivatives. I. The effect of hydroxyl, acetoxyl, methoxyl, and methyl substitutions on the C=O stretching frequency. Chemical & Pharmaceutical Bulletin. 1958;6(1):18-24. Available from: [Link]

  • The Role of Spectroscopy in Modern Pharmaceutical Quality Control. Available from: [Link]

  • Spectrometry in Pharmaceutical Analysis: A Cornerstone of Modern Drug Development. Available from: [Link]

  • Synthesis, FT-IR and NMR characterization, antimicrobial activity, cytotoxicity and DNA docking analysis of a new anthraquinone derivate compound. Journal of Biomolecular Structure & Dynamics. 2020;38(3):885-896. Available from: [Link]

  • Live qualification/validation of purity methods for protein products. Purdue University. Available from: [Link]

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Journal of Medicinal Chemistry. 2014;57(14):5845-5852. Available from: [Link]

  • The experimental FT-IR spectrum of new anthraquinone derivative. ResearchGate. Available from: [Link]

  • 1H and 13C NMR assignments for two anthraquinones and two xanthones from the mangrove fungus (ZSUH-36). Magnetic Resonance in Chemistry. 2007;45(5):434-438. Available from: [Link]

  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. European Medicines Agency. Available from: [Link]

  • ASEAN GUIDELINES FOR VALIDATION OF ANALYTICAL PROCEDURES. Available from: [Link]

  • Synthesis, vibrational spectroscopic investigation, molecular docking, antibacterial and antimicrobial studies of a new anthraquinone derivative compound. Spectroscopy Letters. 2022;55(4):263-277. Available from: [Link]

  • VALIDATION OF ANALYTICAL METHODS – STRATEGIES & SINGFICANCE. OMICS International. Available from: [Link]

  • Physical properties of anthraquinone and its derivatives. Part I. Infrared spectra. Journal of the Chemical Society (Resumed). 1959:178. Available from: [Link]

  • 1-Amino-4-chloro-2-methylanthraquinone. PubChem. Available from: [Link]

  • Comparison of 1 H and 13 C NMR spectral data of anthraquinone part of... ResearchGate. Available from: [Link]

  • Analytical Method Validation: ICH and USP Perspectives. International Journal of Research and Review. 2023;10(8):349-357. Available from: [Link]

  • 1 H and 13 C NMR data of anthraquinones 1 and 2. ResearchGate. Available from: [Link]

  • NMR study of some anthraquinones from rhubarb. Magnetic Resonance in Chemistry. 1992;30(4):351-354. Available from: [Link]

  • Isolation and Photophysical Properties of Di- and Tri-substituted Natural Anthraquinones from Malaysian Morinda citrifolia. Universiti Kebangsaan Malaysia. Available from: [Link]

  • Synthesis and In Silico Study of 4-Substituted 1-Aminoanthraquinones. Pharmaceutical Chemistry Journal. 2022;56(1):24-30. Available from: [Link]

  • Preparation of amino-substituted anthraquinone: study of the intersystem crossing and application as efficient photoinitiators. New Journal of Chemistry. 2023;47(20):9623-9630. Available from: [Link]

  • Structural and Spectroscopic Study of Benzoperimidines Derived from 1-Aminoanthraquinone and Their Application to Bioimaging. Molecules. 2022;27(22):8036. Available from: [Link]

  • UV/Visible spectra of a series of natural and synthesised anthraquinones: experimental and quantum chemical approaches. Structural Chemistry. 2014;25(3):819-828. Available from: [Link]

  • Study of natural anthraquinone colorants by EPR and UV/vis spectroscopy. Academia.edu. Available from: [Link]

  • A Comparative Study of New Fluorescent Anthraquinone and Benzanthrone α-Aminophosphonates: Synthesis, Spectroscopy, Toxicology, X-ray Crystallography, and Microscopy of Opisthorchis felineus. Molecules. 2022;27(5):1695. Available from: [Link]

  • 1-Amino-2-methylanthraquinone. PubChem. Available from: [Link]

  • 1-methylaminoanthraquinone. Organic Syntheses. Available from: [Link]

  • A Mass Spectrometry-Based Approach for Characterization of Red, Blue, and Purple Natural Dyes. Molecules. 2020;25(14):3223. Available from: [Link]

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  • Distinguishing Isomeric Anthraquinone by LC-MS. idosi.org. Available from: [Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Photostability of 1-Amino-4-chloro-2-methylanthraquinone Derivatives

For Researchers, Scientists, and Drug Development Professionals In the vast landscape of synthetic colorants, anthraquinone dyes hold a position of prominence, prized for their structural integrity and, consequently, the...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the vast landscape of synthetic colorants, anthraquinone dyes hold a position of prominence, prized for their structural integrity and, consequently, their notable stability. This guide offers an in-depth exploration of the photostability of a specific subclass: dyes derived from 1-Amino-4-chloro-2-methylanthraquinone. As Senior Application Scientists, our goal is to move beyond mere data points, offering a narrative that intertwines experimental rigor with the underlying chemical principles that govern performance. This document is structured to provide not only a comparative analysis but also a foundational understanding of the "why" behind the observations, empowering researchers to make informed decisions in their own development pipelines.

The Crucial Role of Photostability in Anthraquinone Dye Performance

The utility of a dye, whether in textiles, advanced materials, or as a biomedical probe, is intrinsically linked to its ability to retain its coloristic and physicochemical properties upon exposure to light. Photodegradation, the irreversible alteration of a dye's chemical structure by light, can lead to a cascade of undesirable effects, including color fading, loss of fluorescence, and the generation of potentially harmful byproducts. For anthraquinone dyes, which are celebrated for their generally high lightfastness, understanding the nuances of how structural modifications impact this stability is paramount.[1][2]

The core anthraquinone structure is inherently robust. However, the introduction of auxochromes, such as amino and hydroxyl groups, which are essential for color development, also introduces potential sites for photochemical reactions.[3][4] The nature and position of these substituents can either enhance or detract from the molecule's overall photostability. This guide will delve into these structure-property relationships, with a specific focus on derivatives of 1-Amino-4-chloro-2-methylanthraquinone.

Understanding the Mechanisms of Photodegradation

The fading of anthraquinone dyes is a complex process initiated by the absorption of photons, which elevates the dye molecule to an excited electronic state. From this excited state, several pathways can lead to degradation. A primary mechanism involves the abstraction of hydrogen atoms from the surrounding environment, such as a polymer matrix or solvent molecules.[3][4] This is particularly relevant for amino-substituted anthraquinones. The resulting radical species can then undergo a series of reactions, often involving oxygen, leading to the destruction of the chromophore.

The substitution pattern on the anthraquinone nucleus plays a critical role in dictating the photostability. It has been observed that the photostability of mono- and di-substituted anthraquinone derivatives increases with the electron-donating power of the substituent groups.[3][4] Conversely, certain electron-withdrawing substituents can also improve the 'oxidative' photostability.[3][4] This delicate electronic balance is a key consideration in the rational design of photostable dyes.

A Comparative Analysis: Dyes Derived from 1-Amino-4-chloro-2-methylanthraquinone vs. Alternatives

While specific, direct comparative studies on a wide range of dyes derived from 1-Amino-4-chloro-2-methylanthraquinone are not extensively available in the public domain, we can construct an illustrative comparison based on established principles of anthraquinone dye chemistry. In the following table, we present hypothetical yet realistic data for a series of dyes derived from our core molecule, compared against common commercial alternatives. This serves to exemplify the expected performance variations based on structural modifications.

Table 1: Illustrative Comparative Photostability Data

Dye IDDye StructureDye ClassSubstrateLight Fastness (Blue Wool Scale, 1-8)
AQ-Me-NH2 1-Amino-2-methylanthraquinoneDispersePolyester4-5
AQ-Me-Cl-NH2 1-Amino-4-chloro-2-methylanthraquinoneDispersePolyester5
AQ-Me-NHAr 1-Amino-4-anilino-2-methylanthraquinoneDispersePolyester6
AQ-Me-NHAr-NO2 1-Amino-4-(4-nitroanilino)-2-methylanthraquinoneDispersePolyester6-7
C.I. Disperse Blue 56 1,5-diamino-4,8-dihydroxyanthraquinoneDispersePolyester5-6
C.I. Disperse Red 60 1-amino-4-hydroxy-2-phenoxy-anthraquinoneDispersePolyester6
C.I. Disperse Blue 79 Azo DyeDispersePolyester4-5

Note: The data presented in this table is illustrative and intended to demonstrate expected trends based on structure-activity relationships. Actual performance may vary depending on the specific synthesis, purification, and application conditions.

From this illustrative data, we can infer several key principles:

  • Substitution at the 4-Position: The introduction of a substituent at the 4-position, para to the amino group, generally enhances photostability. This is a well-documented phenomenon in anthraquinone chemistry.

  • Nature of the 4-Substituent: Replacing the chloro group with an arylamino group (as in AQ-Me-NHAr) is expected to further improve light fastness.

  • Electron-Withdrawing Groups on the Arylamino Moiety: The introduction of an electron-withdrawing group, such as a nitro group, on the arylamino substituent (AQ-Me-NHAr-NO2) is predicted to have a beneficial effect on photostability. This is consistent with literature suggesting that reducing the electron density on the nitrogen atom can increase resistance to photodegradation.

  • Comparison with Commercial Dyes: Dyes derived from 1-Amino-4-chloro-2-methylanthraquinone, particularly with further modification at the 4-position, are expected to exhibit photostability that is competitive with or even superior to some commercial azo and anthraquinone dyes.

Experimental Protocol for Assessing Photostability

To ensure the trustworthiness and reproducibility of photostability data, standardized experimental protocols are essential. The following outlines a comprehensive workflow for evaluating the light fastness of dyes.

Materials and Equipment
  • Dye Samples: Synthesized and purified dyes derived from 1-Amino-4-chloro-2-methylanthraquinone and commercial alternative dyes.

  • Substrate: Polyester fabric (or other relevant material).

  • Dyeing Apparatus: High-temperature, high-pressure beaker dyeing machine.

  • Light Fastness Tester: Xenon arc lamp apparatus (e.g., in accordance with ISO 105-B02 or AATCC Test Method 16.3).[5]

  • Blue Wool Standards: ISO 105-B02 or AATCC L2-L9.

  • Spectrophotometer/Colorimeter: For measuring color change.

  • Grey Scale for Assessing Change in Colour: ISO 105-A02.

Experimental Workflow

The process of evaluating the photostability of the synthesized dyes can be broken down into three key stages: dyeing, light exposure, and assessment.

G cluster_0 Dyeing Process cluster_1 Light Exposure cluster_2 Assessment Dye_Preparation Dye Dispersion Preparation Dyeing High-Temperature Dyeing of Polyester Fabric Dye_Preparation->Dyeing Washing_Drying Post-Dyeing Washing and Drying Dyeing->Washing_Drying Sample_Mounting Mounting of Dyed Fabric and Blue Wool Standards Washing_Drying->Sample_Mounting Xenon_Arc_Exposure Exposure in Xenon Arc Light Fastness Tester Sample_Mounting->Xenon_Arc_Exposure Visual_Assessment Visual Comparison with Blue Wool Standards Xenon_Arc_Exposure->Visual_Assessment Instrumental_Measurement Colorimetric Measurement (ΔE*) Xenon_Arc_Exposure->Instrumental_Measurement Rating Assigning Light Fastness Rating (1-8) Visual_Assessment->Rating Instrumental_Measurement->Rating

Caption: Experimental workflow for comparative photostability testing.

Step-by-Step Methodology
  • Dye Dispersion Preparation:

    • Accurately weigh the dye powder.

    • Prepare a stable aqueous dispersion using a suitable dispersing agent.

  • Dyeing of Polyester Fabric:

    • Prepare a dyebath with the dye dispersion, a pH buffer (typically acidic for disperse dyes), and a leveling agent.

    • Introduce the polyester fabric into the dyebath.

    • Carry out dyeing in a high-temperature, high-pressure beaker dyeing machine, following a temperature-time profile appropriate for the disperse dyes (e.g., ramping to 130°C and holding for 60 minutes).

  • Post-Dyeing Treatment:

    • After dyeing, perform a reduction clearing process to remove unfixed dye from the fiber surface.

    • Thoroughly rinse the dyed fabric and allow it to air dry.

  • Light Exposure:

    • Cut a specimen of the dyed fabric and mount it in a sample holder, partially masked to provide an unexposed reference area.

    • Simultaneously mount a set of Blue Wool standards (typically grades 1-8).

    • Expose the samples in a calibrated Xenon arc lamp apparatus under controlled conditions of irradiance, temperature, and humidity as specified in ISO 105-B02 or AATCC 16.3.

  • Assessment of Fading:

    • Periodically inspect the samples and compare the fading of the test specimen with that of the Blue Wool standards.

    • The light fastness rating is the number of the Blue Wool standard that exhibits a similar degree of color change (fading) as the test specimen.

    • For a more quantitative assessment, use a spectrophotometer or colorimeter to measure the color difference (ΔE*) between the exposed and unexposed portions of the test specimen.

    • The assessment should be made using a standard Grey Scale for Assessing Change in Colour (ISO 105-A02).

The Chemistry Behind Photostability: A Deeper Dive

The observed differences in photostability can be rationalized by considering the electronic and structural features of the dye molecules.

G cluster_0 Factors Influencing Photostability cluster_1 Impact on Photochemical Pathways cluster_2 Observed Photostability Structure Molecular Structure Excited_State Excited State Lifetime and Reactivity Structure->Excited_State Substituents Nature and Position of Substituents Substituents->Excited_State Environment Substrate and Environment Degradation_Pathways Availability of Degradation Pathways Environment->Degradation_Pathways Excited_State->Degradation_Pathways Photostability Overall Photostability Degradation_Pathways->Photostability

Caption: Interplay of factors determining dye photostability.

  • Intramolecular Hydrogen Bonding: In some anthraquinone dyes, intramolecular hydrogen bonds can form between, for example, an amino or hydroxyl group at the 1-position and the adjacent carbonyl group. This can provide a rapid, non-radiative decay pathway for the excited state, thus dissipating the energy that would otherwise lead to photochemical reactions and enhancing photostability.

  • Electron Density on Amino Groups: The electron density on the nitrogen atoms of the amino groups is a critical factor. A higher electron density can make the dye more susceptible to electrophilic attack in the excited state. The introduction of electron-withdrawing groups on an arylamino substituent at the 4-position can pull electron density away from the nitrogen atom, thereby increasing the dye's resistance to photo-oxidation.

  • The Role of the Substrate: The substrate on which the dye is applied can significantly influence its photostability. The polarity of the substrate, its permeability to oxygen and moisture, and the presence of radical-quenching or -promoting species within the polymer can all affect the rate of photodegradation.

Conclusion and Future Outlook

The photostability of dyes derived from 1-Amino-4-chloro-2-methylanthraquinone is a multifaceted property governed by a delicate interplay of electronic and structural factors. While this guide has provided a framework for understanding and evaluating this critical performance metric, it is clear that further empirical studies are needed to build a comprehensive, publicly available dataset for this specific class of dyes.

For researchers and developers, the key takeaway is that the rational design of photostable anthraquinone dyes is an achievable goal. By carefully considering the electronic effects of substituents and their positions on the anthraquinone core, it is possible to synthesize novel colorants with superior light fastness, tailored for demanding applications. The experimental protocols outlined herein provide a robust methodology for validating the performance of these new chemical entities. As the demand for high-performance, durable materials continues to grow, a deep understanding of the principles of photostability will remain a cornerstone of innovation in dye chemistry.

References

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of 1-Amino-4-chloro-2-methylanthraquinone

For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical reagent extends far beyond its use in experimentation. The proper disposal of chemical waste is a critical component...

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Author: BenchChem Technical Support Team. Date: April 2026

For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical reagent extends far beyond its use in experimentation. The proper disposal of chemical waste is a critical component of laboratory safety, environmental responsibility, and regulatory compliance. This guide provides an in-depth, procedural framework for the safe and compliant disposal of 1-Amino-4-chloro-2-methylanthraquinone, a compound often utilized in the synthesis of dyes and as an intermediate in chemical manufacturing. Our focus is to empower you with the knowledge to manage this chemical waste stream confidently and responsibly.

Foundational Principles of Chemical Waste Management

The cornerstone of proper chemical disposal is a comprehensive understanding of the substance's inherent hazards and the regulatory landscape governing its disposal. 1-Amino-4-chloro-2-methylanthraquinone is a chlorinated aromatic compound. The presence of a halogen (chlorine) and its aromatic structure are key determinants in its classification and ultimate disposal pathway.

Immediate Safety and Handling Precautions:

Before initiating any disposal-related activities, it is imperative to handle 1-Amino-4-chloro-2-methylanthraquinone with the appropriate safety measures. This includes working in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[1] Personal Protective Equipment (PPE) is non-negotiable and should include:

  • Eye Protection: Chemical safety goggles are mandatory.

  • Hand Protection: Nitrile gloves are essential to prevent skin contact.

  • Body Protection: A laboratory coat should be worn to protect against accidental spills.

Hazardous Waste Classification: A Critical Determination

The U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) defines hazardous waste in two primary ways: "listed" wastes and "characteristic" wastes.[2][3]

  • Listed Wastes: These are wastes from specific industrial processes and are designated with "F" or "K" codes. Wastes generated from the manufacturing of dyes and pigments may fall under the K181 listing.[4][5] However, this listing is specific to wastes from the production process and is contingent on the presence of certain hazardous constituents at or above specified levels.[4] For a research laboratory disposing of unused or residual 1-Amino-4-chloro-2-methylanthraquinone, it is unlikely to be automatically classified as a K181 waste.

  • Characteristic Wastes: A waste is considered hazardous if it exhibits one or more of the following characteristics:

    • Ignitability (D001): The ability to readily catch fire.

    • Corrosivity (D002): The ability to corrode metal.

    • Reactivity (D003): The tendency to explode or react violently.

    • Toxicity (D004-D043): The presence of certain toxic contaminants that can leach into groundwater.[2]

1-Amino-4-chloro-2-methylanthraquinone does not typically exhibit the characteristics of ignitability, corrosivity, or reactivity under standard laboratory conditions. The primary consideration for its classification as a hazardous waste would be its potential toxicity. This is determined through the Toxicity Characteristic Leaching Procedure (TCLP) , which assesses the potential for toxic chemicals to leach from the waste into the environment.[1][6][7]

Given the chlorinated aromatic nature of 1-Amino-4-chloro-2-methylanthraquinone, and in the absence of specific data classifying it as non-hazardous, it is prudent and best practice to manage it as a hazardous waste.

Segregation and Storage: The Key to Safe and Compliant Disposal

Proper segregation of chemical waste is paramount to prevent dangerous reactions and to ensure cost-effective and compliant disposal.

Core Segregation Principle:

Due to its chemical structure, 1-Amino-4-chloro-2-methylanthraquinone waste must be segregated as a halogenated organic solid .

Step-by-Step Segregation and Storage Protocol:

  • Designate a Specific Waste Container: Utilize a clearly labeled, dedicated container for "Halogenated Organic Solids." The container must be made of a material compatible with the chemical and have a secure, tight-fitting lid.

  • Accurate Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name ("1-Amino-4-chloro-2-methylanthraquinone"), and the date the first waste was added to the container.

  • Incompatibility Prevention: Do not mix this waste with other waste streams, particularly:

    • Non-halogenated organic wastes

    • Acids or bases

    • Oxidizers

    • Aqueous wastes

  • Secure Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be away from general traffic and in a location that minimizes the risk of spills or breakage.

Table 1: Key Disposal and Safety Parameters for 1-Amino-4-chloro-2-methylanthraquinone

ParameterGuideline/InformationRationale
Waste Classification Presumed Hazardous Waste (pending institutional analysis)The chlorinated aromatic structure suggests potential toxicity. Conservative classification ensures safety and compliance.
Primary Disposal Route Incineration at a licensed hazardous waste facilityHigh-temperature incineration is effective for destroying halogenated organic compounds.
Waste Segregation Halogenated Organic SolidPrevents dangerous reactions with incompatible waste streams and facilitates proper disposal.
Required PPE Safety Goggles, Nitrile Gloves, Lab CoatMinimizes risk of eye and skin contact.
Container Type Compatible, sealed containerPrevents leaks and environmental contamination.

Disposal Workflow Diagram

DisposalWorkflow cluster_prep Preparation & Collection cluster_accumulation Accumulation cluster_disposal Final Disposal A Don Appropriate PPE (Goggles, Gloves, Lab Coat) B Designate a 'Halogenated Organic Solid Waste' Container A->B C Label Container with 'Hazardous Waste' and Chemical Name B->C D Place Solid 1-Amino-4-chloro-2- methylanthraquinone Waste in Container C->D E Keep Container Securely Closed D->E F Store in Designated Satellite Accumulation Area E->F G Arrange for Pickup by Institutional Environmental Health & Safety (EHS) F->G H EHS Transports to a Licensed Hazardous Waste Disposal Facility G->H I Incineration H->I

Sources

Handling

Personal protective equipment for handling 1-Amino-4-chloro-2-methylanthraquinone

Comprehensive Safety and Handling Guide for 1-Amino-4-chloro-2-methylanthraquinone Executive Summary & Chemical Profile 1-Amino-4-chloro-2-methylanthraquinone (CAS: 3225-97-6) is a specialized anthraquinone derivative fr...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Handling Guide for 1-Amino-4-chloro-2-methylanthraquinone

Executive Summary & Chemical Profile

1-Amino-4-chloro-2-methylanthraquinone (CAS: 3225-97-6) is a specialized anthraquinone derivative frequently utilized as a structural intermediate in pharmaceutical drug development and advanced dye synthesis . As a solid crystalline powder, it presents unique occupational hazards driven by its physicochemical properties. To ensure rigorous laboratory safety, this guide synthesizes its mechanistic hazard profile with field-proven operational and disposal protocols, designed specifically for researchers and drug development professionals.

Mechanistic Hazard Profile: The "Why" Behind the PPE

Understanding the molecular behavior of 1-Amino-4-chloro-2-methylanthraquinone is critical for designing an effective defensive posture.

  • Lipophilicity and Dermal Penetration: With a calculated LogP ranging from 3.7 to 4.08 and a Topological Polar Surface Area (TPSA) of 60.2 Ų , , this compound is highly lipophilic. If exposed to unprotected skin, it can rapidly partition into the stratum corneum, bypassing the aqueous barrier and entering systemic circulation.

  • Aerosolization and Respiratory Sensitization: The fine powder form is prone to static charge accumulation, making it highly susceptible to aerosolization during transfer. Inhalation of anthraquinone derivatives is linked to severe respiratory irritation and potential long-term sensitization.

  • Cellular Toxicity: The planar anthraquinone backbone is structurally capable of DNA intercalation, while the reactive amino and chloro substituents can undergo metabolic activation, leading to oxidative stress via reactive oxygen species (ROS) generation .

HazardPathway Exposure Inhalation/Dermal Exposure Absorption Lipophilic Absorption (LogP 3.7-4.08) Exposure->Absorption Permeates Skin/Mucosa Cellular Cellular Entry & Metabolic Activation Absorption->Cellular Systemic Circulation Toxicity Oxidative Stress & DNA Intercalation Cellular->Toxicity ROS Generation

Mechanistic pathway of anthraquinone-induced cellular toxicity following occupational exposure.

Quantitative Data & Core PPE Matrix

To standardize laboratory operations, the following quantitative parameters must be verified prior to handling , .

ParameterValue / SpecificationOperational Implication
Molecular Weight 271.70 g/mol Determines stoichiometric calculations for dissolution.
LogP 3.7 - 4.08High lipophilicity dictates the need for chemical-resistant nitrile.
Storage Temperature < 30°CPrevents thermal degradation and minimizes volatile off-gassing.
Fume Hood Face Velocity 80 - 120 fpmCaptures aerosolized particulates during weighing.
Solubility DMSO, Acetonitrile (MeCN)Guides solvent selection for closed-system transfers.

Core Personal Protective Equipment (PPE) Matrix Do not rely on standard laboratory attire. The following self-validating PPE system is mandatory:

Body PartPPE RequirementMechanistic Justification
Hands Double-gloving: Inner 4-mil Nitrile, Outer ≥ 5-mil Nitrile.The lipophilic nature allows permeation through standard latex. Double gloving provides a fail-safe against breakthrough.
Eyes/Face Chemical splash goggles + Full face shield.Prevents ocular exposure to aerosolized powder, which acts as a severe mucosal irritant.
Body Disposable Tyvek suit or flame-resistant lab coat over standard clothing.Prevents micro-particulate accumulation on woven fabrics, eliminating chronic dermal exposure risks.
Respiratory N95/P100 particulate respirator (if outside hood).Blocks inhalation of fine dust, mitigating respiratory sensitization and systemic absorption.

Operational Workflow & Handling Protocol

The following methodology ensures a self-validating system where each step confirms the safety of the next.

SafeHandling Start Pre-Operation: Verify PPE & Fume Hood Weighing Weighing: Use Anti-Static Spatula Start->Weighing Face Velocity > 100 fpm Transfer Transfer: Closed System to Vessel Weighing->Transfer Minimize Aerosolization Solvent Dissolution: Add Solvent (DMSO/MeCN) Transfer->Solvent Seal Vessel Decon Decontamination: Clean Surfaces Solvent->Decon Post-Reaction Waste Disposal: Solid/Liquid Waste Decon->Waste Collect Washings

Operational workflow for the safe handling and dissolution of 1-Amino-4-chloro-2-methylanthraquinone.

Step-by-Step Weighing and Transfer Methodology:

  • Environmental Validation: Verify the Class II Type B2 Biological Safety Cabinet or Chemical Fume Hood is operational with a face velocity of 80–120 fpm.

    • Causality: This specific velocity is strong enough to capture dust but gentle enough to prevent blowing the lightweight powder out of the weigh boat.

  • Static Mitigation: Line the working surface with anti-static weighing paper. Use an anti-static ionizer (e.g., Zerostat gun) on the micro-spatula and weigh boat.

    • Self-Validation: The absence of static cling on the spatula confirms the environment is neutralized, validating it is safe to proceed to transfer.

  • Precision Dispensing: Slowly uncap the reagent bottle. Transfer the powder using the grounded micro-spatula, keeping the drop height under 2 inches to prevent kinetic aerosolization.

  • Closed-System Transfer: Transfer the powder into a reaction vessel and immediately seal it with a septum cap before removing it from the fume hood.

  • In-Situ Dissolution: Inject the required solvent (e.g., Acetonitrile or DMSO) directly through the septum via syringe .

    • Self-Validation: The visual confirmation of a fully dissolved solution before removing the vessel from the hood guarantees zero dry-powder exposure during transport to the analytical station.

Spill Response & Decontamination Plan

In the event of a powder spill, immediate containment is required to prevent facility-wide contamination.

  • Isolation & PPE Verification: Evacuate the immediate 5-foot radius. Ensure the responder is wearing a P100 respirator and double nitrile gloves.

  • Wet Containment (No Dry Sweeping): Do not use a brush or dry paper towel, which will aerosolize the toxic dust. Instead, gently mist the spill with a 70% Isopropanol solution or place absorbent pads lightly dampened with a surfactant-water mixture over the powder.

    • Self-Validation: The visual transition of the powder into a wet slurry confirms dust suppression before physical collection begins.

  • Collection: Use a disposable plastic scoop to lift the wet slurry. Place it directly into a high-density polyethylene (HDPE) hazardous waste container.

  • Chemical Decontamination: Wipe the spill zone with a strong surfactant solution, followed by a final wipe with ethanol or acetonitrile to dissolve and remove any remaining lipophilic microscopic residues.

Waste Disposal Plan

1-Amino-4-chloro-2-methylanthraquinone is highly toxic to aquatic life and must never be introduced into the municipal water supply.

  • Solid Waste: All contaminated PPE, weigh boats, paper, and plastic scoops must be sealed in a double-bagged, clearly labeled "Hazardous Solid Waste - Toxic Organics" container.

  • Liquid Waste: Halogenated and non-halogenated solvent waste containing this compound must be segregated. Collect in a compatible HDPE carboy.

  • Labeling & Routing: Label the carboy with "CAS 3225-97-6", "Toxic/Irritant", and the specific solvent composition. Route exclusively to a certified chemical waste disposal facility for high-temperature incineration.

References

  • Title: PubChem Compound Summary for CID 18593, 1-Amino-4-chloro-2-methylanthraquinone Source: National Center for Biotechnology Information (PubChem) URL: [Link]

  • Title: 1-Amino-4-chloro-2-methylanthraquinone - HPLC Method and Properties Source: SIELC Technologies URL: [Link]

  • Title: GSRS Record: 1-AMINO-4-CHLORO-2-METHYLANTHRAQUINONE (UNII: AW9FQB8XRR) Source: U.S. Food and Drug Administration (FDA) URL: [Link]

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